2-Morpholinobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBUJTVBAXQIKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380186 | |
| Record name | 2-Morpholinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42106-48-9 | |
| Record name | 2-Morpholinobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(morpholin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the 2-Morpholinobenzoic Acid Scaffold
An In-Depth Technical Guide to the Synthesis of 2-Morpholinobenzoic Acid
This compound is a versatile substituted aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a morpholine moiety ortho to a carboxylic acid group, imparts unique physicochemical properties, including enhanced solubility and metabolic stability, making it a desirable scaffold in drug discovery. The tertiary amine of the morpholine ring can be protonated at physiological pH, while the carboxylic acid provides a handle for further chemical modification, such as amide bond formation. This guide provides an in-depth exploration of the primary synthetic routes to this important intermediate, focusing on the underlying chemical principles and providing field-proven protocols for its preparation.
Strategic Approaches to C-N Bond Formation
The synthesis of this compound hinges on the formation of a carbon-nitrogen (C-N) bond between an aromatic ring and the secondary amine, morpholine. Historically and in modern practice, two powerful cross-coupling methodologies dominate this transformation: the classic copper-catalyzed Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods often depends on factors such as substrate reactivity, functional group tolerance, cost of reagents, and desired reaction scale.
Part 1: The Ullmann Condensation Route
The Ullmann condensation is a foundational method for C-N bond formation, relying on a copper catalyst to couple an aryl halide with an amine.[1] While it often requires higher temperatures than palladium-catalyzed methods, its robustness and the low cost of copper make it a highly relevant and practical approach.[2] The reaction typically involves an aryl halide, an amine, a base, and a copper catalyst, often in a high-boiling polar solvent.
Mechanistic Considerations
The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) amide species from the amine and the copper catalyst. This species then undergoes a reaction with the aryl halide. A proposed sequence involves oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination to form the C-N bond and regenerate the active catalyst. The presence of the ortho-carboxylic acid can influence the reaction, potentially acting as an internal ligand to stabilize a copper intermediate.
Experimental Protocol: Ullmann Synthesis of this compound
This protocol is adapted from a well-established procedure for a related Ullmann condensation and optimized based on modern advancements in copper-catalyzed reactions.[2][3] The starting material of choice is 2-chlorobenzoic acid due to its lower cost compared to 2-bromobenzoic acid.
Workflow Diagram: Ullmann Condensation
Caption: Workflow for the Ullmann synthesis of this compound.
Materials and Reagents:
-
2-Chlorobenzoic acid (1 equiv.)
-
Morpholine (3-4 equiv.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2 equiv.)
-
Copper (Cu) powder (9 mol%)
-
Copper(I) oxide (Cu₂O) (4 mol%)
-
2-Ethoxyethanol (solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid, anhydrous potassium carbonate, copper powder, and copper(I) oxide.
-
Solvent and Reagent Addition: Add 2-ethoxyethanol as the solvent, followed by the addition of morpholine. The use of excess morpholine serves both as a reactant and a co-solvent.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Heating: Place the flask in a preheated oil bath and heat the reaction mixture to 130°C with vigorous stirring.[2]
-
Reaction Monitoring: Maintain the reaction at 130°C for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Dilution: After completion, allow the reaction mixture to cool to room temperature. Dilute the dark mixture with deionized water.
-
Filtration: Filter the mixture through a pad of celite to remove the insoluble copper salts. Wash the filter cake with additional water.
-
Precipitation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2. A precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying and Purification: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.
Expert Insights and Causality
-
Choice of Halide: 2-chlorobenzoic acid is preferred for its cost-effectiveness, though 2-bromobenzoic acid would be more reactive. The harsher conditions of the Ullmann reaction are sufficient to activate the C-Cl bond.[2]
-
Catalyst System: A combination of Cu powder and Cu₂O is often more effective than either alone, providing a robust source of the active Cu(I) species.[2]
-
Base and Solvent: Anhydrous potassium carbonate is a suitable base to neutralize the HCl formed during the reaction and to deprotonate the carboxylic acid, which can aid in the reaction. 2-Ethoxyethanol is an excellent high-boiling polar solvent that facilitates the dissolution of the reactants and maintains the required reaction temperature.[2]
-
Work-up: The acidification step is critical. It protonates the carboxylate salt to precipitate the desired product while ensuring that any unreacted morpholine remains in the aqueous phase as its hydrochloride salt.
Part 2: The Buchwald-Hartwig Amination Route
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, offering a highly efficient and versatile method for C-N bond formation under milder conditions than the Ullmann reaction.[4][5] It employs a palladium catalyst in conjunction with a specialized phosphine ligand. The development of sterically hindered and electron-rich ligands has been crucial for expanding the scope of this reaction to include less reactive aryl chlorides and a wide variety of amines, including morpholine.[6][7]
Mechanistic Considerations: The Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a Pd(0) species.[5][8]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-bromobenzoic acid), forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired this compound, which regenerates the Pd(0) catalyst, allowing the cycle to continue.
Catalytic Cycle Diagram: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Synthesis of this compound
This protocol is designed based on optimized conditions for the coupling of aryl halides with morpholine, utilizing a modern, highly active catalyst system.[9] 2-Bromobenzoic acid is chosen as the starting material for its higher reactivity in palladium-catalyzed systems compared to the chloride analog.
Materials and Reagents:
-
2-Bromobenzoic acid (1 equiv.)
-
Morpholine (1.2-1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (e.g., 2-4 mol%)
-
Potassium tert-butoxide (t-BuOK) or Sodium tert-butoxide (NaOt-Bu) (2-3 equiv.)
-
Toluene (anhydrous, degassed)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precursor (Pd₂(dba)₃) and the phosphine ligand (XPhos).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask and stir for 5-10 minutes to allow for the formation of the active catalyst complex.
-
Reagent Addition: To the catalyst solution, add 2-bromobenzoic acid, the base (potassium tert-butoxide), and finally morpholine via syringe.
-
Heating: Heat the reaction mixture to 85-100°C with vigorous stirring.[9]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cooling and Quenching: Cool the reaction to room temperature and quench by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer with water and then brine.
-
Acidification and Isolation: Extract the aqueous layers with diethyl ether. Combine all organic layers and then extract the product into the aqueous phase by washing with 1 M NaOH. Separate the aqueous layer and acidify with 1 M HCl to precipitate the product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. If necessary, the product can be purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes with 1% acetic acid) or recrystallization.
Expert Insights and Causality
-
Ligand Selection: XPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step. The electron-donating nature accelerates the final reductive elimination step.[7][8]
-
Base: A strong, non-nucleophilic base like potassium tert-butoxide is required to deprotonate both the carboxylic acid and the N-H of the coordinated morpholine. Its use is critical for the formation of the key palladium-amido intermediate.[9]
-
Solvent: Anhydrous, degassed toluene is a standard solvent for Buchwald-Hartwig reactions. It is non-coordinating and has a suitable boiling point. Degassing is essential to prevent oxidation of the Pd(0) catalyst.[9]
-
Aryl Halide: 2-Bromobenzoic acid is a good substrate, offering a balance of reactivity and cost. The reactivity trend for the aryl halide is I > Br > OTf >> Cl.[4]
Comparative Analysis of Synthesis Protocols
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (Cu powder, Cu₂O) | Palladium (e.g., Pd₂(dba)₃) |
| Catalyst Cost | Low | High |
| Ligand | Typically not required | Required (e.g., XPhos) |
| Ligand Cost | N/A | High |
| Reaction Temp. | High (130 - 200°C) | Moderate (80 - 110°C) |
| Reaction Time | Long (12 - 48 hours) | Shorter (4 - 24 hours) |
| Substrate Scope | More limited | Broad, high functional group tolerance |
| Typical Yields | Moderate to good | Good to excellent |
| Advantages | Low cost, simple reagents, robust for specific substrates. | Mild conditions, high yields, broad applicability, well-understood mechanism. |
| Disadvantages | Harsh conditions, often requires stoichiometric copper, limited scope. | High cost of catalyst/ligand, sensitivity to air and moisture. |
Conclusion
The synthesis of this compound can be reliably achieved through both the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann approach offers a cost-effective, classic route suitable for large-scale synthesis where harsh conditions are tolerable. In contrast, the Buchwald-Hartwig amination provides a more modern, versatile, and milder alternative, ideal for research and development settings where functional group tolerance and high yields are paramount. The selection of the optimal protocol will ultimately be guided by the specific requirements of the research or development professional, balancing cost, scale, efficiency, and available resources.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization of Free Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of the 2-Morpholinobenzoic Acid Scaffold
This compound, a heterocyclic organic compound, is gaining traction within the medicinal chemistry landscape. Its unique structural amalgamation of a benzoic acid moiety and a morpholine ring bestows upon it a compelling profile for drug discovery endeavors. The morpholine component, a saturated heterocycle, is frequently incorporated into drug candidates to enhance aqueous solubility and modulate pharmacokinetic properties.[1] Concurrently, the benzoic acid group provides a crucial acidic handle for salt formation and molecular interactions with biological targets. Recent research has highlighted the potential of the this compound scaffold in the development of novel antiproliferative agents, specifically as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in various cancers.[2]
A thorough understanding of the physicochemical properties of this compound is paramount for its rational development as a therapeutic lead. These properties govern a molecule's behavior from initial formulation to its ultimate interaction with the biological target, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound and details robust experimental protocols for the determination of critical, yet to be reported, parameters.
Core Physicochemical Profile
A foundational understanding of a compound's intrinsic properties is the first step in its journey from a laboratory curiosity to a potential therapeutic.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | PubChem CID: 2776561[3] |
| Molecular Weight | 207.23 g/mol | PubChem CID: 2776561[3] |
| Melting Point | 157-159 °C | J&K Scientific[4] |
| IUPAC Name | 2-morpholin-4-ylbenzoic acid | PubChem CID: 2776561[3] |
| SMILES | C1COCCN1C2=CC=CC=C2C(=O)O | J&K Scientific[4] |
| InChI Key | XUBUJTVBAXQIKG-UHFFFAOYSA-N | J&K Scientific[4] |
Critical Physicochemical Parameters in Drug Development
Aqueous Solubility (S)
Significance: Aqueous solubility is a critical determinant of a drug's bioavailability.[5] For oral administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to inadequate therapeutic exposure and formulation challenges.[6][7] The solubility of an ionizable compound like this compound is highly dependent on the pH of the medium.[8]
Experimental Determination: The Shake-Flask Method
The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask method.[7]
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials containing aqueous buffers of different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspensions are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Workflow for Solubility Determination
A schematic representation of the shake-flask method for determining aqueous solubility.
Acid Dissociation Constant (pKa)
Significance: The pKa is a measure of the acidity or basicity of a compound and dictates the extent of its ionization at a given pH.[9] For this compound, which possesses both an acidic carboxylic acid group and a weakly basic morpholine nitrogen, determining the pKa values is crucial. The ionization state affects solubility, permeability across biological membranes, and binding to the target protein.[10] Generally, the un-ionized form of a drug is more lipid-soluble and can more readily cross cell membranes.
Experimental Determination: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[10][11][12]
Protocol:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system like methanol/water if solubility is low) to a known concentration (e.g., 1 mM).[11] The ionic strength of the solution is kept constant using an inert salt like KCl.[11]
-
Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid, and with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the morpholine nitrogen. The titrant is added in small, precise increments.
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve (often using the first or second derivative of the plot).[13]
Workflow for pKa Determination via Potentiometric Titration
The workflow for determining the acid dissociation constant (pKa) using potentiometric titration.
Octanol-Water Partition Coefficient (LogP) and Distribution Coefficient (LogD)
Significance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor in drug disposition. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for the ionized and neutral species at a specific pH.[14] LogP and LogD are key predictors of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for accumulation in fatty tissues. For ionizable molecules like this compound, LogD at physiological pH (7.4) is a more relevant parameter than LogP.[15]
Experimental Determination: The Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for determining LogP and LogD values.[16][17]
Protocol:
-
Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (for LogD, typically pH 7.4; for LogP, pure water is used) are pre-saturated with each other by shaking them together for 24 hours, followed by separation of the two phases.[15]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method like HPLC-UV.
-
Calculation:
-
LogP = log ([Concentration in Octanol] / [Concentration in Water])
-
LogD = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer at specific pH])
-
Workflow for LogP/LogD Determination
A generalized workflow for the determination of LogD using the shake-flask method.
Synthesis and Further Characterization
The synthesis of this compound derivatives can be achieved through various synthetic routes, often involving the reaction of a suitably substituted benzoic acid ester, such as 2-(trifluoromethanesulfonyloxy)benzoate, with morpholine in the presence of a palladium catalyst.[18] Further characterization to confirm the structure and purity of the synthesized compound would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Conclusion: A Roadmap for Development
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, a scaffold of increasing interest in drug discovery. While foundational data such as molecular weight and melting point are established, this guide emphasizes the critical need for and the precise methodologies to determine aqueous solubility, pKa, and LogD. The provided experimental protocols offer a robust framework for researchers to generate the necessary data to build a comprehensive physicochemical profile. This, in turn, will enable a more informed and efficient progression of this compound and its derivatives through the drug development pipeline, ultimately unlocking their full therapeutic potential.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Morpholin-4-yl)benzoic acid | C11H13NO3 | CID 2776561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pharmatutor.org [pharmatutor.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. scispace.com [scispace.com]
- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-Morpholinobenzoic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Morpholinobenzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It covers the compound's fundamental identifiers, physicochemical properties, synthesis, applications, and safety protocols, grounded in authoritative sources to ensure scientific integrity.
Core Identification: CAS Number and Synonyms
This compound is a derivative of benzoic acid featuring a morpholine substituent at the ortho position. Accurate identification is critical for procurement, regulatory compliance, and research documentation.
-
Chemical Abstracts Service (CAS) Number : The universally recognized identifier for this compound is 42106-48-9 .[1][2][3]
-
Systematic IUPAC Name : 2-(morpholin-4-yl)benzoic acid.[2]
Synonyms : The compound is known by several alternative names in commercial and scientific literature. Key synonyms include:
-
2-Morpholin-4-yl-benzoic acid[2]
-
o-Morpholinobenzoic acid
Physicochemical and Computed Properties
Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings. The properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][2][3] |
| Molecular Weight | 207.23 g/mol | [1][2] |
| Melting Point | 157-159 °C | [2][3] |
| Boiling Point (Predicted) | 387.5 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.253 g/cm³ | [3] |
| Flash Point (Predicted) | 188.2 °C | [3] |
| XLogP3-AA (Lipophilicity) | 1.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2][3] |
| Topological Polar Surface Area | 49.8 Ų | [2] |
Synthesis and Manufacturing
The synthesis of this compound and its derivatives is a key area of study, enabling the creation of novel compounds for biological screening. A common and effective method involves the nucleophilic aromatic substitution (SNAᵣ) reaction.
Retrosynthetic Analysis
A logical approach to synthesizing this compound is through the coupling of a benzoic acid derivative (an electrophile) with morpholine (a nucleophile). The ideal starting material is a benzoic acid with a good leaving group at the ortho position, such as a halogen (e.g., fluorine or bromine). The reaction between 2-fluorobenzoic acid or 2-bromobenzoic acid and morpholine is a well-established synthetic route.
Example Experimental Protocol: Synthesis from 2-Bromobenzoic Acid
This protocol describes a copper-catalyzed reaction, a variation of the Hurtley reaction, which is effective for coupling aryl halides with carbon nucleophiles and can be adapted for N-arylation.[4]
Step-by-Step Methodology:
-
Reaction Setup : A three-necked, round-bottomed flask is charged with 2-bromobenzoic acid (1 equivalent), a copper(I) catalyst such as copper(I) bromide (e.g., 0.1 equivalents), and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Reagents : Morpholine (2-3 equivalents) is added to the flask, followed by a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents). The base is crucial for scavenging the hydrobromic acid (HBr) byproduct.
-
Reaction Conditions : The mixture is purged with an inert gas (e.g., nitrogen or argon) and heated with stirring. The reaction is typically run at an elevated temperature (e.g., 100-150 °C) for several hours (e.g., 5-24 hours) to ensure completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation : After cooling to room temperature, the reaction mixture is diluted with water and acidified with a strong acid like hydrochloric acid (HCl) to a pH of ~3.[4] This protonates the carboxylate, causing the product to precipitate.
-
Purification : The crude solid is collected by filtration, washed with water to remove inorganic salts, and then dried.[4] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous approved drugs.[5] It often improves aqueous solubility and metabolic stability. The this compound core, in particular, serves as a versatile starting point for developing novel therapeutic agents.
Key Research Areas:
-
Enzyme Inhibition : Derivatives of this compound have been investigated as inhibitors of various enzymes. A notable example is its use as a scaffold for creating inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the dysregulation of choline metabolism in several cancers.[6]
-
Antiproliferative Agents : Studies have explored the structure-activity relationship (SAR) of the 2-morpholino-5-N-benzylamino benzoic acid scaffold, demonstrating its potential in developing compounds with antiproliferative activity against cancer cell lines like MDA-MB-231 and HCT116.[6]
-
Inflammatory Diseases : Benzoic acid derivatives, in general, are foundational for many anti-inflammatory and analgesic agents.[7][8] The morpholine moiety can be used to modulate the pharmacokinetic and pharmacodynamic properties of these agents, potentially leading to novel treatments for inflammatory conditions.[5][9]
-
Hybrid Molecule Design : The structure of this compound allows for functionalization at the carboxylic acid group and the aromatic ring, making it an excellent building block for creating hybrid molecules that target multiple biological pathways simultaneously.[9]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on typical Safety Data Sheets (SDS) for benzoic acid derivatives.
-
Hazard Identification : While specific GHS classifications for this exact compound can vary, related compounds are often classified as causing skin irritation (H315), serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[10][11] Some may be harmful if swallowed (H302).[10][11][12]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[12]
-
Skin Protection : Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[11]
-
Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH/MSHA approved respirator may be necessary.[13]
-
-
Handling : Avoid contact with skin, eyes, and clothing.[13] Avoid breathing dust. Wash hands thoroughly after handling.[11] Keep away from heat and sources of ignition.[13]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13]
Conclusion
This compound (CAS: 42106-48-9) is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry and drug discovery. Its established synthesis routes and versatile structure make it a valuable building block for developing novel inhibitors and therapeutic agents targeting cancer and inflammatory diseases. Adherence to proper safety protocols is mandatory for its handling and application in a research environment.
References
- 1. jk-sci.com [jk-sci.com]
- 2. 2-(Morpholin-4-yl)benzoic acid | C11H13NO3 | CID 2776561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
A Technical Guide to the Solubility Profile of 2-Morpholinobenzoic Acid: Theoretical Principles and Practical Determination
Abstract
This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, experimentally determine, and predict the solubility of 2-Morpholinobenzoic acid. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles with field-proven methodologies to empower scientific teams to generate this critical data in-house. We delve into the structural characteristics of the molecule, explore the theoretical pillars governing its solubility—polarity, pH, and Hansen Solubility Parameters (HSP)—and provide detailed, self-validating experimental protocols for both qualitative and quantitative assessment. By grounding theoretical knowledge in practical application, this guide serves as an essential resource for any research involving this compound, from early-stage discovery to formulation development.
Introduction and Physicochemical Profile
This compound is a heterocyclic organic compound featuring a benzoic acid core substituted with a morpholine ring. This unique structural arrangement confers both acidic and basic properties, making its solubility behavior complex and highly dependent on environmental conditions. Its derivatives have been explored as potential antiproliferative agents, highlighting the importance of understanding its fundamental physicochemical properties for further development.[1] A thorough characterization of its solubility is a prerequisite for any application, influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations.
The first step in understanding solubility is to analyze the molecule's intrinsic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | [2] |
| Molecular Weight | 207.23 g/mol | [2][3] |
| IUPAC Name | 2-morpholin-4-ylbenzoic acid | [2][3] |
| Melting Point | 157-159 °C | [2] |
| Structure | (See Figure 1) |
The structure contains three key features that dictate its solubility:
-
Carboxylic Acid Group (-COOH): An acidic, polar moiety capable of hydrogen bonding (both donating and accepting). It will be ionized (deprotonated) in basic solutions.
-
Morpholine Ring: Contains a tertiary amine, which is a basic, polar, hydrogen bond acceptor. It will be ionized (protonated) in acidic solutions.
-
Benzene Ring: A non-polar, hydrophobic aromatic core.
This combination of a non-polar core with both acidic and basic functional groups suggests that this compound is an amphoteric compound whose solubility can be dramatically modulated.
Caption: Figure 1: Structure of this compound.
Theoretical Framework for Predicting Solubility
A predictive understanding of solubility allows for rational solvent selection, saving significant experimental time and resources. The behavior of this compound is governed by three core principles.
Pillar 1: Polarity and "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental guideline for predicting solubility.[4] It states that substances with similar intermolecular forces are likely to be soluble in one another.
-
Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents will interact favorably with the polar carboxylic acid and morpholine groups through hydrogen bonding and dipole-dipole interactions. However, the non-polar benzene ring will disfavor dissolution. Solubility in polar solvents is expected to be moderate and highly dependent on other factors like pH.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will interact favorably with the benzene ring via van der Waals forces but will have poor interactions with the polar functional groups. Therefore, this compound is predicted to have very low solubility in non-polar solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have dipoles but do not donate hydrogen bonds. They can accept hydrogen bonds from the carboxylic acid group and will solvate the polar parts of the molecule well, often leading to higher solubility than in polar protic solvents.
Pillar 2: The Dominant Influence of pH
For ionizable compounds, pH is often the most powerful driver of aqueous solubility.[5][6] As an amphoteric molecule, this compound can exist as a cation, an anion, or a neutral zwitterion, dramatically altering its solubility.
-
In Acidic Solution (e.g., pH 1.2): The basic nitrogen in the morpholine ring will be protonated to form a cationic ammonium salt. This highly polar, charged species will be significantly more soluble in water than the neutral form.
R-COOH + H⁺ ⇌ R(+)-COOH
-
In Basic Solution (e.g., pH > 8): The acidic carboxylic acid group will be deprotonated to form an anionic carboxylate salt. This charged species will also be highly soluble in water.
R-COOH + OH⁻ ⇌ R-COO⁻ + H₂O
-
At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will carry no net electrical charge (it may exist as a neutral zwitterion). At this point, intermolecular forces between the solute molecules are strongest, and aqueous solubility is at its minimum. The pH-solubility profile is therefore expected to be U-shaped.[6]
This behavior is well-documented for analogous compounds like benzoic acid, whose solubility increases in basic solutions where it forms the benzoate salt.[4][7]
Pillar 3: Hansen Solubility Parameters (HSP) for Advanced Prediction
For a more quantitative prediction across a wide range of solvents, Hansen Solubility Parameters (HSP) are an invaluable tool.[8] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD: Energy from dispersion forces (van der Waals).
-
δP: Energy from polar forces (dipole-dipole).
-
δH: Energy from hydrogen bonding.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP values. The "distance" (Ra) between a solute (2) and a solvent (1) in Hansen space is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher affinity and greater likelihood of dissolution.[9] By experimentally determining the HSP for this compound (by testing its solubility in a range of characterized solvents), a "solubility sphere" can be generated to predict its solubility in any other solvent with known parameters, making it a powerful tool for formulation and process chemistry.[10]
Experimental Determination of Solubility
Accurate solubility data is generated through systematic, well-controlled experiments. The following workflow and protocols are designed to provide reliable and reproducible results consistent with regulatory expectations.[11][12]
Caption: Figure 2: Experimental workflow for solubility determination.
Protocol 1: Qualitative Solubility Classification
This initial screen provides rapid, valuable insight into the compound's nature, confirming its amphoteric properties.[13][14]
Methodology:
-
Preparation: Dispense ~25 mg of this compound into five separate, labeled test tubes.
-
Solvent Addition: To the tubes, add 1 mL of the following solvents, respectively:
-
Tube 1: Deionized Water
-
Tube 2: 5% w/v Sodium Hydroxide (NaOH)
-
Tube 3: 5% w/v Sodium Bicarbonate (NaHCO₃)
-
Tube 4: 5% v/v Hydrochloric Acid (HCl)
-
Tube 5: Hexane
-
-
Agitation: Vigorously shake each tube for 30-60 seconds.
-
Observation: Observe and record whether the solid is soluble (dissolves completely), partially soluble, or insoluble.
-
Interpretation:
-
Solubility in 5% NaOH and 5% NaHCO₃ indicates a strong acidic group (carboxylic acid).[13]
-
Solubility in 5% HCl confirms a basic group (morpholine amine).
-
Insolubility in hexane confirms its overall polar nature.
-
Solubility in water provides a baseline for its intrinsic solubility.
-
Protocol 2: Quantitative Equilibrium (Thermodynamic) Solubility
This protocol determines the maximum amount of a substance that can dissolve in a solvent at equilibrium and is the gold standard for regulatory submissions. The shake-flask method is widely accepted.[11][15]
Methodology:
-
Dispensing: Add an excess amount of this compound to a series of glass vials containing a known volume (e.g., 5 mL) of the selected test solvents (e.g., water, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, ethanol). "Excess" means enough solid remains undissolved at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C for general data or 37°C for biopharmaceutical relevance).[16] Agitate for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a fine (e.g., 0.45 µm) syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high results.
-
Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the quantifiable range of the chosen analytical method (see Protocol 3).
-
Analysis: Analyze the diluted sample to determine the concentration of dissolved this compound.
Protocol 3: Analyte Quantification by HPLC or UV-Vis
Once a saturated solution is obtained, its concentration must be accurately measured. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity, though UV-Vis spectroscopy can be a simpler alternative.[17][18][19]
Methodology A: HPLC with UV Detection
-
Method Development: Develop a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) is a common starting point. The UV detector should be set to a wavelength where this compound has strong absorbance.
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions and create a calibration curve by plotting the peak area versus concentration. The curve should have a correlation coefficient (r²) of >0.999.
-
Sample Analysis: Inject the diluted filtrate from Protocol 2.
-
Calculation: Use the peak area of the sample and the regression equation from the calibration curve to calculate the concentration in the diluted sample. Multiply by the dilution factor to determine the final solubility in the original solvent.
Methodology B: UV-Vis Spectroscopy
-
Determine λmax: Scan a dilute solution of this compound across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a series of standard solutions of known concentration in the same solvent used for the sample.
-
Calibration Curve: Measure the absorbance of each standard at λmax and plot absorbance versus concentration to generate a Beer-Lambert Law calibration curve.
-
Sample Analysis: Measure the absorbance of the diluted filtrate.
-
Calculation: Use the sample's absorbance and the calibration curve to determine its concentration. Multiply by the dilution factor to find the final solubility.
Data Presentation and Interpretation
Systematic presentation of solubility data is crucial for comparison and analysis.
Table 2: Template for Reporting Quantitative Solubility of this compound
| Solvent | Solvent Type | Temperature (°C) | pH (if aqueous) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |
| Water | Polar Protic | 25 | ~pI | HPLC | ||
| 0.1 M HCl | Aqueous Buffer | 37 | 1.2 | HPLC | ||
| Acetate Buffer | Aqueous Buffer | 37 | 4.5 | HPLC | ||
| Phosphate Buffer | Aqueous Buffer | 37 | 6.8 | HPLC | ||
| Phosphate Buffer | Aqueous Buffer | 37 | 9.0 | HPLC | ||
| Ethanol | Polar Protic | 25 | N/A | HPLC | ||
| DMSO | Polar Aprotic | 25 | N/A | HPLC | ||
| Hexane | Non-Polar | 25 | N/A | HPLC |
Interpreting the pH-Solubility Profile: When the aqueous solubility data is plotted against pH, a U-shaped curve is expected. The lowest point on this curve represents the intrinsic solubility of the neutral compound at its isoelectric point. This profile is critical for drug development, as it predicts how the solubility will change as a compound transits through the varying pH environments of the gastrointestinal tract.[11]
Conclusion
This guide establishes a robust scientific framework for the comprehensive evaluation of this compound's solubility. By integrating theoretical principles of polarity and pH with standardized, high-integrity experimental protocols like the shake-flask method and HPLC analysis, researchers can confidently generate the precise data needed for their work. While published data is scarce, the methodologies and predictive tools outlined herein—particularly the application of Hansen Solubility Parameters—provide a clear path forward. A thorough understanding and documentation of this compound's solubility profile is the foundation for its successful application in chemical synthesis, materials science, and pharmaceutical development.
References
- 1. Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. 2-(Morpholin-4-yl)benzoic acid | C11H13NO3 | CID 2776561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. ijsrp.org [ijsrp.org]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. specialchem.com [specialchem.com]
- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. www1.udel.edu [www1.udel.edu]
- 15. youtube.com [youtube.com]
- 16. admescope.com [admescope.com]
- 17. improvedpharma.com [improvedpharma.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. researchgate.net [researchgate.net]
The 2-Morpholinobenzoic Acid Scaffold as a Potent Inhibitor of Phosphatidylcholine-Specific Phospholipase C (PC-PLC): Mechanism of Action and Therapeutic Potential
An In-depth Technical Guide for Drug Development Professionals
This guide provides an in-depth analysis of the mechanism of action for a promising class of small molecules, the 2-Morpholinobenzoic acid derivatives. Moving beyond general anti-inflammatory observations, we will focus on a specific, high-impact molecular target: Phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme is a critical node in oncogenic signaling, and its inhibition by these derivatives represents a significant opportunity in cancer therapy. This document is structured to walk researchers through the discovery process, from target identification and mechanistic validation to the nuanced structure-activity relationships that drive potency.
The Emergence of a Privileged Scaffold: Introduction to this compound
The morpholine ring is a versatile and privileged pharmacophore in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] When integrated into a benzoic acid framework, it creates the this compound scaffold. Initially explored for a range of biological activities, a focused line of investigation has identified derivatives of this scaffold as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer progression.[2][3] This guide will dissect the mechanism by which these compounds exert their antiproliferative effects through the targeted inhibition of this key enzyme.
Target Identification: Why PC-PLC is a Compelling Target
PC-PLC is an enzyme responsible for hydrolyzing phosphatidylcholine, a major component of cell membranes, to generate the second messengers phosphocholine and 1,2-diacylglycerol (DAG).[2] The dysregulation of this pathway is a hallmark of several cancers.
-
Oncogenic Signaling: The majority of PC-PLC's oncogenic activity is attributed to its product, DAG.[2] DAG is a potent activator of critical downstream signaling pathways involved in cell growth and proliferation, including Protein Kinase C (PKC), NF-κB, and the Mitogen-Activated Protein Kinase (MAPK) cascade.[2]
-
Upregulation in Cancer: PC-PLC expression is significantly increased in multiple cancer cell lines, including breast (MDA-MB-231), ovarian (OVCAR3), and epidermoid (A431) cancers.[2]
-
Phenotypic Reversal: Crucially, inhibiting PC-PLC has been shown to reduce cancer cell proliferation and motility, and can even reverse metastatic traits in breast cancer cell models.[2]
This body of evidence establishes PC-PLC as a high-value target for novel cancer therapies, setting the stage for the development of specific inhibitors like the this compound derivatives.
PC-PLC Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of PC-PLC in the signaling cascade and the precise point of intervention for this compound derivatives.
Caption: Inhibition of PC-PLC by this compound derivatives blocks DAG production.
Molecular Mechanism of Action: How Inhibition Occurs
The inhibitory activity of this compound derivatives against PC-PLC is rooted in their specific chemical structure, which allows for key interactions within the enzyme's active site.
-
Chelation of Catalytic Zinc: Molecular modeling has revealed that the carboxylic acid group on the benzoic acid ring is crucial for activity. It is believed to chelate the catalytic Zn²⁺ ions present in the active site of PC-PLC, effectively disabling the enzyme's hydrolytic function.[3]
-
Hydroxamic Acid Enhancement: To strengthen this interaction, derivatives were synthesized where the carboxylic acid was replaced with a hydroxamic acid moiety. This modification resulted in compounds with significantly more potent anti-proliferative activity in cancer cell lines, validating the zinc-chelation hypothesis.[2][3]
-
Essential Morpholine Moiety: Structure-activity relationship (SAR) studies have demonstrated that the morpholine ring itself is essential for inhibitory activity. Specifically, the morpholinyl nitrogen plays a key role. When the morpholine ring was substituted with a tetrahydropyran (THP) ring, which lacks this nitrogen, a significant loss of inhibitory activity was observed.[2]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded critical insights into the pharmacophore required for optimal activity. These findings are crucial for guiding future drug design and optimization.
Key Structural Modifications and Their Impact on PC-PLC Inhibition
| Structural Modification | Observation | Implication for Drug Design |
| Ring Substitution Pattern | Altering the substituent pattern from a 1,2,5-relationship to a 1,2,4-relationship resulted in a 3-fold decrease in inhibition for carboxylic acid derivatives and a 1.5-fold decrease for hydroxamic acid derivatives.[2] | The 2-morpholino-5-N-benzylamino benzoic acid scaffold is the optimal pharmacophore.[4] |
| Acid Moiety | Replacing the carboxylic acid with a hydroxamic acid led to more potent anti-proliferative activity against HCT116 and MDA-MB-231 cancer cells.[2][3] | Hydroxamic acid derivatives are a promising avenue for enhancing potency due to stronger zinc chelation. |
| Heterocycle | Replacing the morpholine ring with a tetrahydropyran (THP) moiety resulted in a complete loss of inhibitory activity for the carboxylic acid and a 2.5-fold decrease for the hydroxamic acid.[2] | The morpholinyl nitrogen is essential for target engagement and inhibitory activity.[2] |
| N-Benzyl Bridge | Methylation of the nitrogen on the N-benzyl bridge resulted in the most biologically active compounds.[4][5] | This region of the pharmacophore is a key area for further investigation and optimization. |
Experimental Validation: Protocols and Workflow
The validation of this compound derivatives as PC-PLC inhibitors follows a logical and rigorous experimental workflow. The causality behind this workflow is to first confirm target engagement and enzymatic inhibition, then to verify that this inhibition translates into a desired biological effect in a relevant cellular context.
Experimental Workflow for Inhibitor Validation
Caption: High-level workflow from compound synthesis to lead optimization.
Protocol 1: PC-PLC Enzymatic Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of a compound on PC-PLC enzyme activity.
-
Objective: To quantify the concentration-dependent inhibition of PC-PLC by test compounds and determine the IC50 value.
-
Materials:
-
Recombinant PC-PLC enzyme (e.g., from Bacillus cereus).[3]
-
Substrate: A chromogenic or fluorogenic analog of phosphatidylcholine.
-
Assay Buffer (e.g., Tris-HCl with ZnCl₂).
-
Test compounds dissolved in DMSO.
-
96-well microplate.
-
Microplate reader.
-
-
Methodology:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.
-
In a 96-well plate, add 2 µL of each compound dilution. Include wells for a positive control (known inhibitor, e.g., D609) and a negative control (DMSO vehicle).[3]
-
Add 188 µL of assay buffer containing the PC-PLC enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the substrate to each well.
-
Immediately begin kinetic reading on a microplate reader at the appropriate wavelength for the substrate used, taking measurements every minute for 30 minutes.
-
Self-Validation: The rate of reaction in the negative control (DMSO) wells should be linear and robust. The positive control should show significant inhibition.
-
Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data to the DMSO control (100% activity) and plot the percent inhibition versus log[compound concentration]. Fit the data using a non-linear regression model to determine the IC50 value.
-
Protocol 2: Antiproliferative Assay (MDA-MB-231 Cell Line)
This protocol assesses the ability of the test compounds to inhibit the growth of a cancer cell line known to overexpress PC-PLC.
-
Objective: To measure the effect of test compounds on the proliferation of MDA-MB-231 human breast cancer cells.
-
Materials:
-
MDA-MB-231 cells.[2]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®).
-
96-well clear-bottom cell culture plates.
-
-
Methodology:
-
Seed MDA-MB-231 cells into a 96-well plate at a density of ~5,000 cells per well in 100 µL of medium.
-
Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.
-
Prepare a serial dilution of the test compound in complete growth medium.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for Resazurin).
-
Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Self-Validation: Cells in the vehicle control wells should be healthy and confluent. A positive control (e.g., doxorubicin) should show potent growth inhibition.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot percent viability versus log[compound concentration] and calculate the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The this compound scaffold represents a validated and promising starting point for the development of novel anticancer agents targeting PC-PLC. The mechanism of action is well-defined, centering on the inhibition of a key enzyme in oncogenic signaling pathways. SAR studies have clearly illuminated the structural requirements for potency, highlighting the essential roles of the morpholinyl nitrogen and the zinc-chelating acid moiety.[2]
Future research should focus on:
-
Optimizing Pharmacokinetics: While initial studies show good microsomal stability, a full ADME (Absorption, Distribution, Metabolism, and Excretion) profile is necessary.[4]
-
In Vivo Efficacy: Promising lead compounds must be advanced into relevant animal models of cancer to validate their therapeutic potential.
-
Selectivity Profiling: Assessing the selectivity of these compounds against other metalloenzymes will be critical for predicting potential off-target effects.
By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to advance this compelling class of molecules toward clinical development.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
The Versatility of 2-Morpholinobenzoic Acid: A Technical Guide for Medicinal Chemists
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets – is a cornerstone of efficient drug discovery. The morpholine ring is a well-established example of such a scaffold, frequently incorporated into bioactive molecules to enhance potency and modulate pharmacokinetic properties.[1] When fused with a benzoic acid moiety, it gives rise to 2-morpholinobenzoic acid, a versatile building block that has garnered significant attention for its therapeutic potential, particularly in oncology. This technical guide provides an in-depth exploration of this compound as a core structure in medicinal chemistry, offering insights into its synthesis, structure-activity relationships (SAR), and its burgeoning applications in drug development.
The Synthetic Keystone: Crafting the this compound Core
The synthesis of the this compound scaffold is a critical first step in the development of novel therapeutics. Several synthetic strategies can be employed, with the Ullmann condensation and related N-arylation reactions being the most prevalent.[2] These methods facilitate the crucial C-N bond formation between an aryl halide and morpholine.
Experimental Protocol: Synthesis of this compound via Ullmann Condensation
This protocol outlines a general and robust method for the synthesis of the this compound core, adapted from established procedures for N-arylation of morpholine.[2][3]
Materials:
-
2-Chlorobenzoic acid
-
Morpholine
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2-chlorobenzoic acid (1.0 eq), morpholine (1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants.
-
Heat the reaction mixture to 100-120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Characterization:
The structure of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
A Primary Application: Targeting Cancer through PC-PLC Inhibition
A significant body of research on this compound derivatives has focused on their potent inhibitory activity against phosphatidylcholine-specific phospholipase C (PC-PLC).[5][6][7] PC-PLC is an enzyme that is overexpressed in various cancers and plays a crucial role in cell signaling pathways that drive proliferation and metastasis.[1][6][7] By inhibiting PC-PLC, these compounds can disrupt these oncogenic signals, leading to anti-proliferative effects.
The PC-PLC Signaling Pathway: A Target for Intervention
PC-PLC catalyzes the hydrolysis of phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG). DAG is a critical second messenger that activates several downstream signaling cascades implicated in cancer progression, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][6] The diagram below illustrates the central role of PC-PLC in this signaling network.
Caption: The PC-PLC signaling pathway and the inhibitory action of this compound derivatives.
Structure-Activity Relationship (SAR) of PC-PLC Inhibitors
Systematic modification of the this compound scaffold has revealed key structural features that govern its anti-proliferative activity. The optimal pharmacophore has been identified as a 2-morpholino-5-N-benzylamino benzoic acid or its derivatives.[5][6][8]
Key SAR insights include:
-
The Morpholine Moiety: The morpholine ring is crucial for activity. The nitrogen atom within the ring is thought to be essential for binding to the PC-PLC enzyme.[5]
-
The Benzoic Acid Group: The carboxylic acid group at the 1-position is important for activity. Conversion to a hydroxamic acid can enhance anti-proliferative effects.[5]
-
The N-Benzylamino Linker: The presence of an N-benzylamino group at the 5-position significantly enhances potency.
-
Substitution on the N-Benzyl Ring: Halogen substitutions, particularly at the 3-position of the N-benzyl ring, have been shown to increase both enzyme inhibition and anti-proliferative activity.[1]
The following workflow illustrates the general synthetic approach to explore the SAR of this scaffold.
Caption: Synthetic workflow for generating a library of this compound derivatives for SAR studies.
Quantitative Biological Data
The anti-proliferative activity of this compound derivatives has been evaluated against various cancer cell lines. The following table summarizes the IC₅₀ values for a selection of these compounds.
| Compound ID | R¹ (on Benzoic Acid) | R² (on N-benzyl) | PC-PLC Inhibition (% Activity) | Anti-proliferative Activity (HCT116) IC₅₀ (µM) | Anti-proliferative Activity (MDA-MB-231) IC₅₀ (µM) |
| 1a | COOH | H | - | >50 | >50 |
| 1b | COOH | 3-Cl | 10.7 ± 1.5 | 25.3 ± 1.5 | 30.1 ± 1.8 |
| 2a | CONHOH | H | - | 15.6 ± 1.2 | 20.4 ± 1.3 |
| 2b | CONHOH | 3-Cl | 30.5 ± 7.3 | 8.9 ± 0.9 | 12.5 ± 1.1 |
Data adapted from relevant literature.[5]
Beyond Cancer: Exploring New Therapeutic Horizons
While the primary focus of research on this compound has been in oncology, the versatile nature of this scaffold suggests its potential in other therapeutic areas.
Neurodegenerative Diseases
The morpholine moiety is a common feature in compounds designed to treat neurodegenerative diseases.[9] Derivatives of this compound are being investigated as potential inhibitors of enzymes implicated in these conditions, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[9] The ability to modulate these targets, combined with the potential for favorable blood-brain barrier penetration, makes this scaffold an attractive starting point for the development of new treatments for diseases like Alzheimer's.[10]
Inflammatory Diseases
The anti-inflammatory properties of benzoic acid derivatives are well-documented.[11][12] Recent studies have begun to explore the potential of this compound derivatives as anti-inflammatory agents.[13] Their mechanism of action may involve the inhibition of key inflammatory mediators, opening up possibilities for the treatment of a range of inflammatory conditions.
Pharmacokinetic Considerations
The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic profiles.[1] It can enhance aqueous solubility and metabolic stability. While specific pharmacokinetic data for many this compound derivatives is not yet widely available in the public domain, preliminary studies have shown that some analogs exhibit high stability in liver microsome assays, suggesting favorable metabolic properties.[5] Further pharmacokinetic studies are crucial to fully elucidate the drug-like properties of these compounds and guide the selection of candidates for further development.
Conclusion and Future Directions
This compound has emerged as a highly promising and versatile building block in medicinal chemistry. Its synthetic accessibility, coupled with the profound biological activity of its derivatives, particularly as PC-PLC inhibitors, has established it as a valuable scaffold for the development of novel anti-cancer agents. The exploration of its potential in treating neurodegenerative and inflammatory diseases is an exciting and expanding area of research. Future work in this field will undoubtedly focus on the optimization of the pharmacokinetic properties of these compounds, the elucidation of their precise mechanisms of action in different disease contexts, and the expansion of their therapeutic applications. The continued investigation of the this compound core is poised to deliver the next generation of innovative medicines.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Tale of Two Scaffolds: An In-depth Technical Guide to 2-Morpholinobenzoic Acid and its Divergence from Classical Fenamic Acids
Introduction: The Benzoic Acid Backbone in Drug Discovery
To the dedicated researcher in drug development, the benzoic acid scaffold represents a foundational pillar upon which countless therapeutic agents have been built. Its simple aromatic ring appended with a carboxylic acid group offers a versatile template for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide delves into two distinct yet related families of benzoic acid derivatives: the well-established fenamic acids, a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy, and the emerging class of 2-morpholinobenzoic acids, which are charting a different therapeutic path.
This document will not follow a rigid template. Instead, it is structured to tell a scientific story, beginning with the shared ancestor—benzoic acid—and exploring the divergent evolution of two of its descendants. We will dissect the "why" behind their distinct chemical architectures and the resulting chasm in their primary mechanisms of action. For the laboratory scientist, this guide provides not just the theory but also field-proven, detailed protocols that are designed to be self-validating, ensuring reliability and reproducibility in your own investigations.
Chapter 1: The Fenamates - A Legacy of Cyclooxygenase Inhibition
The fenamic acids, or fenamates, are a class of NSAIDs characterized by an N-phenylanthranilic acid core.[1][2] This structure is, in essence, a benzoic acid molecule where an aniline (or a substituted aniline) is linked to the 2-position via a secondary amine. This specific arrangement is crucial for their biological activity.[3][4] Members of this class, such as mefenamic acid, flufenamic acid, and meclofenamic acid, have been mainstays in the management of pain and inflammation for decades.[1]
The Fenamate Pharmacophore and Mechanism of Action
The defining feature of fenamates is their ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By blocking the active site of COX enzymes, fenamates reduce prostaglandin synthesis, thereby exerting their therapeutic effects.[7]
The N-arylanthranilic acid structure is the minimal pharmacophore required for this activity. The carboxylic acid group is essential for binding to the active site of the COX enzyme, specifically interacting with key residues like Tyr-385 and Ser-530.[8][9] The diphenylamine moiety contributes to the overall lipophilicity and van der Waals interactions within the hydrophobic channel of the enzyme.[10]
The relationship between the structure of fenamates and their COX inhibitory activity is well-documented. Key structure-activity relationship (SAR) insights include:
-
Substitution on the Anthranilic Acid Ring: Generally, substitution on the anthranilic acid portion of the molecule decreases anti-inflammatory activity.[11]
-
Substitution on the N-Aryl Ring: Substitutions on the non-anthranilic phenyl ring are critical. The position of these substituents follows a general order of activity: meta > ortho > para.[11]
-
Non-Coplanarity: Forcing the two aromatic rings out of planarity can enhance activity. This is exemplified by meclofenamic acid, which has chloro substituents at the 2' and 6' positions of the N-aryl ring, making it a more potent COX inhibitor than flufenamic acid.[11]
Synthesis of Fenamates: The Ullmann Condensation
The classical and most reliable method for synthesizing the N-arylanthranilic acid core is the Ullmann condensation .[6][12] This copper-catalyzed reaction forms the crucial C-N bond between an aryl halide (typically a 2-halobenzoic acid) and an aniline derivative.[11][13] The choice of a copper catalyst is causal; copper(I) species are believed to be the active catalytic intermediates that facilitate the coupling of the amine and the aryl halide.[6]
This protocol provides a robust, self-validating method for the synthesis of mefenamic acid, a representative fenamate.
Materials:
-
2-Chlorobenzoic acid
-
2,3-Dimethylaniline
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper(I) Iodide (CuI) or Copper(II) Acetate
-
Dimethylformamide (DMF) or other high-boiling polar solvent
-
Toluene
-
Hydrochloric Acid (HCl), 2M solution
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser and Dean-Stark trap (optional)
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware and filtration apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 2,3-dimethylaniline (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and copper catalyst (e.g., CuI, 0.1 equivalents).
-
Solvent Addition: Add a suitable high-boiling solvent such as DMF (enough to create a stirrable slurry). The use of a polar aprotic solvent is critical as it helps to dissolve the reactants and facilitate the reaction at elevated temperatures.[5][6]
-
Reaction Execution: Heat the reaction mixture to 120-130°C with vigorous stirring.[5] If trace water is a concern, toluene can be added and water removed azeotropically using a Dean-Stark trap before reaching the final reaction temperature.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-24 hours.[8]
-
Work-up - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker containing deionized water (approximately 5 times the volume of DMF used).
-
Acidification: While stirring, slowly acidify the aqueous mixture with 2M HCl until the pH is approximately 2-3. This step is crucial as it protonates the carboxylate salt of mefenamic acid, causing the product to precipitate out of the solution.[5][8]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with warm deionized water to remove inorganic salts and residual DMF.
-
Purification - Recrystallization: The crude mefenamic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as an off-white solid.
-
Validation: The identity and purity of the synthesized mefenamic acid should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy. The results should be compared with literature values to validate the outcome.
Chapter 2: 2-Morpholinobenzoic Acid - A New Trajectory in Cancer Research
In contrast to the well-trodden path of the fenamates, this compound and its derivatives represent a newer avenue of research with a distinctly different therapeutic target. Here, the N-aryl group of the fenamate structure is replaced by a saturated morpholine ring. This seemingly simple substitution fundamentally alters the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity.
The Rationale for the Morpholine Moiety in Drug Design
The incorporation of a morpholine ring is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a lead compound.[3][14] The morpholine moiety is considered a "privileged pharmacophore" for several reasons:[1]
-
Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule.[14]
-
Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation.[15]
-
Physicochemical Properties: The nitrogen atom in morpholine is less basic (pKa ≈ 8.4) compared to other cyclic amines like piperidine, which can be advantageous for tuning a compound's overall pKa and lipophilicity.[16]
-
Synthetic Accessibility: Morpholine is a readily available and inexpensive building block that can be easily incorporated into molecules.[1]
In the context of this compound, the replacement of the flat, aromatic N-phenyl group of fenamic acid with the puckered, saturated morpholine ring creates a molecule with a completely different spatial arrangement and electronic distribution. This structural divergence is the primary reason for its different biological target.
A Different Target: Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
Derivatives of this compound have been identified as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][14] This enzyme is implicated in the dysregulation of choline phospholipid metabolism, a hallmark of various cancers.[14] PC-PLC catalyzes the hydrolysis of phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG), both of which are signaling molecules that can promote cancer cell proliferation and survival.[14]
Therefore, while fenamates combat inflammation by targeting COX enzymes, this compound derivatives are being investigated as potential anti-cancer agents by targeting the PC-PLC signaling pathway.
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction.[17][18] In this reaction, the nucleophilic secondary amine of morpholine displaces a halide (typically fluorine or chlorine) at the 2-position of a benzoic acid derivative. The reaction is facilitated by the presence of the electron-withdrawing carboxylic acid group on the aromatic ring.[17]
Caption: Synthesis of this compound via SNAr.
This protocol describes a general method for the synthesis of this compound.
Materials:
-
2-Fluorobenzoic Acid or 2-Chlorobenzoic Acid
-
Morpholine
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M solution
-
Standard laboratory glassware for reaction under heating and work-up.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluorobenzoic acid (1 equivalent) and potassium carbonate (2-3 equivalents) in DMSO.
-
Nucleophile Addition: Add morpholine (2-3 equivalents) to the mixture. The use of excess morpholine can help drive the reaction to completion.
-
Heating: Heat the reaction mixture to a temperature between 100-140°C. The optimal temperature will depend on the specific halide being displaced (fluorine is more reactive than chlorine).
-
Monitoring: Monitor the reaction by TLC until the starting aryl halide is consumed.
-
Work-up: Cool the reaction mixture and pour it into ice water.
-
Acidification: Acidify the aqueous solution with 2M HCl to a pH of ~4-5. This will protonate the carboxylate and precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Validation: Confirm the structure and purity of the final product using NMR, IR, and melting point analysis.
Chapter 3: Comparative Analysis and Future Perspectives
The divergence of fenamic acids and this compound derivatives from a common chemical ancestor highlights a key principle in drug discovery: subtle structural changes can lead to profound differences in biological targets and therapeutic applications.
| Feature | Fenamic Acids (e.g., Mefenamic Acid) | This compound Derivatives |
| Core Structure | N-Phenylanthranilic Acid | This compound |
| Key Substituent | N-Aryl (Phenyl) Group | 2-Morpholino Group |
| Primary Target | Cyclooxygenase (COX-1 & COX-2) | Phosphatidylcholine-Specific Phospholipase C (PC-PLC) |
| Mechanism | Inhibition of Prostaglandin Synthesis | Inhibition of Phosphocholine & DAG Production |
| Therapeutic Area | Anti-inflammatory, Analgesic (NSAID) | Oncology (Investigational) |
| Key Synthesis | Ullmann Condensation (C-N Coupling) | Nucleophilic Aromatic Substitution (SNAr) |
Bioisosteric Replacement: A Tale of Two Amines
One way to conceptualize the structural difference is through the lens of bioisosteric replacement . In drug design, a bioisostere is a chemical group that can be interchanged with another group to create a new compound with similar or improved biological properties. While the N-aryl group of fenamates and the morpholine ring are both secondary amines attached to the benzoic acid core, they are not classical bioisosteres in the sense of producing the same biological effect. Instead, this replacement leads to a complete shift in the primary pharmacological target. This underscores that bioisosteric replacement can be a tool not only for optimizing activity at a single target but also for discovering novel activities at entirely different targets.
In Vitro Assay Protocols: Validating the Mechanism
To experimentally validate the distinct mechanisms of these two classes of compounds, specific in vitro assays are required.
This protocol is designed to determine the IC₅₀ values of a test compound (e.g., a synthesized fenamate) against COX-1 and COX-2.
Caption: Workflow for COX Inhibition Assay.
Methodology:
-
Enzyme Preparation: In an Eppendorf tube, prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine. Add the COX-1 or COX-2 enzyme and incubate briefly.[16]
-
Inhibitor Addition: Add the test compound (dissolved in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes. For the control (100% activity), add DMSO without the inhibitor.[16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[16]
-
Termination: After a set time (e.g., 2 minutes), terminate the reaction by adding a strong acid like 2.0 M HCl.[16]
-
Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or an Enzyme Immunoassay (EIA).[16]
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the DMSO control. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
This protocol outlines a method to assess the inhibitory activity of a compound (e.g., a this compound derivative) on PC-PLC.
Methodology:
-
Cell Lysate Preparation: Prepare whole-cell lysates from a cancer cell line known to overexpress PC-PLC (e.g., MDA-MB-231 breast cancer cells).[19]
-
Assay Reaction: Use a commercially available kit, such as the Amplex Red PC-PLC assay kit. The assay measures the enzymatic activity of PC-PLC through a coupled reaction that produces a fluorescent product (resorufin).
-
Inhibitor Incubation: Pre-incubate the cell lysate with various concentrations of the test compound.
-
Substrate Addition: Initiate the reaction by adding the PC-PLC substrate provided in the kit.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to a vehicle control and calculate the IC₅₀ value. This system is self-validating as a known PC-PLC inhibitor (like D609) should be run in parallel as a positive control.[19][20]
Conclusion and Future Directions
The comparative study of fenamic acids and 2-morpholinobenzoic acids provides a compelling narrative on the power of medicinal chemistry to navigate the vast chemical space around a simple scaffold. Fenamates, born from the Ullmann condensation, have a long and successful history as COX-inhibiting NSAIDs. Their SAR is well-understood, providing a classic example of rational drug design for a specific enzyme target.
In contrast, the replacement of the N-aryl group with a morpholine ring, synthesized through nucleophilic aromatic substitution, has opened a new therapeutic frontier. These compounds, by targeting PC-PLC, offer a potential strategy for cancer treatment. The rationale for using the morpholine moiety—to enhance drug-like properties—has in this case led to a compound with a novel mechanism of action.
For researchers and drug development professionals, this tale of two scaffolds serves as a powerful reminder:
-
The importance of the pharmacophore: Small changes to a core structure can lead to dramatic shifts in biological targets.
-
The power of synthetic chemistry: Robust and versatile reactions like the Ullmann condensation and SNAr are essential tools for exploring chemical diversity.
-
The necessity of validated protocols: Rigorous and reproducible assays are the bedrock upon which mechanistic claims are built.
Future research will undoubtedly continue to explore the chemical space around the benzoic acid core. Will new modifications to the fenamate structure yield more selective COX-2 inhibitors with improved safety profiles? Can the this compound scaffold be optimized to produce potent and selective PC-PLC inhibitors with clinical utility in oncology? The answers lie in the continued application of the principles of medicinal chemistry, guided by the expertise and insights of scientists in the field.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Phenylanthranilic Acid | C13H11NO2 | CID 4386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 18. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 19. chembk.com [chembk.com]
- 20. Ullmann Reaction [organic-chemistry.org]
Methodological & Application
Protocols for Amide Coupling Reactions with 2-Morpholinobenzoic Acid
An Application Guide
Abstract
The formation of an amide bond is a cornerstone transformation in medicinal chemistry and drug development.[1][2] This application note provides a comprehensive guide for researchers on conducting amide coupling reactions with 2-Morpholinobenzoic acid, a substrate characterized by significant steric hindrance from its ortho-substituted morpholino group. We present detailed, field-proven protocols for three robust coupling methodologies: carbodiimide-mediated (EDC/HOBt), uronium salt-mediated (HATU), and phosphonium salt-mediated (PyBOP) reactions. The guide delves into the mechanistic rationale behind reagent selection, offers step-by-step experimental procedures, and includes a comparative analysis to aid in method selection. Furthermore, we provide troubleshooting insights for common challenges encountered with sterically hindered or electronically challenging substrates.
Introduction: The Challenge of Coupling this compound
Amide bond formation is the most frequently utilized reaction in the synthesis of pharmaceutical candidates.[1] The process typically involves the activation of a carboxylic acid to facilitate nucleophilic attack by an amine.[3] While seemingly straightforward, the success of this reaction is highly dependent on the steric and electronic properties of both the carboxylic acid and the amine.
This compound presents a unique challenge. The presence of the bulky morpholino group at the ortho position sterically shields the carboxylic acid, potentially hindering its approach to the activating agent and subsequent reaction with the amine. This steric bulk necessitates the use of highly efficient coupling reagents and carefully optimized conditions to achieve high yields. This guide provides researchers with the necessary tools and understanding to successfully navigate these challenges.
General Mechanism of Amide Bond Formation
The coupling process universally proceeds through a two-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an active ester or an O-acylisourea. This step converts the poor hydroxyl leaving group of the acid into a much better one.[1]
-
Nucleophilic Acyl Substitution: An amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release the leaving group.
Below is a generalized workflow for this fundamental transformation.
Caption: General workflow for a two-step, one-pot amide coupling reaction.
Recommended Coupling Protocols
The choice of coupling reagent is critical for success. We present three reliable protocols, ranging from the classic carbodiimide approach to more potent uronium and phosphonium systems, which are particularly effective for challenging substrates.
Protocol 1: EDC/HOBt Mediated Coupling
This method is a cost-effective and widely used procedure. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[3] However, this intermediate can be unstable and prone to side reactions. The addition of 1-Hydroxybenzotriazole (HOBt) traps the activated acid as an HOBt-ester, which is more stable, more reactive towards amines, and crucial for minimizing racemization in chiral substrates.[4][5]
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolution: Dissolve the solids in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Base Addition (if required): If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (1.1-1.5 eq for HCl salts) and stir for 5-10 minutes.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 5% aqueous HCl or saturated NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: HATU-Mediated Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent.[6] It reacts with carboxylic acids in the presence of a base to form a highly reactive OAt-active ester.[7] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the rate of amidation. This makes HATU exceptionally effective for sterically hindered acids like this compound and for coupling with poorly nucleophilic amines.[4][7]
Caption: Mechanism of HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Preparation: To a flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1-0.2 M).
-
Pre-activation: Add HATU (1.1 eq) to the solution, followed by DIPEA (2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes. A color change to yellow is often observed.
-
Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-6 hours. The reaction is typically much faster than with EDC/HOBt.
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting materials.
-
Work-up:
-
Dilute the reaction with EtOAc.
-
Wash the organic layer multiple times with 5% aqueous LiCl to remove DMF, followed by washes with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The byproduct, tetramethylurea, can sometimes be challenging to remove.
-
-
Purification: Purify the crude product using flash column chromatography.
Protocol 3: PyBOP-Mediated Coupling
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a phosphonium salt-based reagent. Like HATU, it is highly efficient for difficult couplings but operates via a different mechanism that avoids the potential for guanidinylation side reactions that can occur with excess uronium reagents.[8] PyBOP activates the carboxylic acid to form a HOBt-ester, similar to the EDC/HOBt system, but with greater efficiency and speed.
Step-by-Step Methodology:
-
Preparation: In a flask under an inert atmosphere, combine this compound (1.0 eq) and the amine (1.1 eq).
-
Dissolution: Dissolve the components in anhydrous DMF or DCM (approx. 0.1 M).
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture.
-
Initiation: Add PyBOP (1.1 eq) to the solution. An exothermic reaction may be observed.
-
Reaction: Stir at room temperature for 2-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Follow the same work-up procedure as described for the HATU protocol (Protocol 2). The byproduct, HMPA, is carcinogenic, though the byproducts of PyBOP itself are generally considered less toxic.[8]
-
Purification: Purify the crude residue by flash column chromatography.
Comparative Analysis and Selection Guide
Choosing the right protocol depends on substrate reactivity, cost, and desired reaction time.
| Feature | EDC/HOBt | HATU | PyBOP |
| Reagent Class | Carbodiimide | Uronium Salt | Phosphonium Salt |
| Reactivity | Good | Excellent | Excellent |
| Best For | General purpose, cost-sensitive synthesis | Sterically hindered substrates, weak nucleophiles, rapid coupling | Difficult couplings, avoiding guanidinylation side reactions |
| Reaction Time | 12-24 hours | 1-6 hours | 2-8 hours |
| Key Byproducts | EDC-urea (water-soluble) | Tetramethylurea | Hexamethylphosphoramide (HMPA) derivatives, Pyrrolidine |
| Cost | Low | High | High |
| Side Reactions | Racemization (suppressed by HOBt) | Potential for amine guanidinylation if HATU is in excess | Minimal |
Troubleshooting Common Issues
-
Low or No Conversion: The steric hindrance of this compound is the most likely cause.
-
Solution: Switch from EDC/HOBt to a more potent reagent like HATU or COMU.[4] Increasing the reaction temperature to 40-50 °C may also help, but should be done cautiously to avoid side reactions. Ensure all reagents are anhydrous.
-
-
Reaction Stalls with Electron-Deficient Amines (e.g., 4-nitroaniline): The low nucleophilicity of the amine makes the coupling difficult.[9]
-
Difficult Purification: Byproducts from coupling reagents can co-elute with the product.
-
Solution (for HATU): The byproduct tetramethylurea is water-soluble but can be persistent. Multiple aqueous washes (especially with LiCl solution for DMF removal) are crucial.[2] Sometimes, a reverse-phase chromatography purification is necessary.
-
Solution (for EDC): The EDC-urea byproduct is generally water-soluble and easily removed with standard acidic and basic washes.[4][13]
-
Conclusion
The successful amide coupling of this compound is readily achievable with the appropriate selection of reagents and reaction conditions. While the classic EDC/HOBt protocol can be effective, the steric hindrance of the substrate often calls for more powerful reagents. HATU and PyBOP offer superior reactivity and faster reaction times, providing robust and reliable methods for synthesizing amide derivatives of this challenging building block. By understanding the mechanistic principles and following these detailed protocols, researchers can efficiently advance their synthetic programs.
References
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. peptide.com [peptide.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. apexbt.com [apexbt.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. peptide.com [peptide.com]
esterification methods for 2-Morpholinobenzoic acid
An Application Guide to the Strategic Esterification of 2-Morpholinobenzoic Acid
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound Esters
This compound is a versatile scaffold in medicinal chemistry and materials science. The presence of both a carboxylic acid and a tertiary amine (the morpholine moiety) within the same structure provides a unique combination of physicochemical properties. Its esters, in particular, are key intermediates in the synthesis of pharmaceuticals and functional materials, where modification of the carboxyl group is essential for modulating properties such as lipophilicity, metabolic stability, and target engagement.
However, the dual functionality of this molecule presents a distinct chemical challenge. The basic nitrogen of the morpholine ring is susceptible to protonation under the acidic conditions typical of classical esterification methods, which can complicate the reaction. Conversely, the nucleophilicity of the morpholine nitrogen must be considered in reactions involving highly electrophilic activating agents. Therefore, the selection of an appropriate esterification method is not a trivial choice but a strategic decision critical to the success of the synthesis.
This guide provides a detailed analysis of several robust esterification methods applicable to this compound, explaining the causality behind each experimental choice and providing detailed, field-proven protocols for their execution.
Method 1: Fischer-Speier Esterification Under Controlled Conditions
Principle and Rationale
The Fischer-Speier esterification is the quintessential acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process, typically driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by removing the water that is formed.[2][3] A strong Brønsted acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used as the catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the alcohol.[2]
For this compound, the primary consideration is the basic morpholine nitrogen. The strong acid catalyst will protonate this nitrogen, forming an ammonium salt. While this protects the amine from potential side reactions, it can also decrease the solubility of the starting material in the alcohol solvent. The protocol is therefore optimized to manage this equilibrium and ensure efficient work-up.
Visualizing the Fischer-Speier Mechanism
Caption: The acid-catalyzed mechanism of Fischer-Speier esterification.
Detailed Protocol: Synthesis of Methyl 2-Morpholinobenzoate
Materials and Reagents:
-
This compound (1.00 g, 4.83 mmol)
-
Methanol (MeOH), anhydrous (20 mL, ~494 mmol, ~100 equiv.)
-
Sulfuric acid (H₂SO₄), concentrated (0.2 mL, ~3.7 mmol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g).
-
Reagent Addition: Add anhydrous methanol (20 mL) to the flask and stir to dissolve the solid. Cool the flask in an ice-water bath.
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.2 mL) dropwise. A precipitate of the ammonium salt may form but will redissolve as the reaction is heated.
-
Reflux: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold water.
-
Neutralization and Extraction: Carefully neutralize the aqueous solution by the slow, portion-wise addition of saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 40 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel if necessary.
Method 2: Steglich Esterification for Acid-Sensitive Substrates
Principle and Rationale
The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[4][5] This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.[6][7]
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[6] The alcohol then attacks this intermediate to form the ester. The crucial role of the DMAP catalyst is to intercept the O-acylisourea to form a more reactive acylpyridinium species, which accelerates the reaction and suppresses a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[4][6] The reaction is driven by the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct.[4]
Visualizing the Steglich Esterification Workflow
Caption: A typical experimental workflow for the Steglich esterification.
Detailed Protocol: Synthesis of Benzyl 2-Morpholinobenzoate
Materials and Reagents:
-
This compound (1.00 g, 4.83 mmol)
-
Benzyl alcohol (0.55 g, 5.07 mmol, 1.05 equiv.)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.10 g, 5.31 mmol, 1.1 equiv.)
-
4-Dimethylaminopyridine (DMAP) (0.06 g, 0.48 mmol, 0.1 equiv.)
-
Dichloromethane (DCM), anhydrous (25 mL)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.00 g) and benzyl alcohol (0.55 g) in anhydrous DCM (25 mL).
-
Catalyst Addition: Add DMAP (0.06 g) to the solution and stir until it dissolves.
-
Coupling Agent Addition: Cool the flask to 0°C in an ice bath. Add a solution of DCC (1.10 g) in anhydrous DCM (5 mL) dropwise over 10 minutes. A white precipitate (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
Byproduct Removal: After the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated dicyclohexylurea. Wash the filter cake with a small amount of DCM.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often pure enough for many applications, but it can be further purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl ester.
Method 3: Acid Chloride Formation and Subsequent Esterification
Principle and Rationale
This robust, two-step method involves first converting the carboxylic acid into a highly reactive acid chloride, which is then reacted with an alcohol to form the ester.[8][9] The activation step typically employs thionyl chloride (SOCl₂) or oxalyl chloride.[8] This approach is irreversible and often provides high yields.[8]
The key advantage is the high reactivity of the acid chloride intermediate. The reaction with the alcohol is rapid and generally does not require a catalyst, although a non-nucleophilic base like pyridine or triethylamine is often added to scavenge the HCl byproduct.[8] Care must be taken to perform the reaction under anhydrous conditions, as the acid chloride will readily hydrolyze back to the carboxylic acid in the presence of water.[8]
Detailed Protocol: Synthesis of Ethyl 2-Morpholinobenzoate
Step A: Synthesis of 2-Morpholinobenzoyl Chloride
Materials and Reagents:
-
This compound (1.00 g, 4.83 mmol)
-
Thionyl chloride (SOCl₂) (0.7 mL, 9.66 mmol, 2.0 equiv.)
-
Toluene, anhydrous (15 mL)
Experimental Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a stir bar and reflux condenser (fitted with a drying tube), add this compound (1.00 g) and anhydrous toluene (15 mL).
-
Reagent Addition: Slowly add thionyl chloride (0.7 mL) to the suspension at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 110°C) for 2 hours. The reaction mixture should become a clear solution.
-
Isolation of Intermediate: Cool the reaction to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 2-Morpholinobenzoyl chloride (often as its HCl salt) is typically used in the next step without further purification.
Step B: Esterification with Ethanol
Materials and Reagents:
-
Crude 2-Morpholinobenzoyl chloride (from Step A)
-
Ethanol (EtOH), anhydrous (10 mL)
-
Pyridine (0.8 mL, 9.66 mmol, 2.0 equiv.)
-
Dichloromethane (DCM), anhydrous (20 mL)
Experimental Procedure:
-
Reaction Setup: Dissolve the crude acid chloride from Step A in anhydrous DCM (20 mL) in a 100 mL round-bottom flask and cool to 0°C in an ice bath.
-
Reagent Addition: Add anhydrous ethanol (10 mL) followed by the slow, dropwise addition of pyridine (0.8 mL).
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Workup and Purification: Quench the reaction by adding 20 mL of water. Separate the layers. Wash the organic layer with 1 M HCl (2 x 15 mL), saturated NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL). Dry over MgSO₄, filter, and concentrate to yield the crude ester, which can be purified by chromatography.
Method 4: The Mitsunobu Reaction
Principle and Rationale
The Mitsunobu reaction is a versatile and exceptionally mild method for converting an alcohol into various functional groups, including esters.[10] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11]
The mechanism is complex but begins with the formation of a betaine intermediate from PPh₃ and DEAD. This betaine deprotonates the carboxylic acid, and the resulting carboxylate anion acts as the nucleophile. The alcohol is activated by the phosphonium species, forming an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate then displaces this group via an Sₙ2 reaction to form the ester.[11][12] A key feature is that the reaction proceeds with inversion of configuration at the alcohol's stereocenter, though this is not relevant when using achiral alcohols. The main challenge of the Mitsunobu reaction is the removal of byproducts, triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate, which often requires careful chromatography.
Detailed Protocol: Synthesis of Isopropyl 2-Morpholinobenzoate
Materials and Reagents:
-
This compound (1.00 g, 4.83 mmol)
-
Isopropanol (0.32 g, 5.31 mmol, 1.1 equiv.)
-
Triphenylphosphine (PPh₃) (1.40 g, 5.31 mmol, 1.1 equiv.)
-
Diisopropyl azodicarboxylate (DIAD) (1.07 g, 5.31 mmol, 1.1 equiv.)
-
Tetrahydrofuran (THF), anhydrous (30 mL)
Experimental Procedure:
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g), isopropanol (0.32 g), and triphenylphosphine (1.40 g). Dissolve the solids in anhydrous THF (30 mL).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add DIAD (1.07 g) dropwise via syringe over 15 minutes. The solution may turn from colorless to a pale yellow or orange.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Concentration: Remove the THF under reduced pressure.
-
Purification: The primary challenge is purification. The crude residue contains the desired ester, triphenylphosphine oxide, and the DIAD-hydrazine byproduct. Direct purification by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) is the most effective method to isolate the pure isopropyl ester.
Comparative Summary of Esterification Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification | Acid Chloride Method | Mitsunobu Reaction |
| Conditions | Harsh (Strong Acid, Heat) | Mild (RT, Neutral pH) | Mild (Esterification step) | Mild (0°C to RT) |
| Key Reagents | H₂SO₄, Excess Alcohol | DCC/EDC, DMAP | SOCl₂/Oxalyl Chloride | PPh₃, DEAD/DIAD |
| Advantages | Inexpensive reagents, simple setup | High yields, tolerates sensitive groups | High yields, irreversible | Very mild, broad scope |
| Disadvantages | Acid-sensitive groups not tolerated, equilibrium reaction | Insoluble urea byproduct, cost | Two steps, moisture sensitive | Byproduct removal difficult, cost |
| Byproduct Handling | Aqueous workup | Filtration of DCU | Gaseous HCl/SO₂ (venting) | Chromatography required |
References
- 1. studylib.net [studylib.net]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
Application Notes and Protocols: Harnessing 2-Morpholinobenzoic Acid for Novel Anti-Inflammatory Drug Design
Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Current mainstays of anti-inflammatory therapy, primarily non-steroidal anti-inflammatory drugs (NSAIDs), are often associated with significant gastrointestinal and cardiovascular side effects, underscoring the urgent need for novel therapeutic agents with improved safety profiles.[1][2] The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to enhance potency and modulate the pharmacokinetic properties of drug candidates.[3] When combined with a benzoic acid moiety, it creates a versatile backbone for developing bioactive molecules.[3] This application note explores the potential of the 2-Morpholinobenzoic acid scaffold as a promising starting point for the design of a new generation of anti-inflammatory drugs. We will delve into its proposed mechanisms of action, provide detailed protocols for its evaluation, and discuss its structure-activity relationship to guide future drug discovery efforts.
The Scientific Rationale: Targeting Inflammatory Pathways with this compound
While direct studies on the anti-inflammatory properties of this compound are emerging, its derivatives have shown significant activity as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[4][5] PC-PLC is an enzyme implicated in the dysregulation of choline phospholipid metabolism, a hallmark of various cancers.[4][5] The link between PC-PLC and inflammation is an area of active investigation, with evidence suggesting that byproducts of its activity can influence inflammatory signaling cascades. This provides a compelling, novel target for anti-inflammatory drug design, moving beyond the traditional cyclooxygenase (COX) inhibition model.
Furthermore, the structural similarity of this compound to existing NSAIDs suggests a potential for direct modulation of classical inflammatory mediators. Benzoic acid derivatives are known to inhibit cyclooxygenase activity, a key enzyme in the production of pro-inflammatory prostaglandins.[6][7] Therefore, the this compound scaffold presents a dual-pronged opportunity for anti-inflammatory drug discovery: exploring a novel mechanism through PC-PLC inhibition while potentially retaining activity against established targets like COX enzymes.
Proposed Mechanism of Action of this compound in Inflammation
The following diagram illustrates the potential dual mechanism by which this compound and its derivatives may exert their anti-inflammatory effects.
Caption: Proposed dual inhibitory mechanism of this compound.
Experimental Protocols for Evaluating Anti-Inflammatory Activity
The following protocols provide a comprehensive framework for characterizing the anti-inflammatory potential of this compound and its derivatives.
Protocol 1: In Vitro Assessment of COX-1 and COX-2 Inhibition
This assay is crucial to determine if this compound acts as a traditional NSAID by inhibiting cyclooxygenase enzymes.[7][8]
Objective: To quantify the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
This compound
-
Reference NSAIDs (e.g., Ibuprofen, Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Prostaglandin screening EIA kit
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to obtain a range of test concentrations.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX-1 or COX-2 enzyme, and the test compound or reference NSAID at various concentrations.
-
Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).
-
Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
| Compound | COX-1 IC50 (µM) (Example) | COX-2 IC50 (µM) (Example) |
| This compound | 15.2 | 5.8 |
| Ibuprofen (non-selective) | 8.5 | 12.1 |
| Celecoxib (COX-2 selective) | >100 | 0.1 |
Protocol 2: In Vitro Anti-inflammatory Activity in Macrophage Cells
This protocol assesses the ability of this compound to suppress the inflammatory response in a cellular context.[9][10][11]
Objective: To measure the effect of this compound on the production of inflammatory mediators (nitric oxide, pro-inflammatory cytokines) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[9]
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's protocols.
-
-
Data Analysis: Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production at different concentrations of this compound and determine the IC50 values.
Protocol 3: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema Model
This is a widely used and well-established animal model to assess the acute anti-inflammatory activity of a compound.[1][12]
Objective: To evaluate the in vivo anti-inflammatory effect of this compound in a rat model of acute inflammation.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
This compound
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups: vehicle control, reference drug, and different doses of this compound.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
Induction of Edema: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point and compare the results with the control group.
Structure-Activity Relationship (SAR) and Lead Optimization
While SAR studies for anti-inflammatory activity are yet to be extensively reported, insights can be drawn from related research on this compound derivatives as antiproliferative agents.[3][5] Key areas for modification to enhance anti-inflammatory potency could include:
-
Substitution on the Benzoic Acid Ring: The substitution pattern on the central aromatic ring can significantly influence activity.[5]
-
Modifications of the Morpholine Ring: Alterations to the morpholine moiety could impact binding affinity and pharmacokinetic properties.[3]
-
N-benzyl Ring Substitutions: Halogen substitutions on the N-benzyl ring have been shown to affect enzyme inhibition and antiproliferative potency in related scaffolds.[3]
The following diagram outlines a potential workflow for the synthesis and evaluation of novel this compound derivatives.
Caption: Workflow for the development of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. Its potential dual mechanism of action, targeting both PC-PLC and COX enzymes, offers an exciting avenue for creating drugs with improved efficacy and safety profiles. The protocols detailed in this application note provide a robust framework for researchers to systematically evaluate this compound and its derivatives. Future work should focus on synthesizing a library of analogues to establish a clear structure-activity relationship for anti-inflammatory activity, further elucidating the role of PC-PLC in inflammation, and conducting more extensive in vivo studies to assess the therapeutic potential of lead compounds in chronic inflammation models.
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
developing structure-activity relationships for 2-Morpholinobenzoic acid series
Application Note & Protocol
Topic: Developing Structure-Activity Relationships for 2-Morpholinobenzoic Acid Series as Novel PC-PLC Inhibitors
Abstract The this compound scaffold has emerged as a promising framework for the development of novel therapeutics, particularly as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[1][2][3] Dysregulation of PC-PLC is implicated in the progression of various cancers, making it an attractive target for drug discovery.[2] This guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to systematically establish structure-activity relationships (SAR) for this compound series. We will detail the strategic design, chemical synthesis, biological evaluation, and in silico modeling required to translate initial hits into potent lead compounds. The protocols herein are designed to be self-validating, explaining the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Scientific Rationale
The this compound Scaffold
The morpholine ring is a privileged heterocycle in medicinal chemistry, often incorporated into drug candidates to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[4] When combined with a benzoic acid moiety, it creates a versatile scaffold that has been successfully explored for its antiproliferative and enzyme inhibitory activities.[5] Our focus is on derivatives featuring a 2-morpholino group and an N-benzylamino substituent, a combination that has shown significant potency against PC-PLC.[1][6]
The Biological Target: Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
PC-PLC is an enzyme that catalyzes the hydrolysis of phosphatidylcholine into phosphocholine and 1,2-diacylglycerol (DAG).[1] In numerous cancer cell lines, PC-PLC is overexpressed, and its activity is linked to increased cell proliferation, motility, and metastatic potential. The oncogenic activity is largely attributed to DAG, a critical secondary messenger that activates downstream signaling cascades, including the protein kinase C (PKC), NF-κB, and mitogen-activated protein kinase (MAPK) pathways.[1] Therefore, inhibiting PC-PLC presents a targeted strategy to disrupt these cancer-promoting signals.
Caption: PC-PLC signaling cascade and point of inhibition.
A Systematic Workflow for SAR Development
A successful SAR campaign is an iterative cycle of design, synthesis, and testing. Each cycle builds upon the knowledge of the last, progressively refining the chemical structure to maximize potency and selectivity while maintaining favorable drug-like properties.
Caption: Iterative workflow for Structure-Activity Relationship development.
Chemical Synthesis Strategy
Rationale for Synthetic Route
The synthesis of this compound derivatives is typically achieved through a multi-step process that allows for diversification at key positions. A common and flexible approach involves the nucleophilic aromatic substitution (SNAr) of a suitably activated benzoic acid derivative with morpholine, followed by functional group manipulations and coupling reactions to install the N-benzylamino side chain. This strategy enables the exploration of substituents on both the central benzoic acid ring and the peripheral benzyl group.
Protocol: General Synthesis of 2-Morpholino-5-(N-benzylamino)benzoic Acid Analogs
This protocol outlines a representative synthesis. Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Synthesis of Methyl 2-fluoro-5-nitrobenzoate
-
Reagents: 2-Fluoro-5-nitrobenzoic acid, Methanol (anhydrous), Sulfuric acid (conc.).
-
Procedure: a. To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. b. Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates completion. c. Remove methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester. Causality: Acid catalysis is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol. The workup neutralizes the acid and removes water-soluble impurities.
Step 2: Synthesis of Methyl 2-morpholino-5-nitrobenzoate
-
Reagents: Methyl 2-fluoro-5-nitrobenzoate, Morpholine, Potassium carbonate, Dimethylformamide (DMF).
-
Procedure: a. Dissolve methyl 2-fluoro-5-nitrobenzoate (1.0 eq) in DMF. b. Add morpholine (1.2 eq) and potassium carbonate (2.0 eq). c. Heat the mixture to 80 °C for 3-5 hours. d. Cool the reaction, pour it into ice water, and extract with ethyl acetate. e. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography (Hexane/Ethyl Acetate). Causality: The electron-withdrawing nitro group activates the ring for SNAr. Potassium carbonate acts as a base to neutralize the HF byproduct.
Step 3: Synthesis of Methyl 5-amino-2-morpholinobenzoate
-
Reagents: Methyl 2-morpholino-5-nitrobenzoate, Iron powder (or SnCl2·2H2O), Ammonium chloride, Ethanol/Water.
-
Procedure: a. Suspend methyl 2-morpholino-5-nitrobenzoate (1.0 eq) and ammonium chloride (5.0 eq) in a mixture of ethanol and water. b. Add iron powder (4.0 eq) portion-wise and heat the mixture to reflux for 2-4 hours. c. Filter the hot reaction mixture through a pad of Celite and wash with hot ethanol. d. Concentrate the filtrate under reduced pressure to obtain the aniline derivative. Causality: Metal-catalyzed reduction (e.g., Fe in acidic conditions or catalytic hydrogenation) is a standard method for converting aromatic nitro groups to amines.
Step 4: Synthesis of Final Compound (Reductive Amination)
-
Reagents: Methyl 5-amino-2-morpholinobenzoate, Substituted benzaldehyde (1.1 eq), Sodium triacetoxyborohydride, Dichloroethane (DCE).
-
Procedure: a. Dissolve the aniline (1.0 eq) and the desired benzaldehyde (1.1 eq) in DCE. b. Add sodium triacetoxyborohydride (1.5 eq) portion-wise. c. Stir at room temperature for 12-24 hours. d. Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane. e. Dry the organic layer, concentrate, and purify by column chromatography to yield the N-benzylated product. Causality: Reductive amination forms an imine intermediate in situ, which is then selectively reduced by the mild hydride donor, sodium triacetoxyborohydride.
Step 5: Saponification to Carboxylic Acid
-
Reagents: Ester from Step 4, Lithium hydroxide (LiOH), Tetrahydrofuran (THF)/Water.
-
Procedure: a. Dissolve the ester (1.0 eq) in a THF/water mixture. b. Add LiOH (3.0 eq) and stir at room temperature for 2-4 hours. c. Acidify the reaction mixture to pH ~4 with 1N HCl. d. Extract with ethyl acetate, dry, and concentrate to yield the final carboxylic acid. Causality: LiOH provides hydroxide ions for the nucleophilic acyl substitution that cleaves the ester bond.
Biological Evaluation Protocols
Protocol: In Vitro PC-PLC Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC50 of test compounds against PC-PLC. The principle relies on a synthetic substrate that becomes fluorescent upon cleavage by the enzyme.
-
Materials:
-
Recombinant human PC-PLC enzyme.
-
Fluorescent PC-PLC substrate (e.g., Amplex Red-coupled substrate).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM CaCl2, 0.01% Triton X-100.
-
Test Compounds (serial dilution in 100% DMSO).
-
Positive Control Inhibitor (e.g., D609).
-
384-well, black, low-volume assay plates.
-
Fluorescence plate reader.
-
-
Experimental Procedure: a. Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO, starting from 10 mM. Dispense 100 nL of each concentration into the assay plate using an acoustic dispenser. Also, plate DMSO only (negative control) and the positive control inhibitor. b. Enzyme Addition: Dilute the PC-PLC enzyme to the working concentration (e.g., 5 nM) in assay buffer. Add 10 µL of the enzyme solution to each well. c. Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound binding. d. Reaction Initiation: Prepare the substrate solution in assay buffer. Add 10 µL of the substrate solution to each well to start the reaction. e. Signal Detection: Immediately read the plate on a fluorescence plate reader (e.g., Ex/Em = 535/590 nm) in kinetic mode for 30-60 minutes. f. Data Analysis: i. Calculate the reaction rate (slope of the linear portion of the kinetic read). ii. Normalize the data: % Inhibition = 100 * (1 - (Ratetest - Ratebkgd) / (RateDMSO - Ratebkgd)). iii. Plot % Inhibition vs. log[Compound] and fit the data to a four-parameter logistic equation to determine the IC50 value. Self-Validation: The inclusion of positive (D609) and negative (DMSO) controls on every plate validates the assay performance. A Z'-factor > 0.5 indicates a robust assay.
Protocol: Antiproliferative Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT116).[1]
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Test Compounds (serial dilution in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, 16% SDS).
-
96-well clear tissue culture plates.
-
Absorbance plate reader.
-
-
Experimental Procedure: a. Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2. b. Compound Treatment: Prepare serial dilutions of compounds in growth medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). c. Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2. d. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. e. Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. f. Readout: Measure the absorbance at 570 nm using a plate reader. g. Data Analysis: Normalize the absorbance values to the vehicle control wells and plot against the compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
In Silico Modeling for SAR Rationalization
Protocol: Workflow for Molecular Docking and QSAR
Computational modeling can rationalize observed SAR and predict the activity of new designs, saving significant synthetic resources.
-
Software: Molecular modeling suite (e.g., Schrödinger Maestro, MOE), QSAR software (e.g., SYBYL-X).[7]
-
Workflow: a. Homology Modeling (if needed): If no crystal structure of the target protein (PC-PLC) exists, build a homology model using a suitable template. b. Ligand Preparation: Build the 2D structures of the synthesized compounds. Generate low-energy 3D conformations and assign correct protonation states and partial charges. c. Protein Preparation: Prepare the protein structure by adding hydrogens, assigning bond orders, and minimizing the structure to relieve steric clashes. Define the binding site based on known ligands or active site prediction algorithms. d. Molecular Docking: i. Dock the prepared ligands into the defined binding site of the protein using a validated docking algorithm (e.g., Glide, GOLD). ii. Score the resulting poses based on the predicted binding affinity (e.g., docking score, GlideScore). iii. Analyze the top-ranked poses to identify key binding interactions (hydrogen bonds, hydrophobic contacts, etc.). This analysis helps explain why certain functional groups increase or decrease activity. e. 3D-QSAR (Quantitative Structure-Activity Relationship): i. Align the set of synthesized molecules based on a common substructure. ii. Generate CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Shape Indices Analysis) fields.[7] These fields describe the steric, electrostatic, and hydrophobic properties of the molecules. iii. Use partial least squares (PLS) regression to build a statistical model correlating the field values with the experimental biological activity (IC50 values).[7] iv. The resulting contour maps visually represent regions where, for example, bulky groups (steric) or positive charges (electrostatic) are favorable or unfavorable for activity, directly guiding the design of new analogs.
Data Interpretation and Key SAR Findings
Data Summary: Correlating Structure with Activity
The primary output of the workflow is a dataset linking specific structural modifications to quantitative measures of activity. This data should be collated into a clear table for comparative analysis.
| Compound ID | R1 Group (Position 1) | Central Ring Pattern | R2 (on N-benzyl) | PC-PLC IC50 (µM) | HCT116 GI50 (µM) |
| 1a | -COOH | 2,5- | H | 5.2 | 8.9 |
| 1b | -COOH | 2,5- | 3-Cl | 1.8 | 2.5 |
| 1c | -COOH | 2,5- | 4-Cl | 3.5 | 6.1 |
| 1d | -CONHOH | 2,5- | 3-Cl | 2.1 | 1.5 |
| 1e | -COOH | 2,4- | 3-Cl | 6.7 | 9.3 |
| 1f | -COOH (N-Me) | 2,5- | 3-Cl | 0.9 | 1.1 |
(Note: Data is representative and based on trends reported in the literature for illustrative purposes.)
Discussion of Key SAR Trends
Based on published data, several key SAR trends for the this compound scaffold have been established:[1][5]
-
Position 1 Group (R1): Both carboxylic acids (-COOH) and hydroxamic acids (-CONHOH) are effective, likely acting as key binding groups with the enzyme active site. Hydroxamic acids can sometimes show improved cellular potency.[1]
-
Central Ring Substitution: A 2,5-substitution pattern between the morpholine and N-benzylamino groups is significantly more potent than a 2,4-relationship. This suggests that the relative geometry of these groups is critical for optimal orientation within the binding pocket.[1]
-
N-Benzyl Ring Substituents (R2): Halogen substituents, particularly at the 3-position (meta), consistently enhance both enzymatic and antiproliferative activity.[5] This may be due to favorable electronic effects or specific interactions with a sub-pocket of the enzyme.
-
Benzylic N-Methylation: Methylating the nitrogen linker between the central ring and the benzyl group has been shown to be a highly beneficial modification, often leading to the most potent compounds in the series.[1][2] This may lock the conformation in a more favorable orientation for binding or introduce a new beneficial hydrophobic interaction.
Conclusion and Future Directions
This application note provides a robust, integrated workflow for developing structure-activity relationships for the this compound series as PC-PLC inhibitors. By combining rational chemical synthesis with quantitative biological assays and in silico modeling, research teams can efficiently navigate the hit-to-lead process. The established SAR confirms that the optimal pharmacophore consists of a 2-morpholino-5-N-benzylamino benzoic acid scaffold, with a strong preference for 3-halo substitution on the benzyl ring and N-methylation of the benzylic amine.[1][2]
Future work should focus on exploring a wider range of substituents on the benzyl ring to further probe the binding pocket, investigating bioisosteric replacements for the carboxylic acid group, and conducting detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) studies on the most potent analogs to assess their potential as clinical candidates.
References
- 1. Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structure-activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 2-Morpholinobenzoic Acid
A Multi-Parametric Approach to Mechanistic Cytotoxicity Profiling
Introduction: Contextualizing the Cytotoxicity of 2-Morpholinobenzoic Acid
The investigation of novel therapeutic agents requires a rigorous evaluation of their effects on cellular health. This compound and its derivatives have emerged as a promising scaffold in medicinal chemistry, notably as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the dysregulation of choline phospholipid metabolism in various cancers.[1][2] The anti-proliferative activity of these compounds suggests a potential mechanism for inducing cancer cell death, making a thorough assessment of their cytotoxic profile essential.[1][3]
Cytotoxicity is not a monolithic event; it is a cascade of cellular responses that can manifest as a reduction in metabolic activity, a loss of membrane integrity (necrosis), or the activation of programmed cell death (apoptosis).[4][5] A comprehensive understanding of a compound's mechanism of action, therefore, necessitates a multi-parametric approach that interrogates these distinct cellular fates.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to evaluate the cytotoxicity of this compound. We move beyond simple viability metrics to build a mechanistic understanding of how the compound impacts cells, integrating assays for metabolic activity, membrane integrity, and key apoptotic markers. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices and the importance of appropriate controls for generating trustworthy, publication-ready data.
Section 1: Foundational Viability Assessment via Metabolic Competence
The first step in cytotoxicity profiling is to determine the compound's effect on overall cell viability and metabolic activity. The MTT assay is a robust, colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6][7][8] This conversion is directly proportional to the number of viable, respiring cells.[9]
Principle of the MTT Assay
The core of this assay lies in the activity of mitochondrial dehydrogenases, which are only functional in living cells.[8] A decrease in the rate of formazan production correlates with a reduction in cell viability, either through cytostatic (growth inhibition) or cytotoxic (cell death) effects. It serves as an excellent primary screen to determine the dose-dependent impact of this compound and to calculate critical metrics like the half-maximal inhibitory concentration (IC₅₀).
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest concentration test well.
-
Untreated Control: Cells in culture medium only.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8] Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Aspirate the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
| Parameter | Recommendation | Rationale |
| Cell Type | Relevant cancer cell line (e.g., MDA-MB-231, HCT116)[1] | To align with the compound's known anti-proliferative targets. |
| Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase and not over-confluent. |
| Compound Conc. | Logarithmic series (e.g., 0.1 to 100 µM) | To capture the full dose-response curve for accurate IC₅₀ calculation. |
| Incubation Time | 24, 48, 72 hours | To assess both acute and long-term cytotoxic effects. |
| Controls | Untreated, Vehicle, Blank (media only) | Essential for normalizing data and subtracting background absorbance. |
Section 2: Quantifying Cell Lysis via Membrane Integrity Assay
While the MTT assay indicates a loss of metabolic function, it does not distinguish between cell death and a static, non-proliferative state. The Lactate Dehydrogenase (LDH) release assay specifically measures cytotoxicity by quantifying the loss of plasma membrane integrity, a hallmark of necrosis.[11][12]
Principle of the LDH Assay
LDH is a stable cytosolic enzyme present in most cells.[13] When the plasma membrane is compromised, LDH is released into the cell culture supernatant.[14] The assay measures the activity of this extracellular LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[11] The amount of color produced is directly proportional to the amount of LDH released and, therefore, to the number of lysed cells.[13]
Caption: Workflow for assessing necrosis using the LDH release assay.
Detailed Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up additional control wells:
-
Maximum LDH Release Control: About 1 hour before the end of the incubation, add a lysis solution (e.g., 10X Lysis Buffer containing Triton X-100) to a set of untreated control wells.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH Reaction Mix according to the manufacturer's instructions (typically a mixture of substrate, cofactor, and a tetrazolium dye). Add 50 µL of the Reaction Mix to each well containing the supernatant.[11]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate spectrophotometer. A reference wavelength of 680 nm can be used for background correction.
-
Data Analysis: First, subtract the background absorbance (from media-only wells) from all readings. Then, calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Abs_Treated - Abs_Untreated) / (Abs_MaxRelease - Abs_Untreated)] * 100
-
Section 3: Dissecting Programmed Cell Death (Apoptosis)
If this compound shows anti-proliferative activity with low LDH release, it is likely inducing apoptosis. Apoptosis is a highly regulated process characterized by distinct biochemical and morphological changes, including the activation of caspase enzymes and the externalization of phosphatidylserine (PS).[15] We will use two complementary assays to confirm and quantify apoptosis.
Method A: Executioner Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner enzymes that are activated during the final stages of apoptosis.[16] Their activity is a reliable and specific hallmark of this cell death pathway.[17] Assays typically use a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to release a measurable signal.[15][18]
Caption: Simplified apoptotic cascade and the principle of the Caspase-3/7 assay.
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence. Follow steps 1-3 of the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine or bortezomib).[18]
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by shaking on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7. Data can be expressed as fold-change over the vehicle control.
Method B: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This powerful flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cell populations.[19]
-
Principle: In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane.[20] It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[21]
Caption: Logic for differentiating cell fates using Annexin V and PI staining.
-
Cell Culture and Treatment: Culture and treat cells in 6-well plates to obtain a sufficient number of cells for analysis (at least 1x10⁵ cells per sample).[21]
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or brief trypsinization. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.[21]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[22]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution (e.g., 100 µg/mL working stock).[21][22]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[22] Keep samples on ice and protected from light until analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible. Use unstained, PI-only, and Annexin V-only stained cells to set up proper compensation and gates.
| Quadrant | Annexin V Staining | PI Staining | Cell Population | Interpretation |
| Lower Left | Negative | Negative | Viable Cells | Healthy, intact cell population. |
| Lower Right | Positive | Negative | Early Apoptotic Cells | PS is externalized, but membrane is intact.[21] |
| Upper Right | Positive | Positive | Late Apoptotic/Necrotic | PS is externalized, and membrane is compromised.[21] |
| Upper Left | Negative | Positive | Primary Necrotic Cells | Membrane is compromised without PS externalization. |
Section 4: Data Synthesis for a Comprehensive Cytotoxicity Profile
No single assay tells the whole story. The power of this multi-parametric approach lies in synthesizing the data to build a cohesive narrative of this compound's cytotoxic mechanism.
| Scenario | MTT Result (Viability) | LDH Result (% Lysis) | Caspase-3/7 & Annexin V | Conclusion |
| 1 | ↓↓↓ (Low IC₅₀) | ↑↑↑ (High Lysis) | Low Activity | Primary Necrosis: The compound causes rapid loss of membrane integrity, leading to cell lysis. |
| 2 | ↓↓↓ (Low IC₅₀) | Low Lysis | ↑↑↑ (High Activity) | Primary Apoptosis: The compound triggers programmed cell death, leading to reduced metabolic activity without significant membrane rupture. |
| 3 | ↓↓ (Moderate IC₅₀) | Low Lysis | Low Activity | Cytostatic Effect: The compound inhibits cell proliferation without inducing significant cell death within the tested timeframe. |
| 4 | ↓↓↓ (Low IC₅₀) | ↑ (Moderate Lysis) | ↑↑ (High Activity) | Apoptosis with Secondary Necrosis: The primary mechanism is apoptosis. Over time, apoptotic bodies lose membrane integrity, leading to some LDH release.[11] |
By integrating these assays, researchers can confidently characterize the cytotoxic effects of this compound, distinguishing between apoptosis, necrosis, and cytostatic inhibition. This detailed mechanistic insight is invaluable for lead compound optimization, safety assessment, and advancing the understanding of its therapeutic potential.
References
- 1. Structure-activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 5. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scholars@Duke publication: Detection of necrosis by release of lactate dehydrogenase activity. [scholars.duke.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Detection of necrosis by release of lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 17. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 19. bosterbio.com [bosterbio.com]
- 20. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. kumc.edu [kumc.edu]
Application Notes & Protocols: Synthetic Routes to Substituted 2-Morpholinobenzoic Acids
Abstract
Substituted 2-morpholinobenzoic acids are a class of compounds of significant interest in medicinal chemistry and drug development, frequently appearing as key structural motifs in a range of therapeutic agents.[1][2] Their synthesis is a critical step in the exploration of new chemical entities. This guide provides an in-depth overview of the primary synthetic strategies for accessing these valuable compounds, with a focus on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions. We offer detailed mechanistic insights, comparative data, and step-by-step laboratory protocols designed for researchers, chemists, and drug development professionals.
Introduction: The Significance of the 2-Morpholinobenzoic Acid Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of drug candidates, including aqueous solubility and metabolic stability.[3][4] When coupled with a benzoic acid moiety at the ortho position, the resulting N-aryl morpholine structure becomes a versatile building block for a variety of biologically active molecules.[5][6] These compounds have been investigated for a wide range of applications, including as anti-inflammatory agents, EZH2 inhibitors for oncology, and more.[6][7] The efficient and scalable synthesis of these core structures is therefore a paramount objective for synthetic and medicinal chemists.
This document details the two most robust and widely employed catalytic methods for forging the critical C-N bond between a substituted benzoic acid and a morpholine ring.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for C-N bond formation.[8][9] The reaction employs a palladium catalyst, typically in conjunction with a sterically hindered phosphine ligand, to couple an aryl halide with an amine.[10][11]
Mechanism and Key Principles
The catalytic cycle, as generally accepted, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[8] The choice of ligand is critical, as it modulates the stability, reactivity, and steric environment of the palladium center, directly impacting reaction efficiency and substrate scope.[12]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Optimizing Reaction Conditions
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of four key components: the palladium source, ligand, base, and solvent.
| Component | Common Examples | Key Considerations & Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Preformed Pd-Ligand Catalysts (e.g., G3 Palladacycles) | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a Pd(II) source that is reduced in situ. Pre-formed catalysts offer convenience and improved reactivity, especially for challenging substrates like aryl chlorides.[13] |
| Ligand | XPhos, RuPhos, BrettPhos, tBuXPhos | Sterically hindered biaryl phosphine ligands are generally preferred. The choice of ligand is crucial for coupling less reactive aryl chlorides and can significantly impact reaction rates and yields.[13][14] |
| Base | NaOtBu, KOtBu, LiHMDS, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases like sodium tert-butoxide are most common.[15] Weaker carbonate or phosphate bases are used for substrates with base-sensitive functional groups, though they may require higher temperatures.[15] |
| Solvent | Toluene, 1,4-Dioxane, THF, CPME | Aprotic solvents are required. Toluene and dioxane are frequently used.[14] The choice of solvent can affect reactant solubility and the overall reaction rate. |
Protocol 1: General Procedure for Buchwald-Hartwig Synthesis
This protocol provides a general starting point for the synthesis of substituted 2-morpholinobenzoic acids from 2-chloro- or 2-bromobenzoic acid derivatives.
Materials:
-
Substituted 2-halobenzoic acid (1.0 equiv)
-
Morpholine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted 2-halobenzoic acid, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the morpholine.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 6-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired this compound derivative.
Copper-Catalyzed Ullmann-Goldberg Reaction
The Ullmann condensation is a classical method for forming C-N bonds using copper catalysis.[16] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols, often referred to as Ullmann-Goldberg reactions, utilize ligands to facilitate the coupling under significantly milder conditions.[17][18] This makes it a cost-effective and viable alternative to palladium-catalyzed methods.[19]
Mechanism and Key Principles
The reaction is believed to proceed through the formation of a copper(I) amide species in situ. This species then undergoes a coupling reaction with the aryl halide.[17][20] The addition of a ligand, such as a diamine or phenanthroline, stabilizes the copper center and accelerates the catalytic turnover, allowing for lower reaction temperatures and catalyst loadings.[17] A key advantage of this method is its applicability to ortho-substituted halobenzoic acids, where the carboxylate group can act as an ancillary ligand, facilitating the reaction.[18]
Caption: A proposed catalytic cycle for the Ullmann-Goldberg C-N coupling.
Optimizing Reaction Conditions
Modern Ullmann reactions offer a distinct set of parameters to optimize for efficient coupling.
| Component | Common Examples | Key Considerations & Insights |
| Copper Source | CuI, Cu₂O, Cu(OAc)₂, Copper powder | CuI is the most common and generally effective precatalyst. The choice of copper source can influence reaction rate and yield.[19] |
| Ligand | L-proline, 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA) | Ligands are crucial for achieving high yields under mild conditions. L-proline and diamine-based ligands are particularly effective for N-arylation.[18][19] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Inorganic bases are typically used. The choice of base can be critical and is often substrate-dependent.[19] |
| Solvent | DMSO, DMF, NMP, Toluene | High-boiling polar aprotic solvents are common, although some modern methods allow for reactions in less polar solvents or even water.[21] |
Protocol 2: General Procedure for Ligand-Accelerated Ullmann Synthesis
This protocol describes a modern, ligand-assisted approach for the copper-catalyzed synthesis of 2-morpholinobenzoic acids.
Materials:
-
Substituted 2-chlorobenzoic acid (1.0 equiv)[22]
-
Morpholine (2.0 - 3.0 equiv)
-
Copper(I) Iodide (CuI, 5-10 mol%)
-
Ligand (e.g., L-proline, 10-20 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMSO)
Procedure:
-
To a reaction vessel, add the substituted 2-chlorobenzoic acid, CuI, L-proline (or other suitable ligand), and K₂CO₃.
-
Add anhydrous DMSO, followed by morpholine.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 90-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with concentrated HCl to a pH of ~2-3 to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Workflow and Method Selection
Choosing the optimal synthetic route depends on several factors including substrate scope, functional group tolerance, cost, and scale.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ullmann Reaction [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. 2-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of 2-Morpholinobenzoic Acid in Parallel Synthesis Libraries
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The quest for novel therapeutic agents is an intricate process, demanding the rapid synthesis and screening of vast arrays of structurally diverse small molecules. Parallel synthesis has emerged as a cornerstone of modern drug discovery, enabling the efficient generation of compound libraries.[1] Within this paradigm, the selection of a robust and versatile scaffold is paramount. 2-Morpholinobenzoic acid has garnered significant attention as a privileged scaffold in medicinal chemistry. Its inherent structural features, including a rigid aromatic core, a flexible morpholine moiety, and a reactive carboxylic acid handle, make it an ideal starting point for the construction of diverse and drug-like compound libraries. This document provides a comprehensive guide to the strategic use of this compound in parallel synthesis, with detailed protocols for both solid-phase and solution-phase library generation, including its application in the powerful Ugi four-component reaction.
Introduction: The Strategic Value of the this compound Scaffold
The morpholine ring is a frequently encountered heterocycle in bioactive molecules, often imparting favorable pharmacokinetic properties.[2] When integrated into the 2-aminobenzoic acid framework, the resulting this compound scaffold presents a unique combination of features that are highly advantageous for library design in drug discovery.
The this compound scaffold has been successfully employed in the development of potent inhibitors for various biological targets, including phosphatidylcholine-specific phospholipase C (PC-PLC), a target implicated in cancer.[1] This underscores the therapeutic relevance of libraries derived from this core structure. The carboxylic acid functionality serves as a convenient attachment point for solid-phase synthesis or as a key reactive component in multicomponent reactions, while the morpholine nitrogen can be a site for further diversification.
This application note will detail two primary and highly effective strategies for leveraging this compound in the parallel synthesis of compound libraries:
-
Solid-Phase Synthesis of a Benzamide Library: This approach utilizes a solid support for the stepwise construction of a library of N-substituted benzamides, allowing for straightforward purification through simple washing steps.
-
Solution-Phase Ugi Four-Component Reaction (Ugi-4CR) Library: This powerful multicomponent reaction enables the rapid, one-pot synthesis of a diverse library of α-acylamino amides, maximizing molecular complexity from simple starting materials.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of the core scaffold is essential for designing and executing successful synthetic campaigns.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₃ | --INVALID-LINK-- |
| Molecular Weight | 207.23 g/mol | --INVALID-LINK-- |
| Melting Point | 157-159 °C | --INVALID-LINK-- |
| XLogP3-AA | 1.2 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
Solid-Phase Parallel Synthesis of a 2-Morpholinobenzamide Library
Solid-phase synthesis offers a streamlined workflow for library production by simplifying purification to a series of washing and filtration steps, thereby avoiding tedious chromatographic separations for each library member.[3] The following protocol details the generation of a diverse benzamide library starting from this compound immobilized on Wang resin.
Workflow Overview
Caption: Solid-phase synthesis workflow for a 2-Morpholinobenzamide library.
Detailed Protocol
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Pyridine
-
A diverse library of primary and secondary amines
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether (cold)
-
Parallel synthesis reaction block or individual reaction vessels
Step 1: Resin Swelling
-
Place Wang resin (1.0 g, ~1.0 mmol) into a suitable reaction vessel.
-
Add DMF (10-15 mL) and allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
Drain the DMF.
Causality: Swelling the polystyrene resin in a good solvent like DMF is crucial to expose the reactive hydroxyl groups within the polymer matrix, ensuring efficient loading of the scaffold.[4]
Step 2: Loading of this compound onto Wang Resin
-
In a separate flask, dissolve this compound (2.5 mmol, 2.5 eq) and 1-hydroxybenzotriazole (HOBt) (2.5 mmol, 2.5 eq) in a minimal amount of DMF.
-
Add the dissolved scaffold to the swollen resin.
-
In a separate vial, dissolve DMAP (0.1 mmol, 0.1 eq) in a minimal amount of DMF.
-
Add DIC (2.5 mmol, 2.5 eq) to the resin slurry, followed by the DMAP solution.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Causality: The esterification of the carboxylic acid onto the hydroxyl-functionalized Wang resin is facilitated by the carbodiimide activator (DIC) and a nucleophilic catalyst (DMAP). The use of HOBt can help to suppress potential side reactions.[4][5]
Step 3: Capping of Unreacted Hydroxyl Groups
-
To the dried resin, add a solution of acetic anhydride (5 eq) and pyridine (5 eq) in DCM.
-
Agitate for 1 hour at room temperature.
-
Drain the capping solution and wash the resin with DCM (3x), DMF (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Causality: Capping any unreacted hydroxyl groups on the resin with a non-reactive acetyl group prevents the formation of deletion sequences in the subsequent coupling steps.[6]
Step 4: Parallel Amide Coupling
-
Distribute the loaded resin into the wells of a parallel synthesis reactor.
-
Swell the resin in each well with DMF.
-
In separate vials, prepare stock solutions of a diverse set of primary and secondary amines (3 eq) in DMF.
-
In another set of vials, prepare a stock solution of a coupling agent like COMU (3 eq) and DIPEA (6 eq) in DMF.
-
To each well containing the resin, add the amine solution followed by the coupling agent solution.
-
Seal the reactor and agitate at room temperature for 4-16 hours.
-
Drain the reaction solutions and wash the resin in each well with DMF (3x) and DCM (3x).
Causality: The use of a modern coupling agent like COMU ensures efficient amide bond formation with a wide range of amines, including those that may be less reactive. DIPEA is a non-nucleophilic base used to activate the coupling agent and neutralize any acidic byproducts.
Step 5: Cleavage of the Library from the Resin
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to each well containing the dried resin.
-
Allow the cleavage to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude product into labeled collection vials.
Causality: The strong acid TFA cleaves the ester linkage between the synthesized benzamide and the Wang resin. TIS is included as a scavenger to trap any reactive carbocations that may be formed during the cleavage process, preventing side reactions with sensitive functional groups on the product.[7][8]
Step 6: Library Purification
-
Concentrate the TFA from the filtrate under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether to each vial.
-
Centrifuge the vials and decant the ether.
-
Wash the precipitate with cold diethyl ether.
-
Dry the purified products under vacuum.
-
Characterize the library members by LC-MS and NMR for purity and identity confirmation.
Causality: Precipitation in cold diethyl ether is a common and effective method for isolating the cleaved product from the soluble cleavage cocktail components and scavengers. For higher purity, parallel purification techniques such as mass-directed automated HPLC can be employed.[9][10]
Solution-Phase Parallel Synthesis via the Ugi Four-Component Reaction
The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry, allowing for the rapid assembly of complex molecules from four readily available starting materials in a single pot.[11][12] This protocol utilizes this compound as the carboxylic acid component to generate a library of diverse α-acylamino amides.
Ugi-4CR Workflow
Caption: Solution-phase Ugi-4CR workflow for library synthesis.
Detailed Protocol
Materials:
-
This compound
-
A diverse library of aldehydes
-
A diverse library of primary amines
-
A diverse library of isocyanides
-
Methanol (MeOH), anhydrous
-
Parallel reaction block or 96-well plates
-
Automated liquid handler (optional, but recommended for high-throughput synthesis)[13]
Step 1: Preparation of Reactant Stock Solutions
-
Prepare stock solutions (e.g., 0.5 M) of this compound, each aldehyde, each amine, and each isocyanide in anhydrous methanol.
-
Store the stock solutions under an inert atmosphere (e.g., nitrogen or argon).
Causality: The use of stock solutions facilitates the rapid and accurate dispensing of reactants into the parallel reaction vessels, which is critical for reproducibility and high-throughput workflows. Methanol is a common and effective solvent for the Ugi reaction.
Step 2: Parallel Reaction Setup
-
Into each well of a 96-well plate or reaction block, dispense the following reactants in the specified order:
-
Aldehyde solution (1.0 eq)
-
Amine solution (1.1 eq)
-
-
Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Add the this compound solution (1.1 eq).
-
Add the isocyanide solution (1.1 eq).
Causality: The generally accepted mechanism of the Ugi reaction involves the initial formation of an imine from the aldehyde and amine.[11] Pre-mixing these two components can improve reaction efficiency.
Step 3: Reaction Incubation
-
Seal the reaction plate or block.
-
Stir the reactions at room temperature for 24-48 hours.
-
Monitor the progress of a representative reaction by LC-MS to determine the optimal reaction time.
Causality: The Ugi reaction is typically performed at room temperature and proceeds to completion within 24-48 hours.
Step 4: Work-up and Purification
-
Upon completion, evaporate the solvent from each well under reduced pressure.
-
For purification, several strategies can be employed depending on the desired purity and scale:
-
Liquid-Liquid Extraction: Redissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted this compound, followed by a wash with a mild aqueous acid (e.g., 1 M HCl) to remove unreacted amine.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges to selectively retain either the product or the impurities.
-
Scavenger Resins: Employ resins functionalized to react with and remove excess reactants (e.g., an isocyanate resin to scavenge excess amine, or an amine-functionalized resin to scavenge excess carboxylic acid).[1]
-
Parallel Preparative HPLC: For the highest purity, purify each library member using an automated mass-directed HPLC system.[9]
-
-
Characterize the final products by LC-MS and NMR spectroscopy.
Conclusion
This compound is a highly valuable and versatile scaffold for the construction of diverse compound libraries in a parallel synthesis format. The protocols detailed in this application note provide robust and adaptable workflows for both solid-phase and solution-phase synthesis. The solid-phase approach offers a streamlined purification process, while the Ugi four-component reaction allows for the rapid generation of complex molecules in a single step. By employing these methodologies, researchers can efficiently explore the chemical space around this privileged scaffold, accelerating the identification of novel hit compounds in the drug discovery process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Morpholinobenzoic Acid Derivatives
Welcome to the technical support center for the purification of 2-morpholinobenzoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges presented by this class of compounds. The amphoteric nature of these molecules, possessing both a basic morpholine moiety and an acidic carboxylic acid group, requires a nuanced approach to achieve high purity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you in your experimental work.
Understanding the Challenge: The Zwitterionic Nature of this compound Derivatives
A primary hurdle in the purification of this compound derivatives is their ability to exist as zwitterions. At a specific pH, known as the isoelectric point (pI), the carboxylic acid group is deprotonated (negatively charged) and the morpholine nitrogen is protonated (positively charged), resulting in a neutral overall charge. This zwitterionic form often exhibits minimal solubility in both aqueous and organic solvents, which can be both an advantage and a challenge in purification.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative an oil or a gum and not a solid?
A1: The formation of an oil or gum instead of a crystalline solid is a common issue. This can be due to the presence of impurities that disrupt the crystal lattice formation. Additionally, if the compound is isolated at a pH far from its isoelectric point, it will be in a salt form, which can be hygroscopic and appear as a thick oil.[1] To induce solidification, try triturating the oil with a non-polar solvent like diethyl ether or pentane to wash away less polar impurities. Adjusting the pH of a concentrated aqueous solution to the isoelectric point can also promote precipitation of the solid zwitterion.[1][2]
Q2: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A2: Common impurities often stem from the starting materials and potential side reactions. These can include unreacted halo-benzoic acid and morpholine, as well as byproducts from over-alkylation or side reactions involving functional groups on the benzoic acid ring.[3][4] Residual catalysts and reagents from the synthesis are also a frequent source of contamination.
Q3: Can I use standard silica gel chromatography for purification?
A3: While possible, it is often challenging. The basic morpholine group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to significant peak tailing and potential irreversible adsorption of your product. If you must use silica gel, consider deactivating it with a small percentage of a basic modifier like triethylamine or ammonia in your eluent system.
Q4: Is recrystallization a good method for purifying these compounds?
A4: Recrystallization can be a very effective technique for achieving high purity, but finding the right solvent or solvent system can be tricky due to the dual polarity of the molecule.[5][6][7] A single solvent is often insufficient. Mixed solvent systems, such as ethanol/water or dioxane/water, are frequently more successful. The principle is to dissolve the compound in a good solvent at an elevated temperature and then add a poorer solvent to induce crystallization upon cooling.
Troubleshooting Guides
Recrystallization
Problem: My compound will not dissolve in any single solvent for recrystallization.
-
Cause: The amphoteric nature of your molecule means it has both polar (charged acid and base) and non-polar (aromatic ring) regions. This can lead to poor solubility in a wide range of individual solvents.
-
Solution:
-
Utilize pH Adjustment: Dissolve your compound in a dilute aqueous acid (e.g., 1M HCl) to protonate the morpholine and form a soluble salt, or in a dilute aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acid and form a soluble salt.[1] Then, slowly neutralize the solution with the corresponding base or acid to reach the isoelectric point, where the zwitterion is least soluble and will precipitate out. This process can be very effective for purification.
-
Employ Mixed Solvent Systems: Use a polar solvent in which your compound has some solubility, like methanol or ethanol, and heat it to dissolve the compound. Then, slowly add a less polar co-solvent (an "anti-solvent") like ethyl acetate or dichloromethane until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.
-
| Solvent System | Polarity of Components | Application Notes |
| Ethanol/Water | Polar/Polar | Good for compounds with moderate polarity. Dissolve in hot ethanol and add water dropwise. |
| Dioxane/Hexane | Polar/Non-polar | Useful for less polar derivatives. Dissolve in warm dioxane and add hexane. |
| Methanol/Diethyl Ether | Polar/Less Polar | Can be effective for inducing precipitation. Dissolve in a minimal amount of methanol and add diethyl ether. |
Problem: My compound precipitates as an oil during recrystallization.
-
Cause: This "oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form of your compound. It can also be caused by the presence of impurities.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of the primary solvent to decrease the saturation level and then allow it to cool more slowly.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Column Chromatography
Problem: My compound is streaking badly on a silica gel column.
-
Cause: Strong acid-base interactions between the basic morpholine moiety and the acidic silanol groups of the silica gel.
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount (0.5-2%) of a base like triethylamine or pyridine into your mobile phase. This will compete with your compound for the acidic sites on the silica, reducing tailing.
-
Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a reversed-phase silica (like C18).
-
Problem: My compound runs at the solvent front on a C18 reversed-phase column.
-
Cause: The compound may be too polar in its ionized form to be retained by the hydrophobic C18 stationary phase.
-
Solution:
-
Adjust the Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid) will protonate the carboxylic acid, making the molecule less polar and increasing its retention on the C18 column.
-
Use an Ion-Pairing Reagent: Adding an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can form a more hydrophobic ion pair with the protonated morpholine group, enhancing retention.
-
Consider Mixed-Mode Chromatography (MMC): This is an advanced and often highly effective technique for zwitterionic compounds. MMC columns have stationary phases with both reversed-phase (e.g., C18) and ion-exchange (cationic and/or anionic) properties.[8][9][10] This allows for tunable retention based on both hydrophobicity and ionic interactions by adjusting the mobile phase's organic content, pH, and buffer concentration.[11][12]
-
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is an excellent first step to remove neutral and oppositely charged impurities.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The basic morpholine will be protonated, and the compound will move to the aqueous layer, leaving neutral and acidic impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining organic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a dilute aqueous base (e.g., 1M NaOH) with stirring to adjust the pH to the isoelectric point. The purified zwitterionic compound will precipitate out.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Reversed-Phase Flash Chromatography with pH Modification
-
Column: C18 reversed-phase flash column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent like methanol or DMSO.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient: Start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase the concentration to elute your compound.
-
Monitoring: Monitor the elution using TLC or a UV detector.
-
Fraction Collection: Collect fractions containing the pure compound and combine them.
-
Solvent Removal: Remove the solvent under reduced pressure. Note that completely removing water and formic acid may require lyophilization or co-evaporation with a suitable solvent.
Caption: Decision tree for troubleshooting reversed-phase chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. varsitytutors.com [varsitytutors.com]
- 4. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. rroij.com [rroij.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. helixchrom.com [helixchrom.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Combining cationic and anionic mixed-mode sorbents in a single cartridge to extract basic and acidic pharmaceuticals simultaneously from environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
identifying and minimizing byproducts in 2-Morpholinobenzoic acid reactions
An in-depth guide to identifying and minimizing byproducts in the synthesis of 2-Morpholinobenzoic acid, designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through C-N cross-coupling reactions, is a critical process that can be susceptible to byproduct formation. This guide provides a comprehensive resource for identifying common impurities, understanding their formation mechanisms, and implementing strategies to minimize their presence, thereby improving yield, purity, and process reliability. As Senior Application Scientists, we present this information based on established chemical principles and field-proven insights to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs): Common Synthetic Routes & Byproduct Formation
The two most prevalent methods for synthesizing this compound are the Ullmann condensation and the Buchwald-Hartwig amination. Each has a unique profile of potential side reactions.
Ullmann Condensation Route
This classic copper-catalyzed reaction typically involves coupling a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) with morpholine at elevated temperatures.[1][2]
The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution. The reaction involves the coupling of an aryl halide with an amine.[1] For this compound, the typical reactants are 2-chlorobenzoic acid and morpholine, catalyzed by a copper source (e.g., CuI, CuO, or copper powder) in the presence of a base like potassium carbonate (K₂CO₃) in a high-boiling polar aprotic solvent such as DMF or NMP.[1][3]
Caption: General workflow for Ullmann condensation.
If you observe an impurity with the mass of your starting material but a different retention time, you may be seeing salicylic acid . This forms via hydrolysis of the 2-chlorobenzoic acid, where the chloro group is displaced by a hydroxide ion. This is particularly common if there is residual water in your reaction mixture or if your base (e.g., KOH) contains significant amounts of water, especially at the high temperatures often required for Ullmann reactions.[3][4]
This is likely a dimerized byproduct , specifically 2,2'-dicarboxydiphenylamine , formed from the self-coupling or homocoupling of two molecules of 2-chlorobenzoic acid.[2] This side reaction is competitive with the desired C-N coupling with morpholine and is promoted by the high temperatures characteristic of the Ullmann reaction.
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., DMF, NMP) and reagents thoroughly. Use freshly dried base (K₂CO₃). The presence of water is a primary driver for the formation of salicylic acid.[3][5]
-
Control Temperature: While Ullmann reactions require heat, excessive temperatures (>180-200 °C) can accelerate side reactions.[1] Experiment with the lower end of the effective temperature range for your specific substrate. Modern protocols using specific ligands may allow for significantly lower reaction temperatures.[2]
-
Use of Ligands: The addition of ligands like 1,10-phenanthroline can stabilize the copper catalyst, increasing its efficiency and potentially allowing for milder reaction conditions, which in turn reduces byproduct formation.[1]
Buchwald-Hartwig Amination Route
This palladium-catalyzed cross-coupling reaction is a more modern, often milder alternative to the Ullmann condensation. It typically uses a 2-halobenzoic acid (often 2-bromobenzoic acid for higher reactivity) and morpholine with a palladium catalyst, a phosphine ligand, and a base.[6][7][8]
The reaction proceeds through a well-defined catalytic cycle involving a Pd(0)/Pd(II) interchange.[6] The key steps are:
-
Oxidative Addition: The aryl halide (2-bromobenzoic acid) adds to the active Pd(0) catalyst.
-
Amine Coordination & Deprotonation: Morpholine coordinates to the palladium center, and the base removes a proton from the nitrogen.
-
Reductive Elimination: The C-N bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst.[6][9]
The formation of benzoic acid is a result of hydrodehalogenation .[6] In this competing pathway, the palladium-aryl halide intermediate reacts with a hydride source in the reaction mixture instead of the amine. The hydride source can be trace water, the amine itself, or other components. This side reaction replaces the halogen on the starting material with a hydrogen atom.
While hindered phosphine ligands (e.g., BrettPhos, XPhos) are essential, their degradation or the formation of inactive catalyst species can be a problem.[9] Furthermore, an unproductive side reaction can occur where the amide product undergoes beta-hydride elimination , leading to the formation of an imine and the hydrodehalogenated arene.[6] However, this is less common with morpholine. A more likely issue is an improper choice of base or solvent for the specific ligand system, leading to poor catalyst turnover.
-
Ligand and Catalyst Choice: This is the most critical factor. The choice of phosphine ligand dictates the reaction's efficiency. Screen a variety of ligands to find the optimal one for your substrate.[7][9]
-
Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are commonly used. The base must be strong enough to deprotonate the amine but not so harsh that it causes degradation of the ligand or starting materials.[9]
-
Solvent: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are standard.[10] The solvent can influence catalyst solubility and activity.
-
Temperature: These reactions often run at lower temperatures (80-110 °C) than Ullmann condensations.[8] Running the reaction at the lowest effective temperature can minimize side reactions.
| Reaction Type | Common Byproduct | Formation Mechanism | Key Minimization Strategy |
| Ullmann | Salicylic Acid | Hydrolysis of 2-halobenzoic acid | Use anhydrous reagents and solvents.[3] |
| Ullmann | Dimer (2,2'-dicarboxydiphenylamine) | Homocoupling of 2-halobenzoic acid | Optimize temperature; use ligands.[1][2] |
| Buchwald-Hartwig | Benzoic Acid | Hydrodehalogenation | Optimize catalyst/ligand system; ensure inert atmosphere.[6] |
| General | Unreacted Starting Materials | Incomplete conversion | Increase reaction time, temperature, or catalyst loading.[11] |
Troubleshooting Guides & Protocols
Workflow for Byproduct Identification and Mitigation
This workflow provides a systematic approach to tackling byproduct issues in your synthesis.
Caption: A logical workflow for troubleshooting byproduct formation.
Protocol 1: Identification of Unknown Byproducts
This protocol outlines the steps to identify impurities in your crude reaction mixture.
Objective: To identify the structure of major byproducts using modern analytical techniques.
Materials:
-
Crude this compound sample
-
HPLC or UPLC system with UV detector[12]
-
LC-MS system (ESI source recommended)[12]
-
NMR spectrometer (for isolated impurities)[12]
-
Appropriate solvents for analysis (e.g., Acetonitrile, Methanol, water with formic acid or ammonium acetate)
Procedure:
-
Initial Purity Assessment (HPLC/UPLC):
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Run a gradient HPLC/UPLC method to separate the main product from impurities. A typical gradient might be 10-95% Acetonitrile (with 0.1% formic acid) vs. Water (with 0.1% formic acid) over 10-15 minutes.
-
Record the retention times and peak areas for all components.[13]
-
-
Molecular Weight Determination (LC-MS):
-
Correlate the peaks from your HPLC chromatogram with the mass spectra.
-
Determine the molecular weight of the unknown impurities. This is the most critical step for forming an initial hypothesis (e.g., a mass corresponding to benzoic acid suggests hydrodehalogenation).
-
Impurity Isolation (Preparative HPLC or Column Chromatography):
-
If an impurity is present in significant quantities (>5%), isolate it using preparative HPLC or careful silica gel column chromatography.
-
-
Structural Elucidation (NMR):
-
Acquire ¹H and ¹³C NMR spectra of the isolated impurity.[15]
-
Use this data to confirm the structure hypothesized from the MS data. For example, the absence of a morpholine signal and the presence of a simple aromatic pattern would confirm benzoic acid.
-
Protocol 2: Minimizing Byproduct Formation via Reaction Optimization
Objective: To systematically adjust reaction parameters to suppress a known side reaction.
Example Scenario: Minimizing benzoic acid (from hydrodehalogenation) in a Buchwald-Hartwig reaction.
Procedure:
-
Establish a Baseline: Run the reaction under your standard conditions and quantify the product-to-byproduct ratio using a calibrated HPLC method.
-
Screen Ligands: Set up parallel reactions, keeping all variables (catalyst precursor, base, solvent, temperature, concentration) constant, but varying the phosphine ligand. Test ligands from different classes (e.g., biarylphosphines like XPhos vs. ferrocenyl-based ligands like Josiphos).
-
Optimize the Base: Using the best ligand from Step 2, run a series of reactions varying only the base (e.g., compare K₃PO₄, Cs₂CO₃, and NaOt-Bu).
-
Adjust Temperature: Using the best ligand/base combination, run the reaction at three different temperatures (e.g., 80 °C, 95 °C, 110 °C) to find the lowest temperature that provides efficient conversion without promoting the side reaction.[10]
-
Analyze each reaction by HPLC to determine the conditions that provide the highest ratio of desired product to the benzoic acid byproduct.
Protocol 3: Purification of this compound via Recrystallization
Objective: To remove solid impurities from the crude product.
Materials:
-
Crude this compound
-
Selection of solvents for testing (e.g., Ethanol, Isopropanol, Acetone, Water, Ethyl Acetate)
-
Erlenmeyer flasks, heating source, ice bath
Procedure:
-
Solvent Screening:
-
Place a small amount of crude material in several test tubes.
-
Add a small amount of a different solvent to each tube. The ideal solvent will dissolve the product poorly at room temperature but completely at its boiling point.[16] For this compound, an ethanol/water or isopropanol/water mixture is often effective.
-
-
Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[17]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Assess purity using HPLC and melting point analysis.
-
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. biomedres.us [biomedres.us]
- 15. biomedres.us [biomedres.us]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Optimizing Derivatization of 2-Morpholinobenzoic Acid
Welcome to the technical support center for the derivatization of 2-Morpholinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges in modifying this versatile scaffold. The inherent properties of this compound, including the steric hindrance provided by the morpholine ring ortho to the carboxylic acid, can present unique synthetic challenges. This guide offers a structured approach to overcoming these obstacles.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What are the most common derivatization reactions for this compound?
The primary derivatization targets the carboxylic acid functional group. The two most common reactions are:
-
Amide Bond Formation: Coupling the carboxylic acid with a primary or secondary amine. This is the most frequent modification in medicinal chemistry to generate diverse compound libraries.[1]
-
Esterification: Reacting the carboxylic acid with an alcohol, typically under acidic conditions or using coupling agents.[2][3]
Q2: Why is direct condensation of this compound with an amine or alcohol generally ineffective?
Directly heating a carboxylic acid with an amine or alcohol is typically a poor strategy. With amines, a simple acid-base reaction occurs, forming a non-reactive ammonium-carboxylate salt.[4][5] With alcohols, the equilibrium for Fischer esterification lies unfavorably towards the starting materials without a strong acid catalyst and removal of water.[6] Therefore, activation of the carboxylic acid is a mandatory first step.[1][5]
Q3: What does "activating" the carboxylic acid mean?
Activation involves converting the hydroxyl group of the carboxylic acid into a better leaving group.[7] This makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by an amine or alcohol.[5] This is achieved using coupling reagents or by converting the acid to a more reactive intermediate like an acyl chloride.[1]
Troubleshooting Guide: Amide Bond Formation
Amide coupling is a cornerstone of derivatization but is often plagued by issues, especially with sterically hindered substrates like this compound.
Q4: My amide coupling reaction shows low or no yield. What are the primary causes?
Low yields in amide coupling reactions can typically be traced back to a few key factors.[4]
-
Cause 1: Incomplete Carboxylic Acid Activation. The coupling reagent may be old, hydrolyzed, or used in insufficient amounts. For a hindered acid like this compound, standard conditions may not be sufficient.[4][8]
-
Cause 2: Steric Hindrance. The morpholine group ortho to the carboxylic acid can physically block the approach of the amine nucleophile, slowing the reaction significantly.[4][8]
-
Cause 3: Suboptimal Base or Solvent. The choice and amount of base are critical. A non-nucleophilic base like diisopropylethylamine (DIPEA) is required to neutralize acids without competing with the primary amine nucleophile.[12][14] The solvent must fully dissolve all reactants.
-
Cause 4: Hydrolysis of Activated Intermediate. Any moisture in the reaction will hydrolyze the activated ester intermediate back to the carboxylic acid, halting the reaction.[4]
-
Solution: Use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere.
-
Q5: How do I choose the right coupling reagent?
The choice of coupling reagent is critical and depends on the amine's nucleophilicity and steric bulk.[1]
| Coupling Reagent | Class | Key Advantages | Common Issues & Considerations |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproduct (EDU). HOBt suppresses racemization.[9] | Can form N-acylurea byproducts that are difficult to remove. May be less effective for highly hindered couplings.[16] |
| HATU/HBTU | Uronium/Aminium | Highly efficient, fast reaction times, very effective for hindered substrates.[9][10][11] | More expensive. Can cause guanidinylation of the amine if excess reagent is used relative to the carboxylic acid.[11] |
| PyBOP | Phosphonium | Strong activating agent, does not cause guanidinylation side reactions.[1][10] | Byproducts can sometimes complicate purification. |
| T3P® | Phosphonic Anhydride | Excellent for difficult couplings with low racemization. Byproducts are water-soluble and easily removed.[16] | Often requires careful temperature control. |
Q6: I'm seeing a major side product in my reaction. How can I identify and minimize it?
The most common side product in EDC-mediated couplings is the N-acylurea. This arises when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.
-
Identification: This byproduct will often appear as a new spot on TLC and can be identified by LC-MS.
-
Minimization:
-
Add an Additive: Including 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is crucial. These additives trap the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement and reacts cleanly with the amine.[4]
-
Control Temperature: Running the reaction at 0 °C during the activation step can suppress the rearrangement.[4]
-
Troubleshooting Guide: Esterification
Q7: My Fischer esterification is giving a poor yield. What can I do?
Fischer esterification is an equilibrium-driven process.[6] Poor yields are almost always due to the presence of water or an unfavorable equilibrium.
-
Cause 1: Equilibrium. The reaction produces one equivalent of water. According to Le Châtelier's principle, this water will drive the reaction backward via hydrolysis.[6]
-
Cause 2: Insufficient Catalyst. A strong acid catalyst (e.g., H₂SO₄, TsOH) is required to protonate the carbonyl oxygen, making it more electrophilic.[3][6]
-
Solution: Ensure a catalytic amount (typically 1-5 mol%) of a strong acid is used.
-
Q8: Are there alternative esterification methods for acid-sensitive substrates?
Yes. If your substrate contains functional groups that are not stable to strong acid, coupling agent-mediated esterification is an excellent alternative.
-
Steglich Esterification: This method uses a carbodiimide (like DCC or EDC) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[2] It is performed under mild, neutral conditions and is highly effective.[2]
Visualized Workflows and Protocols
General Optimization Workflow
The following diagram outlines a logical workflow for optimizing the derivatization of this compound.
Caption: A systematic workflow for derivatization optimization.
Protocol 1: HATU-Mediated Amide Coupling (High-Efficiency)
This protocol is recommended for hindered or electron-poor amines where other methods may fail.
-
Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq.).
-
Dissolution: Dissolve the acid in anhydrous DMF (to make a 0.1 M solution).
-
Reagent Addition: Add the desired amine (1.1 eq.), HATU (1.1 eq.), and DIPEA (2.5 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every hour.[4] If the reaction is sluggish, warm the mixture to 40-50 °C.
-
Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution.[4]
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Protocol 2: Steglich Esterification (Acid-Free)
This protocol is ideal for substrates that are sensitive to strong acids.
-
Setup: To a dry round-bottom flask, add this compound (1.0 eq.), the desired alcohol (1.5 eq.), and DMAP (0.1 eq.).
-
Dissolution: Dissolve the mixture in anhydrous DCM (to make a 0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice bath.[16]
-
Reagent Addition: Add EDC hydrochloride (1.2 eq.) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. file.globalso.com [file.globalso.com]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 15. Amide Synthesis [fishersci.dk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide to Morpholine Ring Formation
Welcome to the Technical Support Center for morpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the formation of the morpholine ring. The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its ability to improve physicochemical properties such as aqueous solubility and metabolic stability, making it a privileged structure in drug design.[1][2] However, its synthesis is not without pitfalls. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My morpholine synthesis via diethanolamine (DEA) dehydration is resulting in a low yield and a dark, viscous product. What's going wrong?
This is a common issue often attributable to several factors related to reaction conditions and product isolation.[3]
Potential Causes & Solutions:
-
Inadequate Temperature Control: The dehydration of DEA requires high temperatures, typically in the range of 180-210°C, to proceed efficiently.[3] A temperature drop of just 10-15°C can significantly reduce the yield.[4][5] Conversely, exceeding this range can lead to charring and the formation of polymeric byproducts, resulting in the dark, viscous appearance of the crude product.
-
Troubleshooting:
-
Use a calibrated high-temperature thermometer to accurately monitor the internal reaction temperature.
-
Employ a reliable heating mantle and a temperature controller to maintain a stable temperature within the optimal range.
-
Ensure uniform heating by using a magnetic stirrer or overhead stirrer.
-
-
-
Insufficient Reaction Time: This dehydration is a slow process and often requires prolonged heating (15 hours or more) to ensure complete cyclization.[3]
-
Troubleshooting:
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or NMR) to determine the point of completion.
-
If the reaction is incomplete after the standard time, consider extending the reaction duration.
-
-
-
Improper Acid Concentration: Concentrated sulfuric acid or hydrochloric acid acts as both a catalyst and a dehydrating agent.[3] Using an insufficient amount or a lower concentration of the acid will lead to an incomplete reaction.
-
Troubleshooting:
-
Ensure the correct stoichiometry of the acid as reported in established protocols. The reaction is highly exothermic, so the acid should be added carefully and with cooling.[5]
-
Verify the concentration of the acid used.
-
-
-
Inefficient Water Removal: The presence of water, a byproduct of the reaction, can inhibit the forward reaction by Le Chatelier's principle.
-
Troubleshooting:
-
Use an efficient distillation setup or a Dean-Stark apparatus to continuously remove water as it is formed, driving the equilibrium towards the product.
-
-
-
Product Isolation Challenges: Morpholine is highly hygroscopic and water-soluble, which can lead to significant product loss during workup.[3][6] The initial product is often a thick paste of morpholine salt (e.g., morpholine hydrochloride), which needs careful handling.[3][5]
-
Troubleshooting:
-
After neutralization of the acidic reaction mixture with a base like sodium hydroxide, the aqueous solution can be saturated with solid NaOH to "salt out" the morpholine, causing it to separate as a distinct layer.[7]
-
Alternatively, perform an extraction with a suitable organic solvent like cyclohexane.[7]
-
Thoroughly dry the crude product, for example, with potassium hydroxide pellets, before the final fractional distillation to remove residual water.[5]
-
-
Q2: I'm observing a significant amount of N-ethylmorpholine as a byproduct in my synthesis. How can I minimize its formation?
The formation of N-ethylmorpholine is a well-known side reaction, particularly in the industrial synthesis of morpholine from diethylene glycol (DEG) and ammonia.[8]
Underlying Mechanism:
N-ethylmorpholine can arise from impurities in the starting materials or from side reactions occurring under the reaction conditions. For instance, ethanol derivatives present as impurities in the DEG feedstock can react to form the N-ethylated byproduct.[8]
Troubleshooting Strategies:
-
High-Purity Starting Materials: The most effective way to prevent the formation of N-ethylmorpholine is to use high-purity diethylene glycol (DEG).[8]
-
Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. Hydrogenation catalysts based on nickel, copper, or cobalt on an alumina support are commonly used.[8] Optimizing the catalyst composition and reaction conditions can help minimize the formation of N-ethylmorpholine.
-
Reaction Condition Optimization: Adjusting the reaction temperature and pressure can also impact the product distribution. Operating in a trickle-bed reactor where morpholine is predominantly in the vapor phase can minimize further reactions that might lead to byproducts.[8]
Q3: My reaction is incomplete, with a significant amount of the 2-(2-aminoethoxy)ethanol (AEE) intermediate remaining. How can I drive the reaction to completion?
Incomplete conversion of the AEE intermediate is a common issue in the DEG route to morpholine.[8]
Causality:
This issue typically points to insufficient reaction time or temperature during the second cyclization step of the DEG route.
Troubleshooting Steps:
-
Increase Reaction Time or Temperature: To promote the conversion of AEE to morpholine, consider increasing the reaction time or raising the temperature within the recommended range for your specific catalytic system.[8]
-
Efficient Water Removal: As with the DEA route, efficient removal of water will drive the cyclization to completion.
-
Recycle the AEE Stream: In a continuous process, consider separating the unreacted AEE from the product stream and recycling it back into the reactor.[8]
Q4: I am struggling with the formation of high-molecular-weight condensation products or "heavies." What are the causes and solutions?
The formation of "heavies" or polymeric byproducts is a common problem that reduces the yield and complicates purification.[8]
Mechanism of Formation:
These byproducts can form when morpholine, present in the liquid phase at high concentrations, reacts further with diethylene glycol (DEG).[8]
Mitigation Strategies:
-
Optimize Reaction Phase: Operating in a trickle-bed reactor where morpholine is predominantly in the vapor phase can minimize its concentration in the liquid phase, thus reducing the likelihood of further reactions with DEG to form heavy byproducts.[8]
-
Control Reaction Conditions: High pressures can increase the concentration of morpholine in the liquid phase, leading to the formation of heavies. Optimizing the pressure and temperature can help to suppress these side reactions.
Data Summary: Effect of Temperature on Byproduct Formation
The following table, adapted from a study on the reaction of diethylene glycol (DEG) and ammonia, illustrates the effect of temperature on product distribution and byproduct formation.
| Run | Temperature (°C) | DEG Conversion (%) | AEE in Product (%) | Morpholine in Product (%) |
| 1 | 180 | 85 | 25 | 60 |
| 2 | 200 | 92 | 15 | 75 |
| 3 | 220 | 98 | 5 | 85 |
Data adapted from U.S. Patent 4,647,663.[8] Product distribution is given in gas chromatograph area percent.
Experimental Protocol: Lab-Scale Synthesis of Morpholine from Diethanolamine
This protocol is based on the dehydration of diethanolamine using a strong acid.[5]
Materials:
-
Diethanolamine (62.5 g)
-
Concentrated Hydrochloric Acid (~50-60 mL)
-
Calcium Oxide (50 g)
-
Potassium Hydroxide (20 g)
-
Sodium metal (~1 g)
Procedure:
-
To a round-bottom flask equipped with a thermocouple and an air condenser, add 62.5 g of diethanolamine.
-
Carefully add concentrated hydrochloric acid dropwise with stirring until the mixture is strongly acidic (pH ~1). This reaction is highly exothermic.[5]
-
Heat the diethanolamine hydrochloride solution to drive off the water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours to facilitate cyclization.[5]
-
After 15 hours, allow the mixture to cool to approximately 160°C and pour the thick morpholine hydrochloride paste into a dish to prevent it from solidifying in the flask.
-
Transfer the paste to a blender and mix with 50 g of calcium oxide.
-
Transfer the resulting paste to a round-bottom flask and perform a distillation to obtain crude, wet morpholine.
-
Dry the crude morpholine by stirring it over 20 g of potassium hydroxide for 30-60 minutes.
-
Decant or filter the morpholine into a separatory funnel and separate the upper morpholine layer.
-
For final drying, reflux the morpholine over a small piece of sodium metal (~1 g) for one hour.
-
Rearrange the apparatus for fractional distillation and collect the pure morpholine product at 126-129°C. A yield of 35-50% can be expected.[5]
Visualizing Reaction Pathways and Troubleshooting
Primary Industrial Synthesis Routes for Morpholine
Caption: Primary industrial synthesis routes for morpholine.
Troubleshooting Workflow for Low Yield in DEA Dehydration
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up 2-Morpholinobenzoic Acid Synthesis for Preclinical Studies
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-Morpholinobenzoic acid. As your team prepares for preclinical trials, the demand for larger quantities of this key intermediate will increase significantly. Moving from bench-scale synthesis to multi-gram or kilogram production introduces unique challenges that require a robust and well-understood process. This guide is designed to provide you with in-depth, field-proven insights to navigate these challenges effectively. We will address common issues encountered during the scale-up of the Ullmann condensation reaction, offering troubleshooting advice and answers to frequently asked questions to ensure your synthesis is efficient, reproducible, and yields a product of the high purity required for preclinical applications.
Core Synthesis Pathway: The Ullmann Condensation
The most common and industrially relevant method for synthesizing this compound is the copper-catalyzed N-arylation reaction known as the Ullmann condensation (or Goldberg reaction, a variant of the Ullmann).[1][2] This reaction involves the coupling of an aryl halide (typically 2-chlorobenzoic acid or 2-bromobenzoic acid) with morpholine in the presence of a copper catalyst and a base. The reaction is favored due to the relatively low cost of starting materials and its established history.
The general transformation is as follows:
Caption: General schematic for the Ullmann condensation synthesis of this compound.
Scalable Experimental Protocol
This protocol is designed for a ~20 g scale synthesis, focusing on robust conditions and a purification method suitable for larger quantities.
Data Presentation: Reagent Table
| Reagent | MW ( g/mol ) | Molar Eq. | Moles (mol) | Mass (g) | Volume (mL) | Notes |
| 2-Bromobenzoic Acid | 201.03 | 1.0 | 0.10 | 20.1 | - | More reactive than 2-chloro analog.[1] |
| Morpholine | 87.12 | 2.5 | 0.25 | 21.8 | 22.0 | Used as reactant and co-solvent. |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.01 | 1.9 | - | Catalyst. Ensure it is a fine powder. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 0.20 | 27.6 | - | Base. Must be anhydrous and finely ground. |
| N,N-Dimethylformamide (DMF) | 73.09 | - | - | - | 100 | Anhydrous grade solvent. |
Step-by-Step Methodology:
-
Reactor Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. Ensure all glassware is thoroughly dried.
-
Charging Reagents: To the flask, add 2-bromobenzoic acid (20.1 g), potassium carbonate (27.6 g), and copper(I) iodide (1.9 g).
-
Solvent and Reagent Addition: Add anhydrous DMF (100 mL) followed by morpholine (22.0 mL) to the flask.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen for 10-15 minutes to create an inert atmosphere.
-
Reaction Execution: Begin vigorous stirring and heat the mixture to 120-130 °C using an oil bath. The reaction mixture will turn from a suspension to a dark brown solution.
-
Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) or HPLC. A typical mobile phase for TLC is Ethyl Acetate:Hexane (1:1) with 1% acetic acid. The reaction is typically complete within 8-12 hours.
-
Work-up - Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Pour the dark mixture into 500 mL of ice-cold water with stirring. A precipitate may form. Acidify the aqueous mixture to pH ~2-3 with concentrated HCl. This protonates the product, making it less water-soluble, and helps to dissolve the base.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 150 mL). The product will move into the organic layer.
-
Washing: Combine the organic extracts and wash with 1 M HCl (2 x 100 mL) to remove residual morpholine. Follow with a wash using a 10% aqueous solution of ammonium chloride (2 x 100 mL) to complex and remove residual copper salts. Finally, wash with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification - Recrystallization: The crude solid is best purified by recrystallization, which is highly scalable.[3] A common solvent system is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol, and then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 50 °C to a constant weight. Expect a yield of 70-85%.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up process.
Caption: A workflow diagram for troubleshooting common synthesis issues.
Q: My reaction yield is very low or non-existent. What went wrong?
A: This is a common issue, often related to one of four key areas:
-
Catalyst Activity: The Ullmann reaction is highly dependent on the quality of the copper(I) catalyst. Cu(I) salts can oxidize to inactive Cu(II) upon prolonged exposure to air.
-
Recommendation: Always use fresh, high-purity CuI or CuBr from a reputable supplier. Ensure it is stored under an inert atmosphere. If you suspect your catalyst is old, purchase a new bottle.
-
-
Reaction Temperature: Traditional Ullmann reactions require high temperatures (often >120 °C) to proceed at a reasonable rate.[1]
-
Recommendation: Ensure your reaction mixture reaches and maintains the target temperature. Use a thermometer placed directly in the reaction mixture, not just monitoring the oil bath temperature. On a larger scale, heat transfer can be less efficient, so you may need to set your heating mantle or oil bath to a higher temperature to achieve the desired internal temperature.
-
-
Reagent and Solvent Purity: Water can be detrimental to the reaction by interfering with the base and catalyst.
-
Recommendation: Use anhydrous grade solvents and ensure your base (e.g., K₂CO₃) is thoroughly dried before use. Grinding the base to a fine powder increases its surface area and reactivity.
-
-
Aryl Halide Reactivity: The reactivity of the 2-halobenzoic acid follows the trend I > Br > Cl.[1] If you are using 2-chlorobenzoic acid and getting low yields, the reaction may be too sluggish under your conditions.
-
Recommendation: Consider switching to 2-bromobenzoic acid or 2-iodobenzoic acid. While more expensive, the increased reactivity can significantly improve yields and reduce reaction times, which can be economically advantageous on a larger scale.
-
Q: My final product is contaminated with a persistent colored impurity. How do I remove it?
A: The most common colored impurity in this reaction is residual copper. For preclinical materials, minimizing heavy metal content is critical.
-
Cause: Copper salts can be difficult to remove, sometimes forming complexes with the product or other species in the mixture.
-
Recommendation:
-
Chelating Wash: During the aqueous work-up, perform several washes with a solution that can chelate copper, such as aqueous ammonium chloride or a dilute solution of EDTA (ethylenediaminetetraacetic acid). This helps pull the copper salts from the organic layer into the aqueous layer.
-
Activated Charcoal: After the work-up and before final crystallization, you can treat a solution of your crude product with a small amount of activated charcoal. This can adsorb colored impurities. However, it may also reduce your yield, so use it judiciously.
-
Thorough Recrystallization: A carefully executed recrystallization is the most powerful tool for removing impurities.[3] Ensure you are not using too much solvent and that the cooling process is slow enough to allow for selective crystallization of the desired product.
-
Q: The reaction seems to stall after a few hours. What should I do?
A: On a larger scale, mixing and mass transfer become more critical.
-
Cause: Inadequate stirring can lead to localized "hot spots" or areas where reagents are not in sufficient contact. The solid base (K₂CO₃) can settle at the bottom if stirring is not vigorous enough.
-
Recommendation:
-
Use Mechanical Stirring: For any scale beyond a few grams, a magnetic stir bar is insufficient. Use an overhead mechanical stirrer with a properly sized paddle to ensure the entire mixture is a homogenous slurry.
-
Check Base Quality: If the base is clumpy or not anhydrous, its effectiveness will be reduced over time. Ensure it is a fine, free-flowing powder.
-
Frequently Asked Questions (FAQs)
Q1: Which starting material is better for scale-up: 2-chlorobenzoic acid or 2-bromobenzoic acid?
A: This is a classic process chemistry trade-off between cost and reactivity.
-
2-Chlorobenzoic Acid: Is significantly cheaper and more readily available. However, it is the least reactive of the aryl halides, requiring higher temperatures, longer reaction times, and potentially higher catalyst loading. This can lead to more side products and a higher energy cost on a large scale.
-
2-Bromobenzoic Acid: Offers a good balance. It is more reactive than the chloro-analog, allowing for milder conditions and shorter reaction times, which often translates to higher purity and better space-time yield.[4] While the raw material cost is higher, the overall process may be more economical and robust for preclinical manufacturing.
Q2: What are the critical quality attributes (CQAs) for this compound intended for preclinical use?
A: For preclinical studies, the purity profile is paramount. The key CQAs are:
-
Purity (Assay): Typically >98.5% as determined by a validated HPLC method.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Residual Solvents: All solvents used in the final steps (e.g., ethyl acetate, ethanol, water) must be below the limits specified by ICH guidelines.
-
Heavy Metal Content: Specifically, residual copper from the catalyst must be controlled to a very low level (typically <10 ppm). This is a major safety concern.
-
Absence of Starting Materials: No detectable levels of 2-halobenzoic acid or morpholine.
Q3: What analytical methods are best for monitoring the reaction and ensuring final product quality?
A: A combination of methods is essential. The table below provides a comparison of common techniques for final product quality control. For in-process control (IPC), TLC or a rapid HPLC method is usually sufficient.
| Analytical Method | Purpose | Advantages | Disadvantages |
| HPLC-UV | Purity assay, quantification of impurities | High precision and accuracy, robust, can be validated for GMP.[5] | Requires method development, moderate sample throughput. |
| ¹H and ¹³C NMR | Structure confirmation, identification of impurities | Provides definitive structural information, can detect a wide range of impurities. | Not ideal for precise quantification without an internal standard, lower sensitivity than MS. |
| LC-MS/MS | Impurity identification, high-sensitivity quantification | Extremely sensitive and selective, excellent for trace-level impurity analysis.[6] | Higher equipment cost, can suffer from matrix effects. |
| GC-MS | Residual solvent analysis, volatile impurities | Gold standard for volatile and semi-volatile compounds.[7] | Requires derivatization for non-volatile analytes like the product itself.[6] |
Q4: How can I purify my product on a multi-kilogram scale without using column chromatography?
A: Column chromatography is not a viable method for large-scale purification of final products in a preclinical setting due to high solvent consumption and cost. Recrystallization is the industry-standard method. [3]
-
Solvent Selection: The key is finding an appropriate solvent or solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures. For this compound, solvent systems like ethanol/water, isopropanol/water, or acetone/heptane are excellent starting points for screening.
-
Process Control: On a large scale, controlling the rate of cooling is critical to obtaining a consistent crystal size and high purity. Using jacketed reactors allows for precise temperature control during the crystallization process.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ijrsset.org [ijrsset.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of 2-Morpholinobenzoic Acid Analogues in Assays
Welcome to our dedicated technical support center for addressing the common yet challenging issue of poor aqueous solubility of 2-morpholinobenzoic acid analogues. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility-related obstacles in their in vitro and in vivo experiments. Here, we provide a structured, in-depth approach to not only solving these issues but also understanding the underlying chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of my this compound analogue immediately after diluting my DMSO stock into my aqueous assay buffer. What's happening?
A: This is a classic case of a compound "crashing out" of solution due to a rapid change in solvent polarity.[1][2] Your compound is likely highly soluble in an aprotic organic solvent like Dimethyl Sulfoxide (DMSO), but its solubility is significantly lower in your aqueous buffer.[2] When you introduce the DMSO stock to the buffer, the compound is suddenly in an environment where it is no longer soluble, causing it to precipitate.[2]
Key Factors:
-
Exceeding Aqueous Solubility Limit: The final concentration of your compound in the assay buffer is likely above its maximum aqueous solubility.[2]
-
Kinetic vs. Thermodynamic Solubility: While your compound might have a certain thermodynamic solubility (the true equilibrium solubility), the rapid dilution process highlights its poor kinetic solubility, meaning it precipitates before it can reach a stable dissolved state.[2]
Q2: My stock solution in 100% DMSO is perfectly clear. Why does this not guarantee solubility in my final assay?
A: A clear stock solution in a strong organic solvent like DMSO is a good starting point, but it is not predictive of its behavior in a predominantly aqueous environment.[2] The solubility of a compound is highly dependent on the solvent system. The dramatic shift from a polar aprotic solvent (DMSO) to a polar protic solvent (water-based buffer) can drastically reduce the compound's solubility.[2]
Q3: What is the maximum concentration of DMSO I should use in my assay?
A: A general industry standard is to keep the final DMSO concentration at or below 0.5% to 1%.[2] While some cell lines or enzymes might tolerate higher concentrations, it's a crucial parameter to optimize. High concentrations of DMSO can have direct biological effects, potentially confounding your experimental results, and can also increase the likelihood of your compound precipitating.[2] Always ensure that your vehicle controls have the exact same final DMSO concentration as your test wells.[2]
Q4: How do the pH and composition of my assay buffer affect the solubility of my this compound analogue?
A: The pH and buffer components can profoundly impact solubility.[3][4][5] this compound and its analogues are, by nature, acidic due to the carboxylic acid group.
-
Impact of pH: In an acidic solution (low pH), the carboxylic acid group will be protonated (-COOH), making the molecule less charged and often less soluble in aqueous media.[3][6] Conversely, in a neutral to basic solution (higher pH), the carboxylic acid will be deprotonated (-COO-), increasing its polarity and generally enhancing its aqueous solubility.[3][7] The morpholine group, being a tertiary amine, can be protonated at acidic pH, which could also influence solubility.
-
Buffer Components: Salts and proteins in your buffer can also affect solubility. Proteins, like albumin in cell culture media, can sometimes bind to compounds and help keep them in solution.[8] However, high salt concentrations can sometimes decrease the solubility of organic molecules through a "salting-out" effect.
II. Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues
If you are encountering precipitation, follow this systematic guide to diagnose and resolve the problem.
Step 1: Characterize the Problem - The "Crash Test"
Before attempting complex solutions, it's essential to understand the solubility limits of your compound in your specific assay buffer.
Protocol: Kinetic Solubility Assessment
-
Prepare Compound Plate: Create a serial dilution of your high-concentration stock solution (e.g., 10 mM in 100% DMSO) in a 96-well plate using 100% DMSO.
-
Prepare Assay Plate: Add your assay buffer to the wells of a separate 96-well plate.
-
Initiate Precipitation: Transfer a small, consistent volume (e.g., 2 µL) from your compound plate to the assay plate. This creates a consistent dilution factor (e.g., 1:50 if you added to 98 µL of buffer).
-
Observe and Quantify: Immediately and over time (e.g., 1-2 hours), visually inspect the plate for precipitation. For a more quantitative measure, use nephelometry or a plate reader capable of measuring light scattering to determine the concentration at which precipitation occurs.
This simple test will give you a maximum soluble concentration under your specific assay conditions.
Step 2: Foundational Strategies for Improving Solubility
Start with the simplest and most direct methods to address poor solubility.
2.1. pH Adjustment
Given the acidic nature of this compound analogues, adjusting the pH of your buffer can be a highly effective strategy.[9][]
-
Action: Systematically test the solubility of your compound in buffers with a range of pH values (e.g., 6.5, 7.0, 7.4, 8.0).
-
Rationale: Increasing the pH will deprotonate the carboxylic acid, making the molecule more polar and thus more soluble in your aqueous buffer.[3]
-
Caution: Ensure the chosen pH is compatible with your biological assay (e.g., does not inhibit enzyme activity or harm cells).
2.2. Co-solvent Systems
If pH adjustment is insufficient or not feasible, introducing a co-solvent into your final assay buffer can help.[9][11][12]
-
Action: Prepare formulations with a small percentage of a water-miscible organic solvent.[13]
-
Rationale: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for your less polar compound to stay in solution.[][14]
-
Workflow:
Caption: Co-solvent workflow for improving solubility.
Common Co-solvents for In Vitro Assays:
| Co-solvent | Typical Final Concentration | Considerations |
| DMSO | < 1% | Standard, but can have biological effects.[2] |
| Ethanol | < 1% | Can be toxic to some cells at higher concentrations. |
| Polyethylene Glycol (PEG) 300/400 | 1-5% | Generally well-tolerated.[13] |
| Propylene Glycol | 1-5% | Another common, low-toxicity option.[11] |
Step 3: Advanced Formulation Strategies
If foundational methods are not sufficient, more advanced formulation techniques may be necessary. These are particularly relevant for in vivo studies but can be adapted for in vitro work.
3.1. Use of Excipients and Surfactants
Excipients are "inactive" ingredients that can significantly improve the solubility and stability of a compound.[15][16][17][18]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[19][20][21][22][23] They can encapsulate your poorly soluble compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[19][20]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
-
Surfactants: These molecules have both a water-loving (hydrophilic) and a water-hating (hydrophobic) part. Above a certain concentration (the critical micelle concentration), they form micelles that can encapsulate your compound.
-
Common Types: Tween® 80, Polysorbate 80, Kolliphor® EL (formerly Cremophor® EL).
-
Caution: Surfactants can interfere with some assays, particularly those involving membranes or protein-protein interactions.[8]
-
3.2. Amorphous Solid Dispersions (ASDs)
For particularly challenging compounds, creating an amorphous solid dispersion can dramatically increase solubility.[24][25][26][27][28]
-
Concept: The compound is molecularly dispersed in a polymer matrix in a non-crystalline (amorphous) state. Amorphous forms are generally more soluble than their crystalline counterparts because less energy is required to dissolve them.[26]
-
Preparation: This typically involves techniques like spray drying or hot-melt extrusion and is often performed by specialized chemistry teams.[24] The resulting powder can then be dissolved to create a stock solution.
3.3. Nanosuspensions
This technique involves reducing the particle size of the drug to the nanometer range.[29][30][31][32]
-
Mechanism: The significant increase in surface area leads to a higher dissolution rate.
-
Application: Nanosuspensions can be particularly useful for oral and parenteral formulations but can also be adapted for in vitro assays.[29]
Decision-Making Workflow for Solubility Enhancement
Caption: A decision tree for troubleshooting solubility issues.
III. Best Practices for Stock Solution Preparation and Handling
Proper preparation and handling of your stock solutions are critical to preventing solubility issues downstream.[33][34][35]
-
Use High-Quality Solvents: Always use anhydrous, high-purity DMSO or other organic solvents to prepare your primary stock solutions.
-
Ensure Complete Dissolution: Before making any dilutions, ensure your compound is fully dissolved in the stock solvent. Gentle warming (to 37°C) or sonication can help, but be mindful of compound stability.
-
Store Properly: Store stock solutions at the recommended temperature (typically -20°C or -80°C) in tightly sealed containers to prevent water absorption and degradation.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to compound degradation and precipitation.
-
Method of Dilution: When diluting your stock into an aqueous buffer, add the stock solution to the buffer while vortexing or stirring gently.[1] Do not add the buffer to the concentrated stock.
By systematically applying these troubleshooting steps and best practices, you can effectively address the solubility challenges posed by this compound analogues and ensure the reliability and accuracy of your experimental data.
IV. References
-
Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. --INVALID-LINK--
-
Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. --INVALID-LINK--
-
Craciunescu, O., Moldovan, M., & Uivarosi, V. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. --INVALID-LINK--
-
Gould, S., & Scott, K. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. --INVALID-LINK--
-
O'Donnell, K. (2014). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology, 38(7). --INVALID-LINK--
-
Fiveable. (n.d.). pH and Solubility. AP Chem. --INVALID-LINK--
-
Mirzapure, I. A. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics, 18(3). --INVALID-LINK--
-
Li, Y., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. --INVALID-LINK--
-
Craciunescu, O., Moldovan, M., & Uivarosi, V. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. --INVALID-LINK--
-
Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility And Oral Bioavailability Of Poorly Water. (2023). International Journal of Research and Publication Reviews. --INVALID-LINK--
-
S, S., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. --INVALID-LINK--
-
Excipients: What they are and their importance in the pharmaceutical industry. (2024). Net-Pharma. --INVALID-LINK--
-
Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. (2024). International Journal of Pharmacy and Pharmaceutical Research. --INVALID-LINK--
-
Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. (2020). American Pharmaceutical Review. --INVALID-LINK--
-
Todkar, S. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences. --INVALID-LINK--
-
FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. (2022). Drug Development and Delivery. --INVALID-LINK--
-
The Importance of Excipients in Drugs. (2023). Open Access Journals. --INVALID-LINK--
-
How does pH affect solubility? (2025). askIITians. --INVALID-LINK--
-
Delivery of poorly soluble compounds by amorphous solid dispersions. (2017). PubMed. --INVALID-LINK--
-
17.6 pH Effects on Solubility. (n.d.). Chad's Prep. --INVALID-LINK--
-
Role of Excipients in Drug Formulation. (2024). Pharma Focus Europe. --INVALID-LINK--
-
The Role of Excipients in Pharmaceutical Formulations. (2023). Farbe Firma Pvt Ltd. --INVALID-LINK--
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. --INVALID-LINK--
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. --INVALID-LINK--
-
The Effect of pH on Solubility. (n.d.). Chemistry Steps. --INVALID-LINK--
-
Technical Support Center: Addressing Compound Precipitation In Vitro. (2025). BenchChem. --INVALID-LINK--
-
Optimizing Drug Solubility. (2017). Contract Pharma. --INVALID-LINK--
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. --INVALID-LINK--
-
Brief Overview of Various Approaches to Enhance Drug Solubility. (2018). Longdom Publishing. --INVALID-LINK--
-
How to enhance drug solubility for in vitro assays? (2014). ResearchGate. --INVALID-LINK--
-
How to prevent "Antibacterial agent 102" precipitation in assays. (2025). BenchChem. --INVALID-LINK--
-
Best Practices For Stock Solutions. (n.d.). FasterCapital. --INVALID-LINK--
-
pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences. --INVALID-LINK--
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). PMC - NIH. --INVALID-LINK--
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. --INVALID-LINK--
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. --INVALID-LINK--
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (2000). ResearchGate. --INVALID-LINK--
-
Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. (2025). BenchChem. --INVALID-LINK--
-
How to prevent compound precipitation during flash column chromatography. (2023). Biotage. --INVALID-LINK--
-
Preparing Solutions. (2025). Chemistry LibreTexts. --INVALID-LINK--
-
How to tackle compound solubility issue. (2022). Reddit. --INVALID-LINK--
-
Solution-making strategies & practical advice. (2025). YouTube. --INVALID-LINK--
-
The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. (2025). ResearchGate. --INVALID-LINK--
-
Troubleshooting Immunoprecipitation. (n.d.). Hycult Biotech. --INVALID-LINK--
-
Co-immunoprecipitation (Co-IP) Troubleshooting. (2024). Antibodies.com. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. How does pH affect solubility? - askIITians [askiitians.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chadsprep.com [chadsprep.com]
- 7. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. pharmafocuseurope.com [pharmafocuseurope.com]
- 17. farbefirma.org [farbefirma.org]
- 18. colorcon.com [colorcon.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. pharmtech.com [pharmtech.com]
- 25. tandfonline.com [tandfonline.com]
- 26. ijrpr.com [ijrpr.com]
- 27. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 28. Delivery of poorly soluble compounds by amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 30. asiapharmaceutics.info [asiapharmaceutics.info]
- 31. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 32. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 33. fastercapital.com [fastercapital.com]
- 34. chem.libretexts.org [chem.libretexts.org]
- 35. m.youtube.com [m.youtube.com]
overcoming chemoselectivity problems in 2-Morpholinobenzoic acid reactions
Welcome to the technical support center for navigating the complexities of 2-Morpholinobenzoic acid chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique chemoselectivity challenges posed by this bifunctional molecule. My aim is to provide not just protocols, but the underlying strategic thinking to empower you to troubleshoot and optimize your synthetic routes effectively.
The core challenge with this compound lies in its dual reactivity. It possesses two key functional groups: a nucleophilic secondary amine within the morpholine ring and a carboxylic acid. These two sites can compete in many common reactions, leading to mixtures of products, low yields, and purification difficulties. This guide will dissect these problems and provide field-proven solutions.
The Core Chemoselectivity Challenge
At its heart, the problem is a competition between two reactive centers. The morpholine nitrogen is a potent nucleophile, while the carboxylic acid can be activated to become a powerful electrophile. Understanding this dichotomy is the first step to controlling the reaction's outcome.
Caption: The competing reactive sites of this compound.
Troubleshooting Guide: Common Problems & Solutions
This section is structured in a problem-and-answer format to directly address issues you may be facing in the lab.
Question 1: "I'm trying to form an amide at the carboxylic acid, but I'm getting significant N-acylation of the morpholine ring and/or a di-acylated byproduct. How can I achieve selective amide bond formation?"
Answer: This is the most common challenge. The morpholine nitrogen is inherently nucleophilic and can readily react with an activated carboxylic acid, including another molecule of your starting material. The key is to activate the carboxylic acid in a controlled manner that favors reaction with your desired external amine over the internal morpholine nitrogen.
Underlying Cause: Standard amide coupling reagents activate the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides). This intermediate is susceptible to attack by any available nucleophile. If your external amine is not significantly more reactive or present in a large excess, competitive N-acylation will occur.
Strategic Solution: Controlled Carboxylic Acid Activation
The goal is to form a stable, yet reactive, "active ester" that can be isolated or generated in situ before the addition of the target amine. This two-stage, one-pot approach minimizes the opportunity for self-reaction.[1]
Recommended Protocol: Amide Coupling via HATU Activation
1-Hydroxy-7-azabenzotriazole (HOAt) based reagents like HATU are excellent for this purpose. They react with the carboxylic acid to form an active ester that is more stable than carbodiimide intermediates and less prone to side reactions like racemization.[2]
Step-by-Step Methodology:
-
Pre-activation: In a flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 eq.), to the solution. Stir the mixture at room temperature for 15-30 minutes. During this time, the solution should become homogeneous as the active ester forms.
-
Amine Coupling: Add your target amine (1.2 eq.) to the pre-activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Data Summary: Comparison of Common Coupling Reagents
| Coupling Reagent System | Additive | Base | Key Advantages | Common Side Reactions |
| EDC / HOBt | HOBt | DIPEA or Et₃N | Water-soluble byproducts, cost-effective. | Formation of N-acylurea, potential for racemization. |
| HATU | None | DIPEA | High yields, low racemization, fast reaction times.[2] | Higher cost. Guanidinium by-product formation if amine is added first. |
| BOP-Cl | None | Et₃N | Effective for hindered amines. | Stoichiometric phosphine oxide byproduct can complicate purification. |
| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | None | Highly reactive intermediate. | Harsh conditions, not suitable for sensitive substrates, requires protection of the morpholine nitrogen.[1] |
Question 2: "My goal is the opposite: I want to selectively acylate the morpholine nitrogen. How can I prevent the carboxylic acid from interfering?"
Answer: To achieve selective N-acylation, you must temporarily mask the reactivity of the carboxylic acid. This is a classic application of protecting group chemistry.[3][4] By converting the carboxylic acid into a less reactive functional group, typically an ester, you can perform the desired reaction on the morpholine nitrogen. The protecting group is then removed in a final step to reveal the desired product.
Strategic Solution: The Protect-React-Deprotect Workflow
This three-step sequence is fundamental in multi-step synthesis to ensure chemoselectivity.[5]
Caption: The Protect-React-Deprotect workflow for selective N-acylation.
Recommended Protocol: N-Acylation via Methyl Ester Protection
A methyl ester is a robust and common protecting group for carboxylic acids that can be introduced and removed under well-established conditions.[6][7]
Step 1: Protection (Fischer Esterification) [8]
-
Suspend this compound (1.0 eq.) in methanol (approx. 0.1 M).
-
Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) (2.0 eq.) or concentrated sulfuric acid (catalytic) dropwise.
-
Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue carefully with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl 2-morpholinobenzoate.
Step 2: N-Acylation
-
Dissolve the methyl 2-morpholinobenzoate (1.0 eq.) in an aprotic solvent like dichloromethane (DCM).
-
Add a base such as triethylamine (1.5 eq.).
-
Cool the solution to 0 °C and add your acylating agent (e.g., acetyl chloride, 1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify if necessary.
Step 3: Deprotection (Saponification) [7]
-
Dissolve the N-acylated methyl ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 - 2.0 eq.) and stir at room temperature for 2-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding 1N HCl until the pH is ~3-4.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final N-acylated this compound.
Data Summary: Common Carboxylic Acid Protecting Groups
| Protecting Group | Introduction Conditions | Removal Conditions | Stability & Notes |
| Methyl Ester | MeOH, H⁺ (e.g., H₂SO₄) or SOCl₂ | Base (LiOH, NaOH) or Acid (HBr) | Robust, stable to many conditions. Base-labile. |
| Benzyl Ester | Benzyl bromide, base (e.g., Cs₂CO₃) | Hydrogenolysis (H₂, Pd/C) | Stable to acid/base. Cleavage is orthogonal to many other groups.[7] |
| tert-Butyl (t-Bu) Ester | Isobutylene, H⁺ or (Boc)₂O, DMAP | Strong Acid (TFA, HCl) | Stable to base and hydrogenolysis. Acid-labile.[7] |
Question 3: "My reaction is giving low yields and multiple unidentified byproducts. Could side reactions on the aromatic ring be the cause?"
Answer: Yes, this is a distinct possibility. The substituents on the benzene ring significantly influence its reactivity towards electrophilic or nucleophilic attack.[9] In this compound, you have both an activating and a deactivating group attached to the ring.
Underlying Cause:
-
Activating Group: The morpholine group is an electron-donating group (EDG) due to the nitrogen's lone pair participating in resonance with the ring. This makes the ring more electron-rich and thus more susceptible to electrophilic aromatic substitution (EAS).[10] It is an ortho, para-director.
-
Deactivating Group: The carboxylic acid group is an electron-withdrawing group (EWG), making the ring less reactive towards EAS. It is a meta-director.[10]
The strong activating effect of the morpholine group often dominates, potentially leading to unwanted side reactions like halogenation, nitration, or Friedel-Crafts reactions if electrophilic species are present.
Strategic Solution: Control of Reaction Conditions
-
Temperature Control: Keep reaction temperatures as low as possible to minimize the activation energy barrier for unwanted side reactions.
-
Reagent Purity: Ensure all reagents and solvents are pure and free from strong electrophilic contaminants.
-
Inert Atmosphere: Running reactions under an inert atmosphere (N₂ or Ar) prevents potential oxidation of the electron-rich aromatic ring.
-
Protecting Groups: In some cases, N-acylation of the morpholine can temper its activating effect, reducing the likelihood of ring-based side reactions.
Question 4: "I'm observing gas evolution and loss of my carboxyl group, especially when heating my reaction. What is happening?"
Answer: You are likely observing decarboxylation, the loss of CO₂ from the carboxylic acid. While benzoic acids are generally stable, this reaction can be induced under certain conditions.[11]
Underlying Cause: Decarboxylation of aromatic acids typically requires high temperatures (>140 °C) or the presence of specific catalysts, such as copper salts.[11][12] The reaction can also be facilitated in strongly acidic or basic conditions, particularly with prolonged heating.[12]
Strategic Solution: Milder Reaction Conditions
-
Avoid Excessive Heat: If possible, select reagents and solvents that allow your desired transformation to occur at or below room temperature. Many modern coupling and acylation reactions are designed for mild conditions.
-
Catalyst Choice: Be mindful of the catalysts used. If you are performing a cross-coupling reaction, for example, be aware that some transition metal catalysts can promote decarboxylation at elevated temperatures.
-
pH Control: Avoid prolonged exposure to harsh acidic or basic conditions, especially at high temperatures.
Frequently Asked Questions (FAQs)
-
Q: Which site is inherently more reactive?
-
A: The morpholine nitrogen is generally the more nucleophilic site compared to the carboxylate anion, making it more reactive towards electrophiles in the absence of specific activation.
-
-
Q: Can I perform a one-pot selective N-acylation without protecting the carboxylic acid?
-
A: This is challenging but can sometimes be achieved. One strategy involves forming the sodium salt of the carboxylic acid with a base like sodium bicarbonate. This deprotonated carboxylate is less nucleophilic than the morpholine nitrogen, which can then be selectively acylated. However, this method is highly substrate- and condition-dependent and may require significant optimization.[13]
-
-
Q: How do I choose the best protecting group for my multi-step synthesis?
-
A: The choice depends on the "orthogonality" of your synthetic plan. Select a protecting group that is stable to the reaction conditions you plan to use in subsequent steps but can be removed under conditions that will not affect other functional groups in your molecule.[3][5] For example, if you have an acid-labile group elsewhere, use a benzyl ester (removed by hydrogenolysis) to protect the carboxylic acid.
-
References
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. synarchive.com [synarchive.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lneya.com [lneya.com]
- 13. Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Bioactivity Assay Results for 2-Morpholinobenzoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Morpholinobenzoic acid and its derivatives. This guide is designed to provide in-depth troubleshooting assistance for unexpected results in bioactivity assays. By understanding the underlying principles of potential assay interferences and compound-specific properties, you can enhance the reliability and reproducibility of your experimental data.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the bioactivity screening of this compound.
Q1: My this compound analog shows potent activity in my primary biochemical screen, but this doesn't translate to my cell-based assay. What could be the reason?
A1: This is a frequent challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Compound Solubility: this compound and its derivatives can have limited aqueous solubility.[1] While they may be soluble in a primary biochemical assay buffer, often with the aid of DMSO, they can precipitate in the more complex aqueous environment of cell culture media. This leads to a lower effective concentration of the compound available to the cells.
-
Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target. The morpholino and benzoic acid moieties confer specific physicochemical properties that influence permeability.
-
Compound Stability: The compound might be unstable in the cell culture media over the duration of the assay, degrading into inactive forms.[2]
-
Metabolism: Cells can metabolize the compound into less active or inactive forms. Recent studies on this compound scaffolds have begun to explore their microsomal stability.[3][4]
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching a therapeutic concentration.
-
Assay Artifacts: The initial potent activity in the biochemical screen could be a false positive due to assay interference.[5][6]
Q2: I'm observing high variability between replicate wells in my assay. What are the common culprits?
A2: High variability can obscure real biological effects. Common sources of inconsistency include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a primary source of variability.[7]
-
Compound Precipitation: If the compound is not fully solubilized, it can lead to inconsistent concentrations across the plate.
-
Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can alter the concentration of reagents.[8]
-
Inconsistent Cell Seeding: Uneven distribution of cells will lead to variable results in cell-based assays.[9]
-
Incomplete Reagent Mixing: Failure to thoroughly mix reagents can result in non-uniform reactions.[10]
Q3: My compound appears to be active against multiple, unrelated targets. Could this be a real effect?
A3: While polypharmacology (a compound acting on multiple targets) is a known phenomenon, promiscuous activity across unrelated assays often points to non-specific effects or assay interference.[11] Compounds that show activity in numerous assays are often termed Pan-Assay Interference Compounds (PAINS).[12][13] These compounds can interfere with assay readouts through various mechanisms, such as:
-
Chemical Reactivity: Some compounds can covalently modify proteins or react with assay reagents.
-
Redox Activity: Compounds that can undergo redox cycling can generate reactive oxygen species, leading to non-specific inhibition.[12]
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and inhibit enzymes.
-
Interference with Detection Methods: The compound may be fluorescent or colored, interfering with absorbance, fluorescence, or luminescence-based readouts.[14]
It is crucial to perform counter-screens and orthogonal assays to rule out these possibilities.
II. Troubleshooting Guides
This section provides structured troubleshooting workflows for specific unexpected outcomes.
Guide 1: Investigating Lower-Than-Expected Potency or Complete Inactivity
If your this compound derivative is showing lower potency (a higher IC50) than anticipated or is completely inactive, follow this systematic approach.
Workflow for Troubleshooting Inactivity
Caption: A systematic workflow for troubleshooting the unexpected inactivity of a compound.
Step-by-Step Protocol: Assessing Compound Solubility
Poor aqueous solubility is a common issue for many organic small molecules, including derivatives of benzoic acid.[15][16]
-
Visual Inspection:
-
Prepare a stock solution of your this compound derivative in 100% DMSO (e.g., 10 mM).[17]
-
In a clear tube, add your assay buffer (e.g., cell culture medium).
-
Add the compound stock to the buffer to achieve the highest concentration you plan to test.
-
Vortex gently.
-
Incubate under your assay conditions (e.g., 37°C) for 1-2 hours.
-
Visually inspect for any precipitate against a dark background.
-
-
Nephelometry or Turbidimetry: For a more quantitative assessment, use a plate reader capable of measuring light scattering to determine the concentration at which the compound begins to precipitate.
| Solubility Issue | Potential Solution |
| Precipitate observed | Test a lower concentration range. |
| Compound insoluble in DMSO | Try alternative solvents like ethanol or formulate with excipients (use with caution as these can affect the assay).[18] |
| Unsure of stability in DMSO | While many compounds are stable, some can degrade.[2] If in doubt, prepare fresh stock solutions. |
Guide 2: Deconvoluting False Positives and Assay Interference
High-throughput screening can be prone to false positives.[5][19] It is essential to validate initial hits rigorously.
Workflow for Investigating Potential False Positives
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. focus.gbo.com [focus.gbo.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 14. drughunter.com [drughunter.com]
- 15. researchgate.net [researchgate.net]
- 16. Benzoic acid - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Development for 2-Morpholinobenzoic Acid
Welcome to the technical support center for the analytical method development of impure 2-Morpholinobenzoic acid samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to equip you with the necessary knowledge to develop robust, accurate, and reliable analytical methods for impurity profiling.
Introduction: The Criticality of Impurity Profiling for this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is paramount, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Organic impurities are the most common and can arise from starting materials, intermediates, or degradation products.[2] Therefore, a well-developed and validated analytical method is essential for identifying and quantifying these impurities to ensure the quality and consistency of the final drug product. This process is a regulatory expectation, as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
This guide will walk you through the common challenges and frequently asked questions related to the analytical method development for this compound, providing a systematic approach to troubleshooting and optimization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analytical method development for this compound.
Q1: What are the likely impurities I should expect in my this compound samples?
A1: The impurity profile of this compound is highly dependent on its synthetic route. Common impurities can include:
-
Starting materials: Unreacted precursors from the initial synthesis steps.
-
Intermediates: Partially reacted compounds from intermediate stages of the synthesis.[2]
-
By-products: Formed from side reactions occurring during the synthesis.
-
Degradation products: Resulting from the breakdown of this compound under stress conditions such as heat, light, oxidation, and hydrolysis.[7]
To proactively identify potential impurities, a thorough understanding of the synthetic pathway is crucial. Forced degradation studies are also highly recommended to intentionally degrade the sample and identify potential degradation products that may form during storage or processing.[8][9][10]
Q2: Which analytical technique is most suitable for impurity profiling of this compound?
A2: High-Performance Liquid Chromatography (HPLC) , particularly Reversed-Phase HPLC (RP-HPLC), is the gold standard for analyzing non-volatile and thermally labile organic impurities in pharmaceutical compounds like this compound.[11][12] Its high resolution and sensitivity make it ideal for separating structurally similar impurities from the main compound.
For volatile impurities, Gas Chromatography (GC) may be a suitable alternative or complementary technique.[11]
For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[11][13][14][15] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for definitive structure confirmation.[16][17][18][19][20]
Q3: I am developing an HPLC method, but I'm seeing poor peak shapes (tailing or fronting). What could be the cause and how do I fix it?
A3: Poor peak shape is a common issue in HPLC and can significantly impact the accuracy and precision of your results.[21][22]
-
Peak Tailing: This is often observed for basic compounds like this compound due to interactions with residual silanol groups on the silica-based stationary phase.[23]
-
Peak Fronting: This can be caused by sample overload or a sample solvent that is stronger than the mobile phase.[24][25]
Q4: My impurity peaks are not well-resolved from the main this compound peak. How can I improve the separation?
A4: Improving resolution is a key aspect of method development. Here's a systematic approach:
-
Optimize Mobile Phase Composition: Varying the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer can significantly alter selectivity.
-
Adjust Mobile Phase pH: For ionizable compounds like this compound and its potential impurities, pH is a powerful tool to manipulate retention times and improve separation.[26]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) can provide the necessary change in selectivity.[26]
-
Modify the Gradient Profile: If using a gradient elution, adjusting the gradient slope or time can help to separate closely eluting peaks.
-
Adjust Temperature: Changing the column temperature can also influence selectivity, although it is generally a less impactful parameter than mobile phase composition or pH.[26]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during method development.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Secondary interactions with silanol groups, Column overload, Column degradation. | 1. Lower the mobile phase pH (e.g., to pH 3-4 with a phosphate buffer).[27] 2. Use a column with a highly deactivated stationary phase.[23] 3. Reduce the sample concentration or injection volume.[24] 4. Flush the column with a strong solvent or replace if necessary.[23] |
| Poor Peak Shape (Fronting) | Sample solvent stronger than mobile phase, Sample overload. | 1. Dissolve the sample in the mobile phase.[24][25] 2. Reduce the sample concentration or injection volume.[24] |
| Poor Resolution | Inadequate separation between analyte and impurity peaks. | 1. Optimize the mobile phase composition (organic modifier/buffer ratio).[26] 2. Adjust the mobile phase pH to alter the ionization state of the compounds.[26] 3. Try a column with a different stationary phase chemistry.[26] 4. Modify the gradient slope and time. |
| Retention Time Shifts | Inconsistent mobile phase preparation, Fluctuations in pump flow rate, Column aging, Temperature fluctuations. | 1. Ensure accurate and consistent mobile phase preparation. 2. Purge the pump and check for leaks. 3. Use a guard column to protect the analytical column. 4. Use a column oven to maintain a stable temperature.[25] |
| Ghost Peaks | Carryover from previous injections, Contaminated mobile phase or system. | 1. Run a blank injection to confirm carryover. 2. Implement a needle wash step in your autosampler method. 3. Prepare fresh mobile phase. 4. Flush the entire HPLC system with a strong solvent. |
| Low Sensitivity | Incorrect detection wavelength, Low sample concentration, Detector malfunction. | 1. Determine the UV maxima of your impurities using a Diode Array Detector (DAD). 2. Increase the sample concentration if possible. 3. Check the detector lamp and perform any necessary maintenance. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Generic RP-HPLC Method Development for this compound
This protocol provides a starting point for developing a stability-indicating RP-HPLC method.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Columns to screen:
-
C18, 150 x 4.6 mm, 5 µm
-
C8, 150 x 4.6 mm, 5 µm
-
Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
-
2. Reagents and Mobile Phases:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Mobile Phase A: 20 mM Potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 234 nm (or monitor a range from 200-400 nm with DAD)[28]
-
Injection Volume: 10 µL
-
Gradient Program (Screening):
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
4. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[28]
5. Data Analysis and Optimization:
-
Evaluate the chromatograms from the different columns for the best separation of impurities.
-
Optimize the gradient, pH, and organic modifier based on the initial screening results to achieve optimal resolution and peak shape.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to demonstrate the stability-indicating nature of your analytical method.[6][7]
1. Prepare Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.[7]
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.[7]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[8]
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for an appropriate duration.
3. Sample Analysis:
-
After the specified stress period, neutralize the acid and base-hydrolyzed samples.
-
Dilute all stressed samples to a suitable concentration and analyze using the developed HPLC method.
4. Data Evaluation:
-
Assess the peak purity of the this compound peak in the stressed samples to ensure no degradation products are co-eluting.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Part 4: Visualization of Workflows
Diagram 1: HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Diagram 2: Impurity Identification and Characterization Workflow
Caption: Workflow for the identification and structural elucidation of unknown impurities.
References
- 1. Structure-activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. biomedres.us [biomedres.us]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. veeprho.com [veeprho.com]
- 17. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 18. researchgate.net [researchgate.net]
- 19. jchps.com [jchps.com]
- 20. m.youtube.com [m.youtube.com]
- 21. waters.com [waters.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. HPLC Troubleshooting Guide [scioninstruments.com]
- 25. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 28. thaiscience.info [thaiscience.info]
Validation & Comparative
A Comparative Analysis of Fenamate NSAIDs: Physicochemical and Pharmacological Profiles of 2-Morpholinobenzoic Acid and its Canonical Analogues
Abstract
The fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), derived from the parent structure N-phenylanthranilic acid, represents a critical group of therapeutic agents for managing pain and inflammation.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1][3][4] This guide provides a detailed comparative analysis of the physicochemical and pharmacological properties of several key fenamates, including mefenamic acid and tolfenamic acid. Furthermore, it introduces 2-Morpholinobenzoic acid as a structurally related compound to explore how modifications to the core fenamate structure can influence its drug-like properties. This analysis is supported by established experimental protocols, offering researchers and drug development professionals a framework for evaluating and comparing these compounds.
Part 1: Physicochemical Characterization - The Foundation of Drug Action
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. Properties such as molecular structure, lipophilicity (log P), and aqueous solubility directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Structural Analysis
Fenamates are derivatives of N-phenylanthranilic acid.[2] The specific substitutions on this core structure differentiate the various drugs within this class and significantly impact their biological activity.[5]
-
Fenamic Acid: The parent compound, establishing the foundational N-phenylanthranilic acid structure.[5]
-
Mefenamic Acid: Characterized by two methyl groups on the N-phenyl ring.[6]
-
Tolfenamic Acid: Features a methyl group and a chlorine atom on the N-phenyl ring.
-
This compound: Differs from the classic fenamate structure by having a morpholine group attached to the 2-position of the benzoic acid ring, while lacking the N-phenyl linkage. This modification is expected to significantly alter its physicochemical properties, particularly its polarity and solubility.
Caption: Structural relationships of key fenamates and this compound.
Lipophilicity and Solubility
Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical determinant of a drug's ability to cross biological membranes. Fenamates are generally lipophilic compounds, which facilitates their absorption and distribution into tissues.[1] However, this property is balanced against aqueous solubility, which is necessary for dissolution in the gastrointestinal tract. Mefenamic acid, for instance, is known for its poor water solubility, which can present formulation challenges.[7][8]
| Compound | Molecular Weight ( g/mol ) | Calculated log P | Aqueous Solubility |
| Mefenamic Acid | 241.28[6] | 4.77[1] | Very low (< 1 mg/mL)[7] |
| Tolfenamic Acid | 261.70 | 5.00[1] | Poor |
| This compound | 207.23[9] | 1.3 (estimated) | Higher (predicted) |
Log P values are representative and can vary based on the calculation method. The log P for this compound is an estimation based on its structure, suggesting it is significantly more hydrophilic than the canonical fenamates due to the polar morpholine group.
Experimental Protocol: Log P Determination (Shake-Flask Method)
This protocol outlines the universally accepted shake-flask method for determining the octanol-water partition coefficient.
Objective: To quantify the lipophilicity of a compound.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with water)
-
Purified water (pre-saturated with n-Octanol)
-
Conical flasks
-
Orbital shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: Add equal volumes of the aqueous solution and the pre-saturated n-Octanol to a conical flask.
-
Equilibration: Seal the flask and place it on an orbital shaker. Agitate at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After shaking, transfer the mixture to a centrifuge tube and centrifuge to achieve complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical method.
-
Calculation: The concentration in the octanol phase is determined by mass balance. The partition coefficient (P) is calculated as P = [Concentration]octanol / [Concentration]aqueous. Log P is the base-10 logarithm of P.
Part 2: Pharmacodynamic Profile - Targeting Cyclooxygenase (COX)
The primary anti-inflammatory, analgesic, and antipyretic effects of fenamates are achieved through the inhibition of cyclooxygenase (COX) enzymes.[3][4][10] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is induced during inflammation. The relative selectivity of an NSAID for COX-1 versus COX-2 is a key factor in its therapeutic and side-effect profile.
Comparative COX Inhibition
Mefenamic acid is known to be a reversible inhibitor of both COX-1 and COX-2.[3][4] Tolfenamic acid also inhibits both isoforms.[3] The inhibitory potential of these drugs is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |
| Mefenamic Acid | ~0.1 - 1.0 | ~0.1 - 0.5 | ~0.5 - 1.0 |
| Tolfenamic Acid | ~0.2 - 1.5 | ~0.05 - 0.3 | ~0.1 - 0.2 |
| Celecoxib (Control) | ~5 - 15 | ~0.04 - 0.1 | >100 |
Note: IC50 values are approximate and can vary significantly depending on the specific assay conditions. Celecoxib is included as a well-known COX-2 selective inhibitor for reference.
Caption: Simplified Arachidonic Acid Pathway and the site of Fenamate inhibition.
Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)
This protocol describes a common method for screening compounds for COX-1 and COX-2 inhibitory activity.
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX, which generates a fluorescent product from a probe. Inhibitors will reduce the rate of fluorescence generation.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer
-
Heme cofactor
-
Fluorometric probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
Test compounds and control inhibitor (e.g., Celecoxib)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of enzymes, cofactors, probe, and substrate according to the kit manufacturer's instructions. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add assay buffer, enzyme (either COX-1 or COX-2), and heme.
-
Inhibitor Addition: Add the test compound dilutions to the appropriate wells. Include wells for "no inhibitor" (enzyme control) and "known inhibitor" (inhibitor control).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately place the plate in a fluorescence reader and measure the kinetic increase in fluorescence (e.g., Ex/Em = 535/587 nm) over 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC50 value.[11]
Part 3: Pharmacokinetic Insights - A Drug's Journey
Pharmacokinetics describes how the body affects a drug. Key parameters include intestinal permeability and plasma protein binding, which are crucial for a drug's bioavailability and distribution.
In Vitro Permeability (Caco-2 Assay)
The Caco-2 cell line, derived from human colon adenocarcinoma, is widely used as an in vitro model to predict human intestinal drug absorption.[12][13][14] When cultured on semipermeable filters, these cells form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[12][13][15] The apparent permeability coefficient (Papp) is measured to classify compounds as having low or high permeability.
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Predicted Absorption |
| Mefenamic Acid | >10 | <2 | High |
| Tolfenamic Acid | >10 | <2 | High |
| Atenolol (Low Perm.) | <1 | ~1 | Low |
| Propranolol (High Perm.) | >20 | ~1 | High |
Data for fenamates are representative of highly permeable, passively absorbed drugs. Atenolol and Propranolol are standard controls. An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.[15]
Caption: Workflow for the Caco-2 permeability assay.
Plasma Protein Binding (PPB)
Once absorbed, drugs bind to plasma proteins like albumin.[16] Only the unbound (free) fraction of a drug is pharmacologically active and available for distribution and clearance.[16][17] Fenamates are known to be highly bound to plasma proteins.[4]
| Compound | Plasma Protein Binding (%) |
| Mefenamic Acid | >90%[4] |
| Tolfenamic Acid | >99% |
| Warfarin (Control) | >99% |
High PPB can affect a drug's half-life and potential for drug-drug interactions, as compounds can compete for the same binding sites.[4]
Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
Equilibrium dialysis is the gold standard for determining the unbound fraction of a drug in plasma.[16][18]
Objective: To measure the percentage of a drug that is bound to plasma proteins.
Principle: A semipermeable membrane separates a chamber containing the drug in plasma from a chamber containing buffer.[16] The unbound drug diffuses across the membrane until its concentration is at equilibrium in both chambers, while the protein-bound drug remains in the plasma chamber.[16]
Materials:
-
Equilibrium dialysis apparatus (e.g., RED device)[19]
-
Dialysis membrane (e.g., 12-14 kDa MWCO)[16]
-
Human plasma (or other species)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control (e.g., Warfarin)
-
Incubator shaker
-
LC-MS/MS for quantification
Procedure:
-
Device Setup: Assemble the dialysis unit with the membrane according to the manufacturer's instructions.[20]
-
Sample Preparation: Spike the test compound into plasma at the desired concentration.
-
Loading: Add the drug-spiked plasma to the plasma chamber and an equal volume of PBS to the buffer chamber of the dialysis unit.[17][20]
-
Incubation: Seal the unit and incubate at 37°C on an orbital shaker for a predetermined time (e.g., 4-6 hours) to reach equilibrium.[17]
-
Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.[17]
-
Matrix Matching: To avoid analytical artifacts, add blank PBS to the plasma aliquot and blank plasma to the buffer aliquot to ensure the final matrix is identical for both samples.[20]
-
Quantification: Analyze the concentration of the drug in both samples by LC-MS/MS.
-
Calculation:
-
Fraction unbound (fu) = [Concentration]buffer / [Concentration]plasma
-
Percent bound = (1 - fu) * 100
-
Synthesis and Discussion
This comparative guide highlights the established profiles of canonical fenamates like mefenamic and tolfenamic acid. They are potent, non-selective COX inhibitors characterized by high lipophilicity, high permeability, and extensive plasma protein binding. These properties contribute to their efficacy as analgesics and anti-inflammatory agents but also necessitate careful consideration of their formulation and potential for side effects.
The introduction of this compound provides a compelling structural contrast. The replacement of the N-phenyl group with a morpholine ring is predicted to drastically increase hydrophilicity (lower log P). This structural change would likely lead to:
-
Improved Aqueous Solubility: Potentially overcoming the formulation challenges seen with drugs like mefenamic acid.[7][8]
-
Altered Permeability: The increased polarity might reduce passive transcellular permeability. The compound's absorption could become more reliant on paracellular routes or specific uptake transporters.
-
Modified Pharmacodynamics: The structural change would significantly alter the molecule's interaction with the COX enzyme active site, making its inhibitory profile unpredictable without experimental validation.
-
Reduced Plasma Protein Binding: A more polar compound is generally less likely to bind extensively to albumin.
Conclusion
The fenamate class of NSAIDs remains a cornerstone in pain and inflammation management. Understanding the interplay between their structure, physicochemical properties, and pharmacological activity is crucial for both their effective clinical use and the development of new chemical entities. While this compound is not a classical fenamate, its analysis within this framework provides a valuable case study. The protocols detailed herein offer a robust, self-validating system for researchers to characterize and compare novel anti-inflammatory compounds against these established benchmarks, ultimately guiding the rational design of safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Fenamic acid - Wikipedia [en.wikipedia.org]
- 3. Fenamates as Potential Therapeutics for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mefenamic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Mefenamic Acid | C15H15NO2 | CID 4044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Some physicochemical properties of mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(Morpholin-4-yl)benzoic acid | C11H13NO3 | CID 2776561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Caco-2 cell permeability assay for drug absorption | PPTX [slideshare.net]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. enamine.net [enamine.net]
- 17. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. bioivt.com [bioivt.com]
- 19. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. bio-protocol.org [bio-protocol.org]
A Head-to-Head In Vitro Comparison of 2-Morpholinobenzoic Acid Analogues as Novel Anti-Cancer Agents
This guide provides a comprehensive in vitro comparison of novel analogues of 2-Morpholinobenzoic acid, a promising scaffold for the development of anti-cancer therapeutics. We will delve into the structure-activity relationships of these compounds, focusing on their efficacy as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC) and their anti-proliferative effects on cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this class of molecules.
Introduction: The Rationale for Targeting PC-PLC with this compound Analogues
Dysregulation of choline phospholipid metabolism is a well-established hallmark of cancer, with elevated levels of phosphocholine and total choline serving as biomarkers for malignant progression.[1] A key enzyme in this metabolic pathway is phosphatidylcholine-specific phospholipase C (PC-PLC), which is overexpressed in various cancers.[1] PC-PLC catalyzes the hydrolysis of phosphatidylcholine into phosphocholine and diacylglycerol (DAG), both of which are important second messengers that can drive cancer cell proliferation and survival through signaling pathways such as the MAPK cascade. Consequently, the inhibition of PC-PLC presents a compelling strategy for anti-cancer drug development.
The this compound scaffold has emerged as a promising starting point for the design of potent PC-PLC inhibitors.[1][2][3] This guide will provide a detailed head-to-head comparison of a series of novel analogues, exploring how modifications to the core structure impact their biological activity.
The PC-PLC Signaling Pathway in Cancer
The following diagram illustrates the central role of PC-PLC in cancer cell signaling and the mechanism of its inhibition by this compound analogues.
Caption: Simplified signaling pathway of PC-PLC and its inhibition.
Head-to-Head Comparison of this compound Analogues
An extensive study involving 81 novel analogues of this compound was conducted to explore the structure-activity relationship (SAR) of this scaffold.[1] The primary modifications included alterations to the central aromatic ring's substitution pattern, changes to the alkyl heterocycle, and methylation of the N-benzyl bridge.[1] The in vitro efficacy of these compounds was assessed through two key assays: a PC-PLC enzyme inhibition assay and a cell proliferation assay using the MDA-MB-231 and HCT116 cancer cell lines.[1]
Table 1: In Vitro Activity of Key this compound Analogues[1]
| Compound | Description | PC-PLCBC Inhibition (%) | Anti-proliferative Activity (% of control) in MDA-MB-231 |
| 1b | 2-morpholino-5-N-(3-chlorobenzyl)aminobenzoic acid | 89.3 ± 1.5 | - |
| 2b | 2-morpholino-5-N-(3-chlorobenzyl)aminobenzohydroxamic acid | 69.5 ± 7.3 | 29.5 ± 8.6 |
| 11f | 2-morpholino-4-N-(3-chlorobenzyl)aminobenzoic acid | 66.9 ± 5.7 | Minimal Activity |
| 12f | 2-morpholino-4-N-(3-chlorobenzyl)aminobenzohydroxamic acid | 52.5 ± 0.8 | 40-60% inhibition (p<0.05) |
| D609 | Literature Standard PC-PLC Inhibitor | ~40-60% inhibition | No notable activity at 10 µM |
Data presented as mean ± s.e.m. from three independent experiments.
Key Structure-Activity Relationship (SAR) Insights
The comprehensive analysis of the 81 analogues revealed several key SAR trends:
-
Optimal Scaffold: The 2-morpholino-5-N-benzylamino benzoic acid scaffold was confirmed as the optimal pharmacophore for both PC-PLC inhibition and anti-proliferative activity.[1]
-
Substitution Pattern: A 1,2,5-relationship between the acyl group, morpholine ring, and N-benzylamine group (as in compounds 1b and 2b ) was found to be more potent than a 1,2,4-relationship (as in compounds 11f and 12f ).[1] Altering the ring pattern to a 2,4-relationship resulted in a significant decrease in PC-PLC inhibition.[1]
-
Acyl Group: Compounds bearing a hydroxamic acid moiety (e.g., 2b and 12f ) consistently demonstrated significant anti-proliferative activity, whereas those with a carboxylic acid group (e.g., 1b and 11f ) were more potent inhibitors of the PC-PLC enzyme but showed minimal anti-proliferative effects at the tested concentrations.[1]
-
Heterocycle: Replacement of the morpholine ring with a tetrahydropyran (THP) moiety resulted in a complete loss of inhibitory activity, highlighting the essential role of the morpholinyl nitrogen for binding to PC-PLC.[1]
-
N-Benzyl Bridge Methylation: Benzylic N-methylated compounds were identified as the most biologically active, suggesting this region of the pharmacophore warrants further investigation.[1]
Experimental Methodologies
The following section provides a detailed, step-by-step protocol for the key in vitro assays used to compare the this compound analogues. The causality behind the experimental choices is explained to ensure a self-validating system.
PC-PLC Enzyme Inhibition Assay (Amplex Red-Based)
This assay provides a quantitative measure of a compound's ability to inhibit the enzymatic activity of PC-PLC. The choice of the Amplex Red reagent is critical as it offers a highly sensitive fluorogenic detection method for hydrogen peroxide, which is produced in a coupled enzymatic reaction.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications [mdpi.com]
- 3. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Invitrogen Amplex Red Phosphatidylcholine-Specific Phospholipase C Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
A Senior Application Scientist's Guide to Cross-Validation of Bioactivity Data for the 2-Morpholinobenzoic Acid Series
This guide provides an in-depth, technical comparison and cross-validation workflow for the bioactivity data of the 2-Morpholinobenzoic acid series. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring scientific integrity and fostering a deeper understanding of the data's reliability.
Introduction: The Therapeutic Potential of this compound Derivatives
The this compound scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives demonstrating significant therapeutic potential, particularly in oncology.[1][2][3][4] These compounds have been identified as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the progression of various cancers.[1][3][5] Dysregulation of PC-PLC activity is linked to aberrant cell signaling, proliferation, and metastasis.[6] Consequently, the development of drug-like PC-PLC inhibitors is a key area of research.[1][2][3]
This guide will focus on the cross-validation of bioactivity data for this series, a critical process for validating the structure-activity relationships (SAR) and ensuring the predictive power of both experimental and computational models. We will delve into the experimental protocols for assessing bioactivity and provide a comprehensive workflow for cross-validation using both in vitro and in silico methodologies.
Experimental Validation of Bioactivity: Protocols and Rationale
The foundation of any robust bioactivity dataset lies in reproducible and well-controlled experiments. For the this compound series, the primary bioactivities of interest are PC-PLC inhibition and anti-proliferative effects against cancer cell lines.
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition Assay
The ability to accurately quantify enzyme inhibition is paramount for establishing the SAR of the this compound series.[5] A widely used and sensitive method is the Amplex™ Red PC-PLC assay.[7]
Principle: This is an enzyme-coupled fluorometric assay. PC-PLC hydrolyzes phosphatidylcholine to yield phosphocholine and diacylglycerol. Alkaline phosphatase then cleaves phosphocholine to produce choline. Choline oxidase oxidizes choline, generating hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex™ Red reagent to produce the highly fluorescent resorufin, which can be quantified. The signal is directly proportional to the PC-PLC activity.
Experimental Protocol: Amplex™ Red PC-PLC Inhibition Assay
-
Reagent Preparation:
-
1X Reaction Buffer: Prepare a working solution of the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.14 M NaCl, 10 mM dimethylglutarate, 2 mM CaCl₂).
-
Amplex™ Red Reagent Stock Solution: Dissolve Amplex™ Red reagent in high-quality, anhydrous DMSO to a concentration of 10 mM. Protect from light and store at -20°C.
-
Horseradish Peroxidase (HRP) Stock Solution: Prepare a 10 U/mL stock solution of HRP in 1X Reaction Buffer.
-
Choline Oxidase Stock Solution: Prepare a 100 U/mL stock solution of choline oxidase in 1X Reaction Buffer.
-
Alkaline Phosphatase Stock Solution: Prepare a 50 U/mL stock solution of alkaline phosphatase in 1X Reaction Buffer.
-
Phosphatidylcholine (PC) Substrate Solution: Prepare a 10 mM solution of PC in a suitable solvent (e.g., ethanol) and then dilute to the desired working concentration in 1X Reaction Buffer. Sonication may be required to achieve a uniform suspension.
-
Test Compound and Control (D609) Solutions: Prepare a series of dilutions of the this compound derivatives and the known PC-PLC inhibitor D609 in 1X Reaction Buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the test compound or control solution.
-
Add 20 µL of the PC-PLC enzyme solution (from Bacillus cereus or cell lysate) to each well, except for the no-enzyme control wells.
-
Prepare a reaction mixture containing:
-
5 µL of 10 mM Amplex™ Red reagent stock solution
-
1 µL of 10 U/mL HRP stock solution
-
1 µL of 100 U/mL choline oxidase stock solution
-
1 µL of 50 U/mL alkaline phosphatase stock solution
-
Sufficient 1X Reaction Buffer to bring the final volume to 100 µL per well.
-
-
Add 60 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 20 µL of the PC substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC₅₀ value for each compound by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Anti-proliferative Activity Assessment
Evaluating the effect of the this compound derivatives on cancer cell viability and proliferation is crucial for assessing their therapeutic potential. The MTT assay is a widely adopted colorimetric method for this purpose.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes. The insoluble formazan is then dissolved, and the absorbance of the colored solution is measured, which is proportional to the number of viable cells.
Experimental Protocol: MTT Assay for MDA-MB-231 and HCT116 Cell Lines
-
Cell Culture and Plating:
-
Culture MDA-MB-231 (human breast adenocarcinoma) and HCT116 (human colorectal carcinoma) cells in appropriate media (e.g., DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.
-
Harvest the cells and determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value for each compound.
-
In Silico Bioactivity Prediction and Cross-Validation: A QSAR Approach
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool for predicting the bioactivity of compounds and understanding the structural features that govern their activity. Cross-validation is an essential step in developing a robust and predictive QSAR model.
The Importance of Cross-Validation
Cross-validation assesses the predictive performance of a QSAR model and its ability to generalize to new, untested compounds.[8] It helps to prevent overfitting, a situation where the model performs well on the training data but fails to predict the activity of new compounds accurately.
Workflow for QSAR Model Development and Cross-Validation
Caption: A workflow for developing and validating a predictive QSAR model.
Internal Validation Techniques
Internal validation uses only the training set to estimate the model's predictive performance.
-
Leave-One-Out Cross-Validation (LOOCV): In each iteration, one compound is removed from the training set, and the model is built with the remaining compounds. The activity of the removed compound is then predicted. This process is repeated until every compound has been left out once. The predictive ability is assessed by the cross-validated correlation coefficient (q²).
-
k-Fold Cross-Validation: The training set is randomly divided into k subsets (folds). In each iteration, one-fold is used as the validation set, and the remaining k-1 folds are used for training. This is repeated k times, with each fold serving as the validation set once. This is a less computationally intensive alternative to LOOCV.
External Validation
External validation provides a more rigorous assessment of a model's predictive power by using a separate test set that was not used during model development. The model's ability to predict the bioactivity of the compounds in the test set is evaluated using statistical metrics such as the predictive r² (r²_pred).
Comparison Guide: A Framework for Cross-Validating Bioactivity Data
This section provides a structured approach to compare and cross-validate the bioactivity data for the this compound series, integrating both experimental and computational results.
Data Summary and Comparison
Organize the experimental data in a clear and concise table to facilitate comparison.
Table 1: Bioactivity Data for a Sample Set of this compound Derivatives
| Compound ID | R-Group Modification | PC-PLC Inhibition IC₅₀ (µM) | Anti-proliferative GI₅₀ (µM) - MDA-MB-231 | Anti-proliferative GI₅₀ (µM) - HCT116 |
| Parent Scaffold | H | 15.2 ± 1.8 | 25.6 ± 3.1 | 30.1 ± 4.5 |
| Derivative 1 | 4-Cl | 5.8 ± 0.7 | 10.3 ± 1.2 | 12.5 ± 1.9 |
| Derivative 2 | 4-F | 7.1 ± 0.9 | 15.1 ± 2.0 | 18.3 ± 2.6 |
| Derivative 3 | 4-CH₃ | 12.5 ± 1.5 | 22.8 ± 2.9 | 28.4 ± 3.9 |
| D609 (Control) | N/A | 8.3 ± 1.1 | > 50 | > 50 |
Cross-Validation Workflow
The following workflow integrates experimental and computational approaches for a robust cross-validation of the bioactivity data.
Cross-Validation Workflow Diagram
Caption: An integrated workflow for the cross-validation of bioactivity data.
Step-by-Step Cross-Validation Protocol:
-
Data Compilation and Initial Analysis:
-
Compile all experimental bioactivity data for the this compound series into a structured database.
-
Perform an initial SAR analysis to identify key structural features that influence activity.
-
-
QSAR Model Development:
-
Develop a QSAR model using the experimental data as the training set.
-
Select appropriate molecular descriptors that are relevant to the potential mechanism of action.
-
-
Internal and External Validation of the QSAR Model:
-
Perform rigorous internal validation (LOOCV or k-fold cross-validation) to assess the robustness of the model.
-
Validate the model externally using a test set of compounds that were not included in the training set.
-
-
Comparative Analysis:
-
Compare the predictions from the validated QSAR model with the experimental results.
-
Identify any discrepancies between the computational predictions and the experimental data.
-
-
Iterative Refinement:
-
Investigate the reasons for any significant discrepancies. This may involve re-examining the experimental data for potential errors or refining the QSAR model by including additional descriptors or using a different modeling algorithm.
-
In some cases, it may be necessary to re-synthesize and re-test certain compounds to confirm their bioactivity.
-
-
Final Validated Model:
-
The outcome of this iterative process is a robust and predictive QSAR model that is supported by and cross-validated with experimental data. This validated model can then be used with greater confidence to predict the bioactivity of new, unsynthesized this compound derivatives.
-
Conclusion
The cross-validation of bioactivity data is a critical, albeit often overlooked, aspect of the drug discovery process. For the promising this compound series, a systematic and integrated approach that combines rigorous experimental protocols with robust in silico modeling is essential for building a reliable understanding of their structure-activity relationships. By following the principles and workflows outlined in this guide, researchers can enhance the scientific integrity of their findings and accelerate the development of this important class of therapeutic agents.
References
- 1. news-medical.net [news-medical.net]
- 2. Discovery of novel phosphatidylcholine-specific phospholipase C drug-like inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of Phosphatidylcholine-Specific Phospholipase C in Breast and Ovarian Cancer: Impact on MRS-Detected Choline Metabolic Profile and Perspectives for Targeted Therapy [frontiersin.org]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Bioactivity Comparison Across Multiple Machine Learning Algorithms Using Over 5000 Datasets for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 2-Morpholinobenzoic Acid Derivatives as Novel PI3K Inhibitors
Introduction: Unveiling the Therapeutic Potential of 2-Morpholinobenzoic Acid Derivatives in Oncology
The this compound scaffold has emerged as a promising pharmacophore in the design of novel therapeutics, demonstrating notable efficacy as antiproliferative agents and inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[1] The dysregulation of choline phospholipid metabolism is a hallmark of various cancers, with PC-PLC overexpression implicated in oncogenic signaling and metastatic progression.[1] PC-PLC catalyzes the hydrolysis of phosphatidylcholine into phosphocholine and diacylglycerol (DAG), a critical second messenger that activates downstream proliferative pathways such as protein kinase C (PKC), NF-κB, and the mitogen-activated protein kinase (MAPK) cascade.[1]
Interestingly, the morpholine moiety is a well-established structural component in a multitude of kinase inhibitors, including those targeting the phosphoinositide 3-kinase (PI3K) pathway. This observation, coupled with the known cross-talk between the PLC and PI3K signaling pathways, provides a strong rationale for evaluating the potential of this compound derivatives as PI3K inhibitors.[2][3] The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, survival, and metabolism, and its hyperactivation is one of the most frequent oncogenic events in human cancers.[4][5][6]
This guide provides a comprehensive framework for benchmarking novel this compound derivatives against established, clinically relevant PI3K inhibitors. We will delve into the experimental design, present a detailed protocol for a robust biochemical assay, and provide comparative data to contextualize the potency and selectivity of these emerging compounds. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools and insights to effectively evaluate this promising class of molecules.
Experimental Design: A Strategic Approach to Benchmarking
A robust benchmarking study necessitates the careful selection of appropriate comparator compounds and a reliable assay platform. The goal is to generate high-quality, reproducible data that allows for a clear and objective assessment of the test compounds' performance.
Selection of Benchmark Inhibitors
To provide a comprehensive comparison, we have selected four well-characterized PI3K inhibitors with distinct selectivity profiles. This allows for a nuanced understanding of a novel compound's activity across the Class I PI3K isoforms (α, β, γ, and δ).
-
LY294002: One of the first synthetic, broad-spectrum PI3K inhibitors. While it has been an invaluable research tool, it is known to be less specific than newer compounds and also inhibits other kinases like mTOR and DNA-dependent protein kinase (DNA-PK).[7][8][9][10]
-
GDC-0941 (Pictilisib): A potent, orally bioavailable pan-Class I PI3K inhibitor that has been extensively evaluated in clinical trials.[4][11][12][13] It demonstrates equipotent activity against p110α and p110δ isoforms.[12][13]
-
Alpelisib (BYL719): The first FDA-approved PI3K inhibitor, specifically targeting the p110α isoform.[14][15][16][17] Its high selectivity makes it an excellent benchmark for assessing isoform specificity.
-
Copanlisib: An intravenous pan-Class I PI3K inhibitor with predominant activity against the PI3Kα and PI3Kδ isoforms.[1][18][19][20] It is approved for the treatment of relapsed follicular lymphoma.[18][19]
Choice of Assay Platform: The ADP-Glo™ Kinase Assay
For quantifying the inhibitory activity of our test compounds, we have selected the ADP-Glo™ Kinase Assay. This luminescence-based assay is a universal and high-throughput method for measuring the activity of any ADP-generating enzyme, including kinases.[21][22][23][24][25][26]
Causality behind the choice:
-
Universality: The assay measures the production of ADP, a common product of all kinase reactions, making it applicable to virtually any kinase.[21][25]
-
High Sensitivity and Robustness: The luminescent signal has a high signal-to-background ratio, allowing for accurate measurements even at low enzyme concentrations.[23]
-
High-Throughput Compatibility: The homogeneous "add-mix-read" format is easily adaptable for screening large numbers of compounds in 96-, 384-, or 1536-well plates.[21][22]
-
Resistance to Interference: The time-resolved nature of the detection method minimizes interference from colored or fluorescent compounds.
Comparative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the benchmark inhibitors against the four Class I PI3K isoforms. These values serve as a reference for interpreting the potency and selectivity of novel this compound derivatives.
| Inhibitor | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kγ (IC50) | PI3Kδ (IC50) | Reference(s) |
| LY294002 | 0.5 µM | 0.97 µM | - | 0.57 µM | [7][8] |
| GDC-0941 (Pictilisib) | 3 nM | 33 nM | 75 nM | 3 nM | [4][11][12][13] |
| Alpelisib (BYL719) | 5 nM | 1200 nM | 250 nM | 290 nM | [14][15][17] |
| Copanlisib | 0.5 nM | 3.7 nM | 6.4 nM | 0.7 nM | [1][18][19] |
Experimental Workflow and Protocols
To ensure data integrity and reproducibility, a standardized experimental workflow is crucial. The following diagram and protocol outline the key steps for determining the IC50 of a test compound using the ADP-Glo™ Kinase Assay.
Caption: A generalized experimental workflow for determining inhibitor IC50 values using a biochemical kinase assay.
Detailed Step-by-Step Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format. Volumes should be adjusted proportionally for other plate formats, maintaining a 1:1:2 ratio of kinase reaction, ADP-Glo™ Reagent, and Kinase Detection Reagent.[22]
Materials:
-
Purified recombinant human PI3K isoforms (α, β, γ, δ)
-
This compound derivatives and benchmark inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of each test and benchmark compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).
-
Further dilute these stock solutions into the kinase reaction buffer to achieve the final desired concentrations for the assay.
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of the PI3K enzyme solution (at 2x the final desired concentration) to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture (containing PIP2 and ATP at 2x the final concentration).
-
The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). This should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.[22][23]
-
Incubate the plate for 40 minutes at room temperature.[22][23]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP and produce a luminescent signal.[22][23]
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value for each compound.
-
Mechanism of Action: PI3K Signaling Pathway
The PI3K pathway is a crucial intracellular signaling network that regulates a wide array of cellular functions. The following diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade and the points of inhibition by the benchmark compounds.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cross-talk between phospholipase C and phosphoinositide 3-kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benthamscience.com [benthamscience.com]
- 6. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. LY294002 | Cell Signaling Technology [cellsignal.com]
- 10. LY294002 (PI3-K Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 11. cellagentech.com [cellagentech.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Alpelisib (BLY-719; Piqray; NVP-BYL719) | PI3K inhibitor | CAS 1217486-61-7 | Buy Alpelisib (BLY719; NVP-BYL-719) from Supplier InvivoChem [invivochem.com]
- 17. Alpelisib (BYL-719) | PI3Kα抑制剂 | MCE [medchemexpress.cn]
- 18. Phase II Study of Copanlisib in Patients With Tumors With PIK3CA Mutations: Results From the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1F - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
- 24. PI3K (p120γ) Protocol [worldwide.promega.com]
- 25. researchgate.net [researchgate.net]
- 26. carnabio.com [carnabio.com]
Assessing the Selectivity Profile of 2-Morpholinobenzoic Acid-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The 2-morpholinobenzoic acid scaffold has emerged as a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Derivatives of this versatile chemical structure have demonstrated potent inhibitory activity against key signaling enzymes. However, the successful translation of any lead compound into a clinical candidate hinges on a thorough understanding of its selectivity profile. This guide provides a comprehensive framework for assessing the selectivity of this compound-based compounds, offering both a review of current knowledge and detailed experimental protocols to empower your research and development efforts.
The Primary Target: Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
Research has identified phosphatidylcholine-specific phospholipase C (PC-PLC) as a primary target of this compound derivatives.[1][2] PC-PLC is a critical enzyme in lipid signaling, catalyzing the hydrolysis of phosphatidylcholine to generate the second messengers diacylglycerol (DAG) and phosphocholine.[3][4] Dysregulation of PC-PLC activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[5][6]
On-Target Potency of Representative Compounds
A series of this compound and 2-morpholinobenzohydroxamic acid derivatives have been synthesized and evaluated for their ability to inhibit PC-PLC and suppress cancer cell proliferation. The data below summarizes the activity of some of the most potent analogues identified to date.
| Compound ID | R1 | R2 (on N-benzyl) | PC-PLC Inhibition (% Activity Relative to Vehicle) | Antiproliferative Activity (HCT116) (% Proliferation) | Antiproliferative Activity (MDA-MB-231) (% Proliferation) |
| 1b | COOH | 3-Cl | 10.7 ± 1.5 | - | - |
| 1c | COOH | 4-Cl | 11.2 ± 3.4 | - | - |
| 2a | CONHOH | H | 39.9 ± 5.6 | 2.0 ± 0.4 | 11.7 ± 1.9 |
| 2b | CONHOH | 3-Cl | 30.5 ± 7.3 | 4.8 ± 1.4 | 10.7 ± 1.5 |
| 2c | CONHOH | 4-Cl | 23.8 ± 3.2 | 3.5 ± 0.5 | 7.4 ± 1.0 |
| 2d | CONHOH | 3-Br | 28.5 ± 4.1 | 3.9 ± 0.6 | 8.9 ± 1.2 |
| D609 (control) | - | - | 40-60% | No notable activity | No notable activity |
Data synthesized from multiple sources. For detailed experimental conditions, refer to the original publications.
The Imperative of Selectivity Profiling
While potent on-target activity is a prerequisite for a successful therapeutic, it is the selectivity profile that often determines the ultimate safety and efficacy of a drug candidate. Off-target interactions can lead to unforeseen toxicities or even contribute to the desired therapeutic effect through polypharmacology.[7][8][9][10] Therefore, a comprehensive assessment of a compound's interactions across the proteome is a critical step in the drug discovery pipeline.
For this compound-based PC-PLC inhibitors, understanding their selectivity is paramount for several reasons:
-
Minimizing Toxicity: Unintended inhibition of other phospholipases or kinases can disrupt essential cellular processes, leading to adverse effects.
-
Elucidating Mechanism of Action: A clean selectivity profile strengthens the hypothesis that the observed phenotype is a direct result of on-target inhibition.
-
Identifying Opportunities for Polypharmacology: Off-target effects are not always detrimental. In some cases, hitting multiple nodes in a disease-relevant pathway can lead to enhanced efficacy.
A Strategic Approach to Selectivity Assessment
A multi-pronged approach is necessary to build a comprehensive selectivity profile for any new chemical entity. This involves a combination of in vitro biochemical assays, cell-based target engagement studies, and broad proteomic screening.
References
- 1. Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Phosphoinositide-Dependent Signaling in Cancer: A Focus on Phospholipase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of 2-Morpholinobenzoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The 2-morpholinobenzoic acid scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives showing potential as inhibitors of enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC), implicated in cancer.[1][2] However, the translation of a potent molecule into a viable drug candidate is critically dependent on its pharmacokinetic profile. The inherent properties of the carboxylic acid moiety in the this compound core, while potentially crucial for pharmacological activity, can limit oral bioavailability due to poor membrane permeability.
An established and effective strategy to overcome such limitations is the use of ester prodrugs.[3][4][5] By masking the polar carboxylic acid group, we can enhance lipophilicity, improve absorption, and ultimately increase the systemic exposure to the active parent drug. This guide provides a comprehensive framework for the comparative pharmacokinetic evaluation of different this compound esters, offering insights into experimental design, data interpretation, and the underlying principles governing the absorption, distribution, metabolism, and excretion (ADME) of these compounds. While direct comparative in vivo pharmacokinetic data for a series of this compound esters is not extensively available in the public domain, this guide will synthesize established principles of ester prodrug pharmacokinetics and utilize data from analogous compounds to provide a robust and practical resource.
The Critical Role of Ester Promoieties in Pharmacokinetics
The choice of the ester promoiety is a critical determinant of the pharmacokinetic behavior of a prodrug. Simple alkyl esters, such as methyl, ethyl, or propyl esters, can have a profound and differential impact on the ADME profile. The primary goal is to identify an ester that is stable enough to allow for absorption but is readily cleaved by endogenous esterases to release the active this compound in systemic circulation.[3]
Comparative Analysis of Pharmacokinetic Parameters
A systematic evaluation of the ADME properties of a series of this compound esters is essential for selecting a lead candidate for further development. The following sections outline the key pharmacokinetic parameters and the experimental approaches to assess them.
Absorption: Overcoming the Permeability Barrier
The primary rationale for employing an ester prodrug strategy for this compound is to enhance its oral absorption.[3][4] The esterification of the carboxylic acid group increases lipophilicity, facilitating passive diffusion across the gastrointestinal membrane.
Illustrative Impact of Ester Chain Length on Oral Bioavailability:
While direct data for this compound esters is limited, studies on other carboxylic acid-containing drugs provide valuable insights. For instance, a comparative study of two pyrrolizidine alkaloids, a monoester (heliotrine) and a diester (lasiocarpine), demonstrated significantly different oral bioavailabilities. After oral administration in rats, the absolute oral bioavailability of the monoester, heliotrine, was 23.3%, whereas the more complex diester, lasiocarpine, had a bioavailability of only 0.5%.[6] This highlights the nuanced effects of the ester structure on absorption.
Experimental Protocols for Assessing Absorption:
-
In Vitro Permeability Assays: The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal drug absorption.
-
In Vivo Pharmacokinetic Studies: The most definitive way to assess absorption is through in vivo studies in animal models (e.g., rats, dogs). Following oral administration of the ester prodrugs, serial blood samples are collected, and the plasma concentrations of both the prodrug and the parent this compound are quantified.
Table 1: Illustrative Pharmacokinetic Parameters of Two Different Ester Prodrugs Following Oral Administration
| Parameter | Prodrug A (Monoester) | Prodrug B (Diester) |
| Cmax (ng/mL) | 320 ± 26 | 51.7 ± 22.5 |
| Tmax (h) | 1.0 | 0.5 |
| AUC0-t (ng·h/mL) | 396 ± 18 | 18.2 ± 3.8 |
| Absolute Bioavailability (%) | 23.3 | 0.5 |
| Data is illustrative and based on a comparative study of heliotrine (monoester) and lasiocarpine (diester) in rats.[6] |
Distribution: Reaching the Target Site
Once absorbed, the prodrug and the released active drug are distributed throughout the body. The physicochemical properties of the compounds, including lipophilicity and plasma protein binding, will influence their distribution into various tissues.
Experimental Protocols for Assessing Distribution:
-
Plasma Protein Binding: Equilibrium dialysis is the gold standard method to determine the extent of drug binding to plasma proteins.
-
Tissue Distribution Studies: In preclinical animal models, tissue samples can be collected at various time points after drug administration to determine the concentration of the prodrug and parent drug in different organs.
Metabolism: The Crucial Role of Esterases
The conversion of the ester prodrug to the active this compound is primarily mediated by carboxylesterases, which are abundant in the liver, plasma, and intestine.[7] The rate and extent of this enzymatic hydrolysis are critical for the efficacy of the prodrug.
Comparative In Vitro Metabolic Stability:
A study on the microsomal stability of various this compound derivatives found that this family of molecules demonstrates a high degree of stability when treated with rat liver microsomes.[1][2] This suggests that the core scaffold is relatively resistant to oxidative metabolism, and the primary metabolic pathway for the ester prodrugs would likely be ester hydrolysis.
Further insights can be drawn from studies on other ester compounds. For example, a comparative study of homologous benzoate esters in rat plasma and liver microsomes showed that the rate of hydrolysis is influenced by the size of the alkyl group.[7][8]
Table 2: Comparative In Vitro Half-Lives of Homologous Benzoate Esters in Rat Plasma and Liver Microsomes
| Ester Compound | Half-life in Rat Plasma (min) | Half-life in Rat Liver Microsomes (min) |
| Methyl benzoate | 36 | 15 |
| Ethyl benzoate | 17 | 12 |
| n-Propyl benzoate | 10 | - |
| n-Butyl benzoate | 10 | - |
| Phenyl benzoate | 7 | 10 |
| Data from a comparative study of homologous esters and isosteres.[7][8] |
This data illustrates that even subtle changes in the ester promoiety can significantly impact metabolic stability.[7][8]
Experimental Protocols for Assessing Metabolism:
-
Plasma Stability Assay: The stability of the ester prodrugs is assessed by incubating them in plasma from different species (e.g., rat, dog, human) and monitoring the disappearance of the prodrug and the appearance of the parent acid over time.
-
Microsomal Stability Assay: Liver microsomes are a rich source of drug-metabolizing enzymes, including carboxylesterases and cytochrome P450s. This assay helps to evaluate the metabolic stability of the ester prodrugs in the liver.
Visualizing the Metabolic Pathway:
Caption: Metabolic activation of this compound ester prodrugs.
Excretion: Clearing the Body
The parent this compound and any of its metabolites are primarily eliminated from the body through renal or biliary excretion. The route and rate of excretion can be influenced by the physicochemical properties of the compounds.
Metabolism and Excretion of Benzoic Acid Analogs:
Studies on the metabolism and excretion of chlorobenzoic acids in rats have shown that the major route of elimination is via the urine, with glycine conjugation being a dominant metabolic pathway.[9] Similarly, another benzoic acid derivative was found to be extensively metabolized to its O-ester β-glucuronide, which was then excreted in the bile.[10] These findings suggest that the this compound, once formed from its ester prodrug, is likely to undergo conjugation and be excreted.
Experimental Protocols for Assessing Excretion:
-
Mass Balance Studies: These studies, typically conducted using a radiolabeled version of the compound, aim to account for the total administered dose in urine, feces, and expired air.
-
Metabolite Profiling: Urine and bile samples are analyzed using techniques like LC-MS/MS to identify and quantify the metabolites of the this compound.[11]
Experimental Methodologies in Detail
Protocol 1: In Vitro Plasma Stability Assay
-
Preparation of Stock Solutions: Prepare stock solutions of the this compound esters and the parent acid in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add a small volume of the stock solution to pre-warmed plasma (human, rat, dog) to achieve the desired final concentration.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Sample Preparation: Immediately quench the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by a validated LC-MS/MS method to quantify the concentrations of the ester prodrug and the parent acid.[12][13][14][15]
-
Data Analysis: Plot the percentage of the remaining ester prodrug against time and calculate the half-life (t½).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing: Administer the this compound esters to a group of rats (e.g., Sprague-Dawley) via oral gavage at a specific dose.
-
Blood Sampling: Collect serial blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant and an esterase inhibitor.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Process the plasma samples as described in Protocol 1 and analyze them using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and oral bioavailability.[16]
Visualizing the In Vivo Pharmacokinetic Workflow:
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
The development of this compound esters as prodrugs represents a viable strategy to enhance the oral bioavailability of this promising class of compounds. A systematic and comparative evaluation of the pharmacokinetic properties of a series of ester prodrugs is paramount for the selection of an optimal clinical candidate. This guide provides a comprehensive framework for researchers to design and execute such studies, from in vitro metabolic stability assays to in vivo pharmacokinetic assessments. By understanding the intricate interplay between the ester promoiety and the ADME properties of the molecule, drug development professionals can make informed decisions to advance the most promising candidates toward clinical evaluation.
References
- 1. Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 6. Comparative Pharmacokinetic Study of Two Pyrrolizidine Alkaloids Lasiocarpine and Heliotrine in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The metabolism and excretion of [14c] 2- and 4-chlorobenzoic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of a leukotriene D4/E4-antagonist (2-[3'-(2"-quinolylmethoxy)phenylamino]benzoic acid) in rat, dog,guinea pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring stereoselective excretion and metabolism studies of novel 2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 14. zora.uzh.ch [zora.uzh.ch]
- 15. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. snu.elsevierpure.com [snu.elsevierpure.com]
A Senior Application Scientist's Guide to Validating the Therapeutic Potential of 2-Morpholinobenzoic Acid Scaffolds
Introduction: The Quest for Superior Therapeutic Scaffolds
In the landscape of oncology drug discovery, the identification of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties over existing agents is a paramount objective. The 2-Morpholinobenzoic acid scaffold has emerged as a promising framework for the development of targeted cancer therapies. This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of this scaffold. We will focus on its activity as an inhibitor of Phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme implicated in oncogenic signaling.
Dysregulation of choline metabolism is a hallmark of various cancers, with the overexpression of PC-PLC being a significant contributor[1]. PC-PLC hydrolyzes phosphatidylcholine to generate the secondary messengers phosphocholine and 1,2-diacylglycerol (DAG), which in turn activate proliferative pathways such as Protein Kinase C (PKC), NF-κB, and the Mitogen-Activated Protein Kinase (MAPK) cascade. Consequently, inhibiting PC-PLC presents a compelling strategy for cancer intervention.
This guide will objectively compare the performance of a representative this compound derivative against the established, albeit flawed, PC-PLC inhibitor, D609 (Tricyclodecan-9-yl-potassium xanthate). We will detail the causality behind experimental choices, provide step-by-step protocols for validation, and present a clear, data-driven comparison to guide your research and development efforts.
Chapter 1: Profiling the Lead Scaffold and the Competitor
The this compound Scaffold: A Promising PC-PLC Inhibitor
The this compound scaffold has been identified as a promising lead for developing potent PC-PLC inhibitors. Structure-activity relationship (SAR) studies have confirmed that the optimal pharmacophore consists of a 2-morpholino-5-N-benzylamino benzoic acid core[1]. The morpholine moiety is a privileged structure in medicinal chemistry, often enhancing drug-like properties and metabolic stability[2][3]. The carboxylic acid group is hypothesized to chelate the catalytic Zn²⁺ ions within the PC-PLC active site, a key interaction for potent inhibition[4].
Key advantages of this scaffold include:
-
High Potency: Derivatives have shown potent anti-proliferative activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer)[1].
-
Metabolic Stability: This family of molecules demonstrates a high degree of stability in the presence of rat liver microsomes, suggesting a favorable pharmacokinetic profile[1].
The Competitor: D609 (Tricyclodecan-9-yl-potassium xanthate)
D609 is a well-documented competitive inhibitor of PC-PLC with a Ki of 6.4 μM and is often used as a standard in research[1]. However, its therapeutic potential is severely limited by several factors:
-
Low Stability: D609 is known to have low aqueous stability, with a reported half-life of only 19 minutes at 24°C, making it a poor drug candidate[2][4].
-
Off-Target Effects: D609 also inhibits sphingomyelin synthase (SMS), which can confound experimental results and lead to complex cellular effects, including the accumulation of ceramide[3][5].
-
Moderate Potency: While effective as a tool compound, its potency in cellular assays can be moderate, with IC50 values for proliferation inhibition often in the range of 30-50 µg/ml[6][7].
Chapter 2: A Validated Workflow for Head-to-Head Comparison
To rigorously evaluate the therapeutic potential of a novel this compound derivative (termed "MBA-Derivative" for this guide), a multi-step validation process is essential. This workflow is designed to provide a direct comparison against the benchmark inhibitor, D609.
Phase 1, Experiment A: PC-PLC Enzymatic Inhibition Assay
Causality: The primary mechanistic hypothesis is that the MBA-Derivative inhibits cancer cell growth by directly targeting PC-PLC. Therefore, the first step is to quantify and compare its enzymatic inhibitory activity against that of D609. The Amplex™ Red assay provides a sensitive, fluorescence-based method for this purpose[5].
Protocol: Amplex™ Red PC-PLC Assay
-
Reagent Preparation: Prepare a working solution of Amplex™ Red reagent, Horseradish Peroxidase (HRP), choline oxidase, alkaline phosphatase, and PC-PLC enzyme in reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4). Prepare phosphatidylcholine (lecithin) substrate solution.
-
Inhibitor Preparation: Prepare serial dilutions of the MBA-Derivative and D609 in DMSO, then dilute further into the reaction buffer. Ensure the final DMSO concentration is below 1%.
-
Assay Plate Setup: To a 96-well black microplate, add 20 µL of the inhibitor dilutions (or buffer for control wells). Add 60 µL of the PC-PLC enzyme working solution to all wells except the blank wells (add buffer to blanks). Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the phosphatidylcholine substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes (Excitation: ~571 nm, Emission: ~585 nm).
-
Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot percent inhibition versus inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.
Phase 1, Experiment B: Antiproliferative Cell-Based Assay
Causality: Demonstrating enzymatic inhibition is crucial, but it is equally important to validate that this inhibition translates into a functional anti-cancer effect at the cellular level. The MTT assay is a robust, colorimetric method to assess cell viability and proliferation in response to treatment[8][9]. We will use MDA-MB-231 (breast) and HCT116 (colon) cancer cell lines, where PC-PLC is known to be overexpressed[1].
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed MDA-MB-231 or HCT116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium (e.g., DMEM for MDA-MB-231, McCoy's 5A for HCT116, both with 10% FBS). Incubate for 24 hours (37°C, 5% CO2).
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the MBA-Derivative or D609 to the wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell blank wells. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the EC50 value (effective concentration to inhibit cell growth by 50%).
Phase 1, Experiment C: Metabolic Stability (Microsomal Assay)
Causality: A therapeutically viable compound must not be metabolized too rapidly. The liver microsomal stability assay is a standard in vitro ADME test to predict in vivo hepatic clearance[4][10]. This experiment directly tests the claim that the this compound scaffold possesses superior stability compared to D609.
Protocol: Liver Microsomal Stability Assay
-
Reagent Preparation: Prepare human or rat liver microsomes in phosphate buffer (pH 7.4). Prepare an NADPH regenerating system.
-
Incubation: In a microcentrifuge tube, mix the microsomal solution with the MBA-Derivative or D609 (final concentration typically 1 µM). Pre-incubate at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an ice-cold solvent like acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is the elimination rate constant. Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
Chapter 3: Comparative Analysis and Data Summary
The data from the validation workflow allows for a direct, objective comparison between the novel MBA-Derivative and the standard inhibitor, D609.
Table 1: Head-to-Head Performance Comparison
| Parameter | MBA-Derivative (Hypothetical Data) | D609 (Literature & Hypothetical Data) | Advantage |
| Target Potency (PC-PLC IC50) | 0.8 µM | ~15 µM (estimated from Ki of 6.4 µM) | MBA-Derivative |
| Cellular Potency (MDA-MB-231 EC50) | 2.5 µM | 45 µM | MBA-Derivative |
| Cellular Potency (HCT116 EC50) | 3.1 µM | 52 µM | MBA-Derivative |
| Metabolic Stability (t½ in HLM) | > 60 minutes | 19 minutes[2] | MBA-Derivative |
| Known Off-Target Activity | None identified | Sphingomyelin Synthase[3][5] | MBA-Derivative |
Note: Data for MBA-Derivative is hypothetical but based on qualitative improvements described in the literature. D609 enzymatic IC50 is estimated based on its reported Ki value[1]. Cellular EC50 for D609 is based on typical effective concentrations reported[6][7].
Diagram of the PC-PLC Signaling Pathway
The following diagram illustrates the central role of PC-PLC in activating downstream oncogenic signaling pathways, providing a clear rationale for its inhibition.
Chapter 4: In Vivo Proof-of-Concept and Future Directions
Causality: Strong in vitro data is the foundation, but demonstrating efficacy in a living system is the critical next step. An MDA-MB-231 xenograft model in immunocompromised mice is a standard and relevant model to test the in vivo anti-tumor activity of a lead compound targeting breast cancer[11].
Experimental Outline: MDA-MB-231 Xenograft Model
-
Cell Implantation: Subcutaneously implant 3-5 x 10⁶ MDA-MB-231 cells (often in a 1:1 mixture with Matrigel) into the flank of female immunodeficient mice (e.g., BALB/c nude or SCID)[12].
-
Tumor Growth: Monitor mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into groups: (1) Vehicle control (e.g., saline, PBS), (2) MBA-Derivative (at various doses, e.g., 10, 30, 100 mg/kg, administered via IP or oral gavage), (3) Positive control (optional, a standard-of-care chemotherapy).
-
Dosing and Monitoring: Administer treatment daily or on another optimized schedule. Measure tumor volume with calipers and monitor animal body weight 2-3 times per week.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize animals, excise tumors, and measure final tumor weight.
-
Analysis: Compare the tumor growth inhibition (TGI) between the treated groups and the vehicle control. Analyze tumors for biomarkers if desired (e.g., via IHC or Western blot).
Conclusion and Authoritative Recommendation
The experimental framework detailed in this guide provides a rigorous pathway for validating the therapeutic potential of the this compound scaffold. The available data strongly suggests that this scaffold is superior to the historical tool compound D609, offering significantly improved potency, cellular activity, and metabolic stability[1]. By systematically executing the described enzymatic, cell-based, and in vivo assays, research teams can generate a comprehensive data package. This package will not only confirm the mechanism of action but also establish the critical drug-like properties necessary to justify progression into formal preclinical and clinical development. The this compound scaffold represents a highly promising starting point for a new generation of PC-PLC targeted anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Phosphatidylcholine-specific phospholipase inhibitor D609 differentially affects MAP kinases and immediate-early genes in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amplex™ Red Phosphatidylcholine-Specific Phospholipase C Assay Kit 500 Assays | Buy Online [thermofisher.com]
- 10. Microsomal stability assay | PDF [slideshare.net]
- 11. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Morpholinobenzoic Acid
As researchers and scientists in drug development, our work's integrity is matched only by our commitment to safety. Handling novel chemical entities like 2-Morpholinobenzoic acid requires a procedural discipline grounded in a deep understanding of the potential hazards. This guide moves beyond a simple checklist, offering a comprehensive operational plan for personal protective equipment (PPE) that prioritizes safety, explains the causality behind each recommendation, and ensures every protocol is a self-validating system of protection.
Hazard Assessment: The 'Why' Behind the 'What'
Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. According to authoritative Safety Data Sheets (SDS), this compound, while a valuable laboratory chemical, presents a multi-faceted hazard profile primarily associated with its solid, powdered form.
The primary hazards are:
-
Skin Irritation: Direct contact can cause skin irritation[1][2][3].
-
Serious Eye Irritation: The compound is classified as a serious eye irritant, with the potential for significant damage if it enters the eyes[1][2][3].
-
Respiratory Irritation: Inhalation of fine dust particles may cause irritation to the respiratory system[1][2][4].
-
Harmful if Swallowed, Inhaled, or in Contact with Skin: Several sources classify the compound as harmful via multiple routes of exposure, underscoring the need for comprehensive barrier protection[1][2][3][5].
The causality is straightforward: as a fine powder, the compound can easily become airborne, leading to inhalation. It can also settle on surfaces, skin, and eyes, where it can dissolve in ambient moisture and exert its irritant effects. Our PPE strategy, therefore, is designed to create an impermeable barrier against these routes of exposure.
The Core Ensemble: Your Standard PPE Protocol
A robust safety protocol begins with engineering controls and is completed by a meticulously chosen set of personal protective equipment.
Engineering Controls: Your First Line of Defense
PPE is the last line of defense, not the first. The primary method for controlling exposure to this compound dust should always be engineering controls.
-
Protocol: All handling of the solid compound, especially weighing and transfers where dust generation is likely, must be performed within a certified chemical fume hood or a powder containment hood. This ensures that any airborne particulates are captured at the source, dramatically reducing the reliance on respiratory protection. Ensure that eyewash stations and safety showers are located close to the workstation[1][6].
Eye and Face Protection
Given the classification of "serious eye irritation," protecting the eyes is non-negotiable.
-
Protocol:
-
Minimum Requirement: For low-volume solution work where the dust hazard is eliminated, ANSI Z87.1-rated or EN166-compliant safety glasses with side shields are the absolute minimum.
-
Standard for Solids: When handling the powder form in any capacity, chemical splash goggles are mandatory. Goggles provide a complete seal around the eyes, offering superior protection from airborne dust compared to safety glasses[5].
-
High-Risk Scenarios: For large-scale transfers or spill cleanup, supplement chemical splash goggles with a full-face shield to protect the entire face from contamination.
-
Skin Protection
A comprehensive barrier is required to prevent skin contact and subsequent irritation[1][6].
-
Gloves:
-
Selection: While no specific glove material is universally cited, nitrile gloves are a standard and effective choice for incidental contact with solid chemicals. For prolonged handling or when working with the compound in solution, consult the glove manufacturer's chemical resistance database to ensure compatibility with any solvents being used.
-
Integrity Check: Before every use, visually inspect gloves for tears, pinholes, or signs of degradation.
-
Technique: Use proper glove removal technique (peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid contaminating your skin.
-
-
Protective Clothing:
-
Protocol: A long-sleeved laboratory coat is required to protect street clothes and skin from contamination. Ensure the coat is fully buttoned. For tasks with a higher risk of spillage, a chemically resistant apron over the lab coat provides an additional layer of protection.
-
Respiratory Protection
Engineering controls are designed to make respiratory protection unnecessary for routine handling. However, it becomes essential when these controls are insufficient or during emergencies.
-
Protocol:
-
When Required: Respiratory protection is necessary if you are handling large quantities of powder outside of a containment hood, during a significant spill cleanup, or if the ventilation system is confirmed to be underperforming.
-
Selection: A NIOSH-approved N95 filtering facepiece respirator (or an EN 149-compliant FFP2 respirator) is the minimum requirement for protection against fine dusts[1]. In situations with higher potential concentrations, a half-mask or full-face respirator with P100 (or P3) particulate filters should be used.
-
Fit Testing: All tight-fitting respirators require a qualitative or quantitative fit test to ensure a proper seal to the user's face. Without a proper fit, the respirator offers little to no protection.
-
PPE Selection Matrix for Common Laboratory Tasks
For immediate operational guidance, the following table summarizes the required PPE for various laboratory procedures involving this compound.
| Task | Engineering Control | Eye/Face Protection | Gloves | Protective Clothing | Respiratory Protection |
| Weighing Solid Compound | Chemical Fume Hood / Powder Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat (buttoned) | Not required with proper engineering controls. N95 if controls are absent/fail. |
| Preparing a Solution | Chemical Fume Hood | Chemical Splash Goggles | Nitrile Gloves | Lab Coat (buttoned) | Not required. |
| Handling Solutions | Well-Ventilated Lab Bench | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat (buttoned) | Not required. |
| Small Spill Cleanup (<10g) | Restrict Area, Ensure Ventilation | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Lab Coat & Chemical Apron | N95 Respirator (minimum) |
| Large Spill Cleanup (>10g) | Evacuate & Restrict Area | Full-Face Respirator with P100 Filters | Heavy-duty Nitrile or Butyl Gloves | Chemical Resistant Suit or Coveralls | Full-Face Respirator with P100 Filters |
Procedural Discipline: Doffing and Disposal
The risk of exposure is highest not during an experiment, but after. The process of removing contaminated PPE (doffing) must be performed with meticulous care to prevent transferring the chemical to your skin, hair, or personal clothing.
Doffing (Removal) Sequence
The fundamental principle is to touch contaminated surfaces only with other contaminated surfaces (e.g., gloved hand to lab coat) and clean surfaces only with clean surfaces (e.g., bare hand to inside of a respirator).
Caption: PPE Doffing (Removal) Workflow.
Disposal Plan
Proper disposal is a critical final step to ensure safety for you and your colleagues.
-
Solid Chemical Waste: All excess this compound and materials used for spill cleanup (e.g., absorbent pads) must be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and respirator filters should be considered contaminated. Place them in a designated hazardous waste container immediately after doffing. Do not dispose of them in the regular trash.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures[1][7].
By integrating this expert-level understanding of hazards with disciplined, procedural execution, you can handle this compound with the highest degree of safety, building a laboratory environment where trust in your protocols allows for scientific innovation to flourish.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
